Product packaging for Ferric ammonium edta(Cat. No.:)

Ferric ammonium edta

Cat. No.: B13819402
M. Wt: 365.12 g/mol
InChI Key: RCNKIMQNXOYRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ferric ammonium edta is a useful research compound. Its molecular formula is C10H19FeN3O8 and its molecular weight is 365.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19FeN3O8 B13819402 Ferric ammonium edta

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19FeN3O8

Molecular Weight

365.12 g/mol

IUPAC Name

azanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron

InChI

InChI=1S/C10H16N2O8.Fe.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3

InChI Key

RCNKIMQNXOYRGC-UHFFFAOYSA-N

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[Fe]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Ferric Ammonium EDTA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric Ammonium (B1175870) EDTA, also known as Ammonium Iron(III) EDTA, is a versatile chelating agent with significant applications across various scientific disciplines, including biomedical research and drug development. This stable, water-soluble complex of iron in its ferric (Fe³⁺) state is widely utilized as a source of bioavailable iron in cell culture media, a catalyst in chemical reactions, and an inducer of oxidative stress for studying cellular pathways. Its ability to participate in redox cycling makes it a valuable tool for investigating the roles of iron and reactive oxygen species (ROS) in biological systems. This technical guide provides an in-depth overview of the core properties of Ferric Ammonium EDTA, detailed experimental protocols for its use, and a summary of its impact on cellular signaling pathways.

Core Properties of this compound

This compound is a crystalline powder, typically yellowish-brown in appearance. It is highly soluble in water, forming a stable complex that prevents the precipitation of ferric ions in neutral and alkaline solutions.[1] This property is crucial for its use in biological systems and cell culture, where maintaining iron solubility is essential for its bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 21265-50-9[2]
Molecular Formula C₁₀H₁₃FeN₂O₈ · NH₄[2]
Molecular Weight 362.09 g/mol [2]
Appearance Yellowish-brown crystalline powder[1]
Solubility Highly soluble in water[1]
pH (1% solution) 7.0 - 8.0[1]
Storage Temperature 2-8°C[2]
Chemical Structure and Stability

In the this compound complex, the ferric ion is coordinated by the hexadentate ligand ethylenediaminetetraacetic acid (EDTA). The EDTA molecule wraps around the central iron ion, forming a stable octahedral complex. This chelation protects the iron from hydrolysis and precipitation, particularly at physiological pH. The complex is stable under typical laboratory conditions but can participate in redox reactions, which is a key aspect of its chemical and biological activity.

Research Applications and Experimental Protocols

This compound has a broad range of applications in research, primarily centered around its ability to deliver iron to biological systems and catalyze the formation of reactive oxygen species.

Iron Supplementation in Cell Culture

Application: this compound serves as a critical iron source in serum-free and chemically defined cell culture media. Iron is an essential micronutrient for cellular processes such as DNA synthesis, cellular respiration, and enzymatic reactions. The chelated form of iron in this compound ensures its solubility and availability to cells in culture.[3]

Experimental Protocol: Preparation of this compound Stock Solution for Cell Culture

  • Materials:

    • This compound powder

    • Cell culture grade water (e.g., WFI or Milli-Q)

    • Sterile filtration unit (0.22 µm filter)

    • Sterile storage bottles

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of cell culture grade water to achieve the desired stock concentration (e.g., 100 mM).

    • Mix thoroughly until the powder is completely dissolved. The solution will have a reddish-brown color.

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

    • Store the stock solution at 2-8°C, protected from light.

    • For use, dilute the stock solution to the final desired concentration in the cell culture medium. The optimal concentration can range from 0.1 to 0.5 mM, depending on the cell line and culture conditions.[4]

Induction of Oxidative Stress via the Fenton Reaction

Application: this compound can be used to induce oxidative stress in cellular and acellular systems through the Fenton reaction. In the presence of a reducing agent (like ascorbate, often present in cell culture media), Fe³⁺ in the complex is reduced to Fe²⁺. The resulting ferrous iron then reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which can damage lipids, proteins, and DNA.[3][5] This is a valuable tool for studying the cellular response to oxidative damage and for screening potential antioxidant compounds.

Experimental Protocol: Induction of Oxidative Stress in Cultured Cells

  • Materials:

    • Cultured cells (e.g., in a 96-well plate)

    • This compound stock solution (prepared as above)

    • Hydrogen peroxide (H₂O₂) solution

    • Phosphate-buffered saline (PBS)

    • Assay reagents for measuring oxidative stress (e.g., DCFDA for ROS, MDA assay for lipid peroxidation)

  • Procedure:

    • Culture cells to the desired confluency.

    • Prepare a working solution of this compound and H₂O₂ in serum-free medium or PBS. The final concentrations will need to be optimized for the specific cell type and desired level of stress (e.g., 50 µM this compound and 100 µM H₂O₂).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound/H₂O₂ solution to the cells.

    • Incubate for a specific period (e.g., 1-4 hours) at 37°C.

    • After incubation, remove the treatment solution and wash the cells with PBS.

    • Lyse the cells or proceed with the desired downstream analysis to measure the extent of oxidative stress.

Fenton_Reaction_Workflow Fe_EDTA Fe_EDTA Fe2_EDTA Fe2_EDTA Fe_EDTA->Fe2_EDTA Reduction OH_radical OH_radical Fe2_EDTA->OH_radical Reaction with H₂O₂ Reducer Reducer Oxidative_Stress Oxidative_Stress OH_radical->Oxidative_Stress Induces H2O2 H2O2 Cellular_Damage Cellular_Damage Oxidative_Stress->Cellular_Damage Leads to

Caption: Experimental workflow for inducing oxidative stress via the Fenton reaction using this compound.

Impact on Cellular Signaling Pathways

Recent research has indicated that certain iron chelates, including Ferric EDTA, can influence cellular signaling pathways, particularly those involved in cell proliferation and cancer progression.

Activation of the MAP Kinase/ERK Pathway

Studies have shown that Ferric EDTA can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway in gut epithelial cancer cells.[6] This activation is mediated by an increase in the cellular levels of the onco-protein amphiregulin and its receptor, the epidermal growth factor receptor (EGFR).[6]

The proposed signaling cascade is as follows:

  • Increased Amphiregulin and EGFR: Exposure to Ferric EDTA leads to an increase in the expression of amphiregulin and EGFR.

  • EGFR Activation: The binding of amphiregulin to EGFR triggers the autophosphorylation and activation of the receptor.

  • Ras-Raf-MEK-ERK Cascade: Activated EGFR initiates the downstream signaling cascade involving Ras, Raf, MEK, and finally ERK.

  • Cellular Proliferation: Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell proliferation.

MAPK_ERK_Pathway cluster_0 Stimulus cluster_1 Cellular Response cluster_2 Signaling Cascade cluster_3 Downstream Effect Fe_EDTA This compound Amphiregulin ↑ Amphiregulin Fe_EDTA->Amphiregulin EGFR ↑ EGFR Fe_EDTA->EGFR Amphiregulin->EGFR Binds to Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Signaling pathway showing the activation of the MAPK/ERK cascade by this compound.

Conclusion

This compound is a valuable and versatile tool for researchers in various fields. Its well-defined chemical properties, high solubility, and reactivity make it an excellent choice for a range of in vitro and in vivo studies. Understanding its basic properties, adhering to detailed experimental protocols, and being aware of its potential impact on cellular signaling pathways are crucial for its effective and responsible use in a research setting. This guide provides a solid foundation for scientists and drug development professionals to incorporate this compound into their experimental designs to further our understanding of iron metabolism, oxidative stress, and cellular signaling.

References

A Comprehensive Technical Guide to the Synthesis and Structural Analysis of Ferric Ammonium EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and structural characteristics of Ferric Ammonium (B1175870) Ethylenediaminetetraacetic acid (EDTA). This chelated iron compound is of significant interest across various scientific disciplines, including agriculture, water treatment, and potentially in pharmaceutical applications due to its ability to solubilize and deliver iron. This document details experimental protocols for its synthesis and summarizes key data from structural analyses.

Introduction

Ferric Ammonium EDTA, with the chemical formula C10H16FeN3O8 and CAS number 21265-50-9, is a stable, water-soluble complex where the ferric ion (Fe³⁺) is chelated by the ethylenediaminetetraacetic acid (EDTA) ligand, with an ammonium ion serving as the counter-ion.[1][2] The chelation of iron by EDTA prevents its precipitation as insoluble hydroxides at neutral pH, thereby increasing its bioavailability and utility in various applications.[1] The compound typically appears as a yellowish-brown crystalline powder.[1][3]

Synthesis of this compound

Several methods have been developed for the synthesis of ferric EDTA complexes. The choice of method often depends on the desired scale, purity, and available starting materials. Below are detailed protocols for two common synthesis routes, adapted for the preparation of the ammonium salt.

Experimental Protocol 1: Synthesis from Iron (III) Oxide

This method, adapted from a patented industrial process, is suitable for larger scale synthesis and utilizes readily available starting materials.[4]

Materials:

  • Ethylenediaminetetraacetic acid (H₄EDTA)

  • Iron (III) oxide (Fe₂O₃) or Magnetite (Fe₃O₄)

  • Aqueous ammonia (B1221849) (28-30%)

  • Deionized water

Equipment:

  • Reaction vessel with heating and stirring capabilities

  • Condenser

  • pH meter

  • Filtration apparatus

Procedure:

  • Slurry Preparation: In the reaction vessel, create a slurry of H₄EDTA in deionized water.

  • Initial Ammoniation: While stirring, add aqueous ammonia to the EDTA slurry. The molar ratio of ammonia to EDTA should be between 1.0 and 1.5.[4] This step begins the deprotonation of the carboxylic acid groups of EDTA.

  • Addition of Iron Oxide: Add the iron oxide to the ammoniated EDTA slurry. The molar ratio of iron to EDTA should be slightly less than 1 to ensure complete chelation of the iron.[4]

  • Reaction: Heat the mixture to a temperature between 85°C and 105°C with continuous agitation.[4] The reaction should be conducted in the substantial absence of oxygen to minimize degradation of EDTA.[4] Maintain this temperature for a sufficient time to complete the reaction, typically around 90 minutes.[4]

  • Cooling and Solubilization: Cool the mixture to a temperature between 45°C and 80°C.[4]

  • Second Ammoniation: Introduce additional aqueous ammonia to the mixture to dissolve the formed iron chelate and maintain it in solution.[4] The pH should be adjusted to around 7-8.

  • Oxidation (if necessary): If starting with a mixed-valence iron oxide like Fe₃O₄, any ferrous ion present can be oxidized to the ferric state by bubbling air through the solution at room temperature.[4]

  • Filtration and Isolation: Cool the solution to room temperature and filter to remove any unreacted iron oxide. The resulting clear, dark red-brown solution is a concentrated solution of this compound. For a solid product, the water can be removed by evaporation or lyophilization.

Experimental Protocol 2: Synthesis from a Ferric Salt

This laboratory-scale synthesis is adapted from procedures for preparing iron-EDTA complexes from ferric salts.[5][6][7][8] It is a more direct method for smaller quantities.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Diammonium EDTA or H₄EDTA and aqueous ammonia

  • Deionized water

  • Ethanol (B145695) (for precipitation)

Equipment:

  • Beakers

  • Stir plate and stir bar

  • Heating plate

  • pH meter

  • Suction filtration apparatus

Procedure:

  • Prepare EDTA Solution: Dissolve diammonium EDTA in deionized water. Alternatively, dissolve H₄EDTA in water and neutralize it with a stoichiometric amount of aqueous ammonia to a pH of around 7.

  • Prepare Ferric Salt Solution: In a separate beaker, dissolve the ferric salt in deionized water.

  • Reaction: Slowly add the ferric salt solution to the stirring EDTA solution. A color change to yellow or reddish-brown will be observed.

  • pH Adjustment: Adjust the pH of the resulting solution to between 6.5 and 7.5 using aqueous ammonia.

  • Precipitation and Isolation: Gently heat the solution to reduce its volume and then cool it down. The product can be precipitated by adding ethanol and collected by suction filtration.[6][7]

  • Washing and Drying: Wash the collected solid with cold water and then with ethanol to remove any unreacted starting materials and aid in drying.[6][7] Dry the product in a desiccator or a low-temperature oven.

Structural Analysis

The structure of the ferric EDTA complex in solution and in the solid state has been investigated using various spectroscopic and crystallographic techniques. In aqueous solutions near neutral pH, the dominant species is the heptacoordinate [Fe(EDTA)(H₂O)]⁻ anion, where EDTA acts as a hexadentate ligand, binding through its two nitrogen atoms and four carboxylate oxygen atoms, with a water molecule occupying the seventh coordination site.[9]

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for probing the coordination environment of the iron center.

Experimental Protocol: Raman Spectroscopy

  • Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., 1064 nm Nd:YAG laser).[9]

  • Sample Preparation: Samples can be analyzed as solid powders or in aqueous solution.

  • Data Acquisition: Spectra are typically collected over a range of 300-600 cm⁻¹, which is diagnostic for the coordination geometry.[10]

Key Spectral Features:

The Raman spectra of Fe(III)-EDTA complexes in the 300-600 cm⁻¹ region are particularly informative.

  • Heptacoordinate Complex: Characterized by a wavenumber difference of 32-42 cm⁻¹ between the two major bands in the 450-600 cm⁻¹ region.[10]

  • Hexacoordinate Complex: Exhibits a larger wavenumber difference of approximately 62 cm⁻¹.[10]

  • Sexidentate EDTA: The presence of a single, intense band around 470 cm⁻¹ is characteristic of the EDTA ligand acting in a sexidentate fashion.[10]

Vibrational Mode Raman Shift (cm⁻¹) for Heptacoordinate [Fe(EDTA)(H₂O)]⁻ Reference
Fe-O (carboxylate) stretch~470 (intense)[10]
Other Fe-ligand vibrationsBands in the 450-600 region[10]
UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to monitor the formation of the Fe(III)-EDTA complex and for quantitative analysis.

Experimental Protocol: UV-Visible Spectroscopy

  • Instrumentation: A standard UV-Visible spectrophotometer.

  • Sample Preparation: Prepare dilute aqueous solutions of the complex.

  • Data Acquisition: Scan the absorbance from approximately 200 nm to 800 nm.

Spectral Characteristics:

The formation of the Fe(III)-EDTA complex results in a shift in the absorption maxima compared to free Fe(III) ions.

Species Absorption Maxima (λmax) Reference
Fe(III) ion (in acidic medium)305 nm[11]
Fe(III)-EDTA complex258 nm[11][12]
X-ray Crystallography
Structural Parameter Value (for Na[Fe(EDTA)(H₂O)]·2H₂O) Reference
Coordination Number of Fe(III)7[9]
GeometryPseudo-pentagonal bipyramidal[9]
EDTA Ligand Denticity6 (hexadentate)[9]
Additional Ligand1 Water Molecule[9]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product H4EDTA H4EDTA Slurry Form Slurry H4EDTA->Slurry Fe2O3 Fe2O3 / Fe3O4 Fe2O3->Slurry NH3_aq Aqueous Ammonia Ammoniation1 Initial Ammoniation Slurry->Ammoniation1 Add NH3 (aq) Reaction Heat (85-105°C) Ammoniation1->Reaction Cooling Cool (45-80°C) Reaction->Cooling Ammoniation2 Second Ammoniation Cooling->Ammoniation2 Add NH3 (aq) Filtration Filtration Ammoniation2->Filtration Product This compound Solution Filtration->Product

Caption: Workflow for the synthesis of this compound from Iron Oxide.

Structure of the [Fe(EDTA)(H₂O)]⁻ Anion

Fe_EDTA_Structure Fe Fe(III) N1 N Fe->N1 coord. bond N2 N Fe->N2 coord. bond O1 O Fe->O1 coord. bond O2 O Fe->O2 coord. bond O3 O Fe->O3 coord. bond O4 O Fe->O4 coord. bond H2O H₂O Fe->H2O coord. bond

Caption: Coordination of the Ferric Ion in the [Fe(EDTA)(H₂O)]⁻ Anion.

References

A Technical Guide to the Mechanism of Action of Ferric Ammonium EDTA in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferric Ammonium EDTA, a chelated iron compound, serves as a highly bioavailable source of iron for biological systems. Its mechanism of action is centered on the stability of the iron-EDTA complex, which protects the ferric iron from dietary inhibitors in the gastrointestinal lumen. Dissociation of the complex at the intestinal brush border allows for the subsequent reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) iron, a critical step for its transport into enterocytes via the Divalent Metal Transporter-1 (DMT-1). This guide provides an in-depth analysis of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.

Introduction

Iron deficiency remains a global health challenge, necessitating effective iron fortification and supplementation strategies. This compound is a coordination complex where a ferric ion is tightly bound by the chelating agent ethylenediaminetetraacetic acid (EDTA).[1] This chelation confers significant advantages over traditional iron salts, such as ferrous sulfate. The primary benefit is the enhanced stability of the iron in the gastrointestinal tract, which prevents its precipitation by dietary inhibitors like phytates and polyphenols, thereby increasing its bioavailability.[2][3] This document elucidates the molecular and cellular journey of iron from this compound, from ingestion to systemic circulation.

Mechanism of Action

The biological processing of this compound can be segmented into three primary phases: the luminal phase, the mucosal (absorptive) phase, and the cellular/systemic phase.

Luminal Phase: Stability and Dissociation

Upon oral ingestion, this compound remains largely intact in the acidic environment of the stomach and the more alkaline conditions of the duodenum. The EDTA chelate protects the ferric iron from forming insoluble complexes with inhibitory compounds commonly found in plant-based diets.[2][3] As the complex transits the small intestine, it is believed to dissociate at or near the brush border membrane of the enterocytes, releasing the Fe³⁺ ion for absorption.[4][5] While the majority of the EDTA moiety is not absorbed and is excreted, the released iron becomes available for uptake by the intestinal cells.[5][6]

Mucosal Phase: Cellular Uptake

The absorption of iron from this compound into the enterocyte is a multi-step process that mirrors the pathway for non-heme iron:

  • Reduction: The released ferric (Fe³⁺) iron must first be reduced to its ferrous (Fe²⁺) state. This reduction is primarily accomplished by cell-surface ferric reductases, such as the duodenal cytochrome b (Dcytb).[4]

  • Transport: The newly formed ferrous (Fe²⁺) iron is then transported across the apical membrane of the enterocyte by the Divalent Metal Transporter-1 (DMT-1).[4] Evidence for this pathway comes from studies using Caco-2 cells, which show that iron uptake from NaFeEDTA is pH-dependent and is inhibited by Fe²⁺-specific chelators, both hallmarks of DMT-1 mediated transport.[4]

Cellular and Systemic Phase: Storage and Transport

Once inside the enterocyte, the iron enters the intracellular labile iron pool. From here, it has two primary fates:

  • Storage: It can be oxidized back to Fe³⁺ and stored within the protein ferritin, a mechanism that safely sequesters iron to prevent oxidative damage.

  • Transport: It can be transported across the basolateral membrane into the bloodstream via the iron exporter protein ferroportin. This export requires the iron to be re-oxidized to Fe³⁺ by the enzyme hephaestin, after which it binds to the plasma protein transferrin for delivery to other parts of the body, such as the bone marrow for hemoglobin synthesis.

A study in swine demonstrated that a significant portion of iron from Fe(III)-EDTA is split from the complex in the gut lumen, absorbed, and incorporated into circulating hemoglobin.[6]

Signaling Pathways and Experimental Workflows

Intestinal Iron Absorption Pathway

The following diagram illustrates the proposed mechanism for iron uptake from this compound in the small intestine.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_apical Apical Membrane cluster_basolateral Basolateral Membrane cluster_blood Bloodstream Fe_EDTA Fe(III)-Ammonium-EDTA Fe3 Fe³⁺ Fe_EDTA->Fe3 Dissociation EDTA EDTA Fe_EDTA->EDTA Dcytb Dcytb (Ferric Reductase) Fe3->Dcytb Fe2_apical Fe²⁺ DMT1 DMT-1 Fe2_basal Fe²⁺ DMT1->Fe2_basal FPN Ferroportin Heph Hephaestin FPN->Heph Oxidation Transferrin Transferrin-Fe³⁺ Heph->Transferrin Binding Fe2_apical->DMT1 Transport Ferritin Ferritin (Storage) Fe³⁺ Fe2_basal->FPN Export Fe2_basal->Ferritin Oxidation & Storage G start Seed Caco-2 cells on permeable supports differentiate Culture for 15-21 days to form differentiated monolayer start->differentiate pretreat Optional: Pre-incubate with Inhibitors (e.g., BPDS) or Enhancers (e.g., Ascorbic Acid) differentiate->pretreat expose Expose apical side to This compound solution pretreat->expose incubate Incubate for defined period (e.g., 1-24 hours) at 37°C expose->incubate wash Wash cells thoroughly to remove surface-bound iron incubate->wash lyse Lyse cells to release intracellular contents wash->lyse analyze Quantify Iron Uptake lyse->analyze ferritin Ferritin ELISA analyze->ferritin Measure Ferritin (Indicator of utilization) icpms ICP-MS for total iron analyze->icpms Measure Total Cellular Iron end Data Analysis & Interpretation ferritin->end icpms->end

References

The Versatility of Ferric Ammonium EDTA: A Technical Guide for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Ferric Ammonium (B1175870) EDTA, a highly stable chelated iron complex, has emerged as a critical component in a diverse range of scientific applications. Its unique properties, including high water solubility and exceptional stability over a specific pH range, make it an invaluable tool in fields from biotechnology and cell culture to environmental remediation and analytical chemistry. This technical guide provides a comprehensive overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Properties and Stability

Ferric Ammonium EDTA is a derivative of ethylenediaminetetraacetic acid (EDTA), where the iron (III) ion is tightly bound by the hexadentate ligand. This chelation prevents the iron from precipitating as insoluble hydroxides in neutral to slightly acidic solutions, thereby maintaining its bioavailability and reactivity for specific purposes.[1][2] The complex is noted for its excellent oxidative properties and high water affinity.[3][4]

The stability of the Fe(III)-EDTA complex is paramount to its function and is highly dependent on pH. It exhibits a logarithmic stability constant of 25.1, making it one of the most thermodynamically stable iron(III) complexes.[5][6] This stability is maintained up to a pH of 6.5, beyond which the formation of mixed hydroxy-EDTA complexes can lead to dissociation and iron precipitation.[5] Conversely, at pH values below 6, proton competition can also affect the complex's stability.[5]

Quantitative Stability Data

The stability of metal-EDTA complexes is crucial for predicting their behavior in various systems. The following table summarizes the logarithmic stability constants (log K) for the Fe(III)-EDTA complex and other relevant metal ions for comparison.

Metal Ion ComplexLogarithmic Stability Constant (log Kf)Reference
Fe3+-EDTA 25.1 [5][6][7]
Fe2+-EDTA14.30[6]
Al3+-EDTA16.4[6]
Ca2+-EDTA10.65[6]
Mg2+-EDTA8.79[6]
Co3+-EDTA41.4[6]

Applications in Biotechnology and Drug Development

In the realm of life sciences, this compound serves as a vital component in cell culture media and has applications in drug development, primarily related to its redox activity.

Iron Source in Cell Culture

Iron is an essential micronutrient for cellular respiration and metabolism. In serum-free media, where iron-transport proteins like transferrin are absent, a stable and soluble source of iron is critical. This compound fulfills this role by providing a bioavailable form of iron to eukaryotic cells, including hybridoma and Chinese Hamster Ovary (CHO) cells.[1]

This protocol is adapted from standard recipes for preparing nutrient solutions like the Hoagland solution.[1][8]

Materials:

  • Disodium EDTA (Na2EDTA)

  • Ferrous Ammonium Sulfate Hexahydrate (Fe(NH4)2(SO4)2·6H2O) or Ferric Chloride (FeCl3)

  • Deionized water (dH2O)

  • Sodium Hydroxide (B78521) (NaOH) for pH adjustment

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flasks

Procedure:

  • Prepare EDTA Solution: In a beaker, dissolve Na2EDTA in approximately 700 mL of dH2O.[8]

  • Adjust pH: Stir the solution vigorously. EDTA will not fully dissolve until the pH is raised. Slowly add NaOH solution to adjust the pH to approximately 7.5-8.0.[8][9] The solution should become clear as the EDTA dissolves.

  • Prepare Iron Solution: In a separate beaker, dissolve the iron salt (e.g., Ferrous Ammonium Sulfate) in 100 mL of dH2O.[8]

  • Combine Solutions: Slowly add the iron solution to the EDTA solution while continuously stirring.

  • Final Volume: Transfer the combined solution to a 1 L volumetric flask and bring the final volume to 1 liter with dH2O.[8]

  • Sterilization: Sterilize the final stock solution by autoclaving or by passing it through a 0.22 µm filter.[9]

  • Storage: Store the stock solution at room temperature or 4°C.[9]

G cluster_EDTA EDTA Solution Preparation cluster_Iron Iron Solution Preparation cluster_Final Final Preparation EDTA_powder Na2EDTA Powder dH2O_1 700 mL dH2O dissolve_EDTA Dissolve EDTA adjust_pH Adjust pH to 7.5-8.0 with NaOH EDTA_solution Clear EDTA Solution combine Combine Solutions (Stirring) EDTA_solution->combine Iron_salt Iron Salt (e.g., Fe(NH4)2(SO4)2) dH2O_2 100 mL dH2O dissolve_iron Dissolve Iron Salt Iron_solution Iron Solution Iron_solution->combine final_volume Bring to 1 L with dH2O sterilize Sterilize (Autoclave or Filter) final_product Fe-EDTA Stock Solution

Protein Oxidative Footprinting

In drug development and structural biology, understanding protein structure and dynamics is crucial. Hydroxyl radical (•OH) footprinting is a technique used to map the solvent-accessible surfaces of proteins. The Fenton reaction, which involves the Fe(II)-EDTA-mediated catalytic degradation of hydrogen peroxide (H2O2), is a common method for generating these hydroxyl radicals.[10] This approach allows for the study of protein folding, binding, and conformational changes.[10]

Environmental Applications

The redox properties of this compound are harnessed for the degradation of persistent organic pollutants in wastewater through Advanced Oxidation Processes (AOPs), such as Fenton and photo-Fenton reactions.

Fenton and Photo-Fenton Reactions

The classic Fenton reaction involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of ferrous iron (Fe2+) with hydrogen peroxide.[10] The Fe(III)-EDTA complex can participate in a "Fenton-like" reaction, where it is first reduced to the Fe(II)-EDTA complex, which then reacts with H2O2.[11][12] This process can be significantly enhanced by UV irradiation (photo-Fenton reaction), which promotes the photoreduction of ferric ions, thereby accelerating the generation of hydroxyl radicals.[13] These radicals are powerful, non-selective oxidizing agents that can mineralize a wide range of organic contaminants.[13][14]

This generalized protocol outlines the steps for a lab-scale experiment on pollutant degradation.

Materials:

  • This compound

  • Hydrogen Peroxide (H2O2, 30% w/w)

  • Contaminated water sample (e.g., containing a model dye pollutant)

  • Sulfuric acid or sodium hydroxide for pH adjustment

  • UV-A lamp

  • Reaction vessel with magnetic stirring

  • TOC analyzer or UV-Vis spectrophotometer for analysis

Procedure:

  • Sample Preparation: Place a known volume of the contaminated water sample into the reaction vessel.

  • pH Adjustment: Adjust the initial pH of the solution to the optimal range for the Fenton reaction (typically around pH 3-4) using sulfuric acid.

  • Catalyst Addition: Add the desired concentration of this compound to the solution and stir until dissolved.

  • Initiate Reaction: Add the required dose of H2O2 to the vessel to start the reaction.

  • UV Irradiation: Immediately turn on the UV-A lamp positioned over the reaction vessel.

  • Sampling: At regular time intervals, withdraw aliquots of the solution. Quench the reaction in the samples immediately (e.g., by adding a strong base to raise the pH or a catalase to decompose residual H2O2).

  • Analysis: Analyze the samples for the concentration of the pollutant (e.g., using a UV-Vis spectrophotometer) and/or Total Organic Carbon (TOC) to determine the extent of mineralization.

G cluster_reactants Reactants cluster_cycle Fenton Cycle cluster_products Degradation Products Fe3_EDTA Fe(III)-EDTA Fe2_EDTA Fe(II)-EDTA Fe3_EDTA->Fe2_EDTA Photoreduction H2O2 H2O2 OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Reaction with Fe(II) UV UV Light (hv) Fe2_EDTA->Fe3_EDTA Oxidation Degradation Degradation Products (e.g., CO2, H2O) OH_radical->Degradation Oxidation Pollutant Organic Pollutant Pollutant->Degradation

Other Scientific Applications

Beyond the major areas detailed above, this compound finds use in several other scientific and industrial processes:

  • Catalysis: It serves as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.[2][15] Recent research has explored its use as a precursor for synthesizing efficient Fe-N-C electrocatalysts for oxygen reduction reactions in fuel cells.[16]

  • Analytical Chemistry: As a strong chelating agent, EDTA and its metal complexes are widely used in analytical chemistry, for instance, as an anticoagulant in blood collection tubes and in complexometric titrations.[2]

  • Photography: It can be used as a bleaching agent in the photographic industry.[3][4]

  • Agriculture: While primarily an agricultural application, the study of Ferric EDTA in plant nutrition, such as in Hoagland solution, provides valuable insights into iron uptake mechanisms and bioavailability, which is relevant to broader biological research.[1]

Conclusion

This compound is a remarkably versatile and stable compound with significant utility across a spectrum of scientific disciplines. Its role as a bioavailable iron source in cell culture is fundamental to biotechnology and biomanufacturing. In environmental science, its catalytic activity in advanced oxidation processes offers a powerful tool for remediating persistent organic pollutants. For researchers and drug development professionals, a thorough understanding of its properties, stability, and reaction mechanisms is essential for leveraging its full potential in designing experiments, developing new technologies, and advancing scientific knowledge.

References

An In-depth Technical Guide to the Chelating Properties of Ferric Ammonium EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chelating properties of Ferric Ammonium (B1175870) EDTA, a compound of significant interest in various scientific and industrial fields, including drug development.

Core Concepts: Chelation by Ferric Ammonium EDTA

This compound, with the chemical formula C10H16FeN3O8, is a complex where the ferric iron (Fe³⁺) is coordinated by the ammonium salt of ethylenediaminetetraacetic acid (EDTA).[1] EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, in this case, iron.[2] This multidentate coordination results in a highly stable, water-soluble complex.[3] The basic structure involves the ferric ion being enveloped by the EDTA molecule, which binds through its four carboxylate and two nitrogen atoms.[2] This strong chelation prevents the iron from precipitating out of solution, especially at neutral pH, which is crucial for its bioavailability and utility in various applications.[4]

The stability of the Ferric-EDTA complex is a key property. The formation constant (log K) for the Fe(III)-EDTA complex is approximately 25.1, indicating a very strong and stable complex.[5] This high stability is fundamental to its function as a sequestering agent, preventing the ferric ion from engaging in unwanted reactions.[6]

Quantitative Data on Chelation Properties

The chelating properties of this compound can be quantified through several parameters, including stability constants and redox potentials.

Stability Constants

The stability of metal-EDTA complexes is a critical factor in their application. The following table summarizes the formation constants (log K) for EDTA with ferric iron and other relevant metal ions.

Metal Ionlog K
Fe³⁺25.1
Fe²⁺14.3
Cu²⁺18.8
Ni²⁺18.6
Pb²⁺18.0
Zn²⁺16.5
Co²⁺16.3
Cd²⁺16.5
Mn²⁺14.0
Ca²⁺10.7
Mg²⁺8.7

Note: These values are approximate and can vary slightly with experimental conditions such as temperature and ionic strength.[5][7]

Redox Potential

The redox potential of the Fe(III)/Fe(II)-EDTA couple is a crucial parameter, particularly in applications involving redox reactions. The standard reduction potential of this couple is approximately +0.12 V vs. the standard hydrogen electrode (SHE). However, this potential is highly dependent on pH.[8][9] In acidic conditions (low pH), the redox potential is more positive, while it becomes more negative in alkaline conditions.[9] For instance, at a pH below 3.8, the formal potential of the Fe(II)/III) EDTA redox reaction decreases by 130 mV per pH unit.[9] Between pH 3.8 and 6.8, the potential remains relatively constant at around -110 mV vs. Ag/AgCl.[9]

Experimental Protocols

This section details methodologies for the characterization of the chelating properties of this compound.

Synthesis of this compound (Laboratory Scale)

Objective: To synthesize this compound from ferric chloride and EDTA.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Disodium EDTA (Na₂H₂EDTA·2H₂O)

  • Ammonium hydroxide (B78521) (NH₄OH) solution (25%)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve a specific molar amount of Na₂H₂EDTA·2H₂O in distilled water with gentle heating.

  • In a separate beaker, dissolve an equimolar amount of FeCl₃·6H₂O in distilled water.

  • Slowly add the ferric chloride solution to the EDTA solution while stirring continuously.

  • Adjust the pH of the mixture to a range of 5.5-6.5 using ammonium hydroxide solution. The solution will turn a clear, yellowish-brown.

  • Gently heat the solution to facilitate the reaction and then allow it to cool slowly to room temperature to induce crystallization.

  • Filter the resulting yellowish-brown crystals and wash them with a small amount of cold distilled water, followed by a wash with ethanol.

  • Dry the crystals in a desiccator or at a low temperature in an oven.[2][10]

Potentiometric Titration for Determination of Fe(III)-EDTA

Objective: To determine the concentration of Fe(III) in a solution by titration with EDTA using a potentiometer.

Materials:

  • This compound solution of unknown concentration

  • Standardized EDTA solution (e.g., 0.01 M)

  • pH meter or potentiometer with a suitable indicator electrode (e.g., platinum-tungsten) and a reference electrode.

  • Burette, beaker, and magnetic stirrer.

  • Buffer solution (e.g., acetic acid-sodium acetate (B1210297) to maintain pH around 2.8).[11]

Procedure:

  • Pipette a known volume of the this compound solution into a beaker.

  • Add the buffer solution to maintain the desired pH.

  • Immerse the electrodes in the solution and start stirring.

  • Record the initial potential.

  • Add the standardized EDTA solution in small increments from the burette.

  • Record the potential after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the potential (mV) versus the volume of EDTA added (mL). The equivalence point is determined from the inflection point of the titration curve.[11][12]

Spectrophotometric Determination of Fe(III)-EDTA

Objective: To determine the concentration of the Fe(III)-EDTA complex using UV-Vis spectrophotometry.

Materials:

  • This compound solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Sulfuric acid (0.1 N)

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Prepare a blank solution (e.g., 0.1 N sulfuric acid).

  • Measure the absorbance of the Fe(III)-EDTA complex in the UV region. The complex has an absorption maximum at approximately 258 nm.[13]

  • Measure the absorbance of each standard solution and the unknown sample solution at 258 nm against the blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the unknown sample from the calibration curve.[13][14]

Ion Chromatography for Separation and Quantification of Metal-EDTA Complexes

Objective: To separate and quantify different metal-EDTA complexes in a sample.

Materials:

  • Ion chromatograph (IC) system with a suitable anion-exchange column (e.g., Dionex AS5).[15][16]

  • Eluent (e.g., 2 mM Sodium Carbonate).[15][16]

  • Detector (e.g., conductivity detector or mass spectrometer).

  • Standard solutions of various metal-EDTA complexes.

Procedure:

  • Prepare the eluent and equilibrate the IC system.

  • Inject a known volume of the sample solution containing a mixture of metal-EDTA complexes.

  • The complexes are separated on the column based on their charge and affinity for the stationary phase.

  • The separated complexes are detected as they elute from the column.

  • Identify and quantify the individual metal-EDTA complexes by comparing their retention times and peak areas with those of the standard solutions.[15][16]

Applications in Drug Development and Signaling Pathways

This compound has several applications in the pharmaceutical and biomedical fields, primarily due to its ability to chelate iron and influence cellular processes.

Fenton and Photo-Fenton Like Reactions

The Fe(III)-EDTA complex can participate in Fenton and photo-Fenton-like reactions, which generate highly reactive hydroxyl radicals.[17][18] This property is being explored for the degradation of organic pollutants and has potential applications in targeted drug delivery and therapy where localized generation of reactive oxygen species (ROS) is desired to induce cell death in pathological tissues.[17]

Fenton_Reaction Fe(III)-EDTA Fe(III)-EDTA OH_radical OH_radical Fe(III)-EDTA->OH_radical + H2O2 H2O2 H2O2 Degradation_Products Degradation_Products OH_radical->Degradation_Products + Organic Substrate Organic_Substrate Organic_Substrate Organic_Substrate->Degradation_Products

Figure 1: Simplified schematic of the Fenton-like reaction involving Fe(III)-EDTA.

Drug Delivery Systems

The ammonium salt of EDTA has been utilized to create a transmembrane gradient in liposomes for loading doxorubicin (B1662922), a chemotherapy drug.[19] This method aims to increase the therapeutic efficacy and reduce the cytotoxicity of the drug. While this application uses the ammonium EDTA component, the principle of using chelators in drug delivery systems is a significant area of research.

Drug_Delivery_Workflow cluster_liposome Liposome NH4EDTA_gradient NH4EDTA Gradient Doxorubicin_loading Doxorubicin Loading NH4EDTA_gradient->Doxorubicin_loading Targeted_Delivery Targeted Delivery Doxorubicin_loading->Targeted_Delivery Drug_Encapsulation Drug Encapsulation Drug_Encapsulation->NH4EDTA_gradient

Figure 2: Workflow for using an NH4EDTA gradient in liposomal drug delivery.

Influence on Signaling Pathways

While direct studies on this compound's effect on specific signaling pathways are limited, research on similar iron compounds provides valuable insights. For instance, ferric ammonium citrate (B86180) has been shown to induce apoptosis in human hepatic cells through reactive oxygen species (ROS)-mediated activation of the p38 MAPK and NF-κB pathways.[20] Another study demonstrated that ferric citrate and ferric EDTA can increase the levels of the onco-protein amphiregulin and its receptor (EGFr), leading to the activation of the MAP kinase ERK pathway in gut epithelial cancer cells.[21] This suggests that the form of iron chelate can significantly influence cellular signaling and outcomes.

MAPK_ERK_Pathway Ferric_EDTA Ferric EDTA Amphiregulin Amphiregulin Ferric_EDTA->Amphiregulin EGFr EGFr Amphiregulin->EGFr ERK_Activation ERK Activation EGFr->ERK_Activation Cell_Proliferation Cell Proliferation ERK_Activation->Cell_Proliferation

Figure 3: Proposed signaling pathway activation by Ferric EDTA in cancer cells.

Conclusion

This compound is a highly stable iron chelate with well-defined properties that make it valuable in various scientific and industrial applications. Its strong chelating ability, characterized by a high stability constant, allows for the effective sequestration and delivery of iron. The methodologies outlined in this guide provide a framework for the synthesis and quantitative analysis of this important compound. Furthermore, its emerging roles in drug delivery and potential influence on cellular signaling pathways highlight its significance for researchers and professionals in drug development. Further investigation into the specific molecular interactions of this compound within biological systems is warranted to fully exploit its therapeutic potential.

References

Ferric Ammonium EDTA: A Technical Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Ferric Ammonium (B1175870) Ethylenediaminetetraacetic Acid (EDTA) in aqueous solutions. This information is critical for applications in research, pharmaceuticals, and agriculture where the delivery and stability of iron are essential.

Core Properties of Ferric Ammonium EDTA

This compound is a water-soluble, yellow-brown crystalline powder. It is a chelated iron complex where the ferric ion (Fe³⁺) is sequestered by the hexadentate ligand, ethylenediaminetetraacetic acid, with an ammonium ion as the counter-ion. This chelation is vital for maintaining iron solubility in solution, particularly in pH ranges where ferric ions would otherwise precipitate as insoluble hydroxides[1][2].

Chemical Structure and Dissociation

The EDTA ligand envelops the ferric ion, forming a stable, seven-coordinate complex in aqueous solution. The ammonium ion balances the charge of the [Fe(EDTA)]⁻ complex.

cluster_complex This compound Complex cluster_dissociation Aqueous Dissociation Fe Fe³⁺ EDTA EDTA⁴⁻ Fe->EDTA Chelation NH4 NH₄⁺ FeEDTA_ion [Fe(EDTA)]⁻ Ammonium_ion NH₄⁺ This compound This compound (Solid State) This compound->FeEDTA_ion Dissolves in Water

Figure 1: Dissociation of this compound in Water

Solubility in Aqueous Solutions

CompoundTemperature (°C)Solubility (g/L)
Ferric Sodium EDTA2090
Ferric Sodium EDTA80300

Data for Ferric Sodium EDTA is presented as a proxy for this compound due to the high similarity in their chemical nature and consistent reports of high solubility for the ammonium salt.

Stability of Aqueous Solutions

The stability of this compound in aqueous solutions is primarily influenced by pH, exposure to light, and temperature.

pH Stability

The Fe(III)-EDTA complex is highly stable over a wide pH range. However, its stability is pH-dependent. Under strongly acidic conditions, protonation of the EDTA ligand can lead to dissociation of the complex. In alkaline environments, particularly at pH values above 8-9, the complex can be destabilized by the formation of insoluble iron hydroxides[2]. The conditional stability constant (logKcond) for Fe(III)-EDTA has been reported to be 7.08 at a pH of 6.5, indicating a high degree of complex stability under these conditions[4].

cluster_pH Effect of pH on [Fe(EDTA)]⁻ Stability Acidic Acidic pH (< 4-5) Protonation Protonation of EDTA (H⁺ competition) Acidic->Protonation Leads to Neutral Neutral to Slightly Acidic pH (4 - 8) StableComplex Stable [Fe(EDTA)]⁻ Complex Neutral->StableComplex Alkaline Alkaline pH (> 8-9) HydroxidePrecipitation Fe(OH)₃ Precipitation (OH⁻ competition) Alkaline->HydroxidePrecipitation Leads to Destabilization_A Complex Destabilization Protonation->Destabilization_A Leads to Destabilization_B Complex Destabilization HydroxidePrecipitation->Destabilization_B Leads to

Figure 2: Influence of pH on Ferric EDTA Stability
Photostability

Aqueous solutions of Ferric EDTA are susceptible to photodegradation upon exposure to ultraviolet (UV) and blue light[5]. This process involves a ligand-to-metal charge transfer, leading to the reduction of Fe(III) to Fe(II) and the oxidative degradation of the EDTA ligand. The rate of photodegradation is influenced by light intensity and pH, with degradation being more rapid at acidic pH compared to neutral or basic conditions. Storing solutions in light-impervious containers is crucial to prevent photodegradation[5].

Thermal Stability

The Fe(III)-EDTA complex exhibits thermal degradation at elevated temperatures. The degradation involves an internal redox reaction where Fe(III) is reduced to Fe(II) and the EDTA ligand is oxidized. For the Fe(III)-EDTA complex, a half-life of approximately 3 hours has been reported at 125°C and a pH of 9.3[6][7]. The decomposition of uncomplexed EDTA is significantly faster, indicating that chelation to a metal ion enhances its thermal stability[7].

ConditionParameterValueReference
pH 6.5logKcond7.08[4]
125°C, pH 9.3Half-life~3 hours[6][7]

Experimental Protocols

Accurate determination of the concentration and stability of this compound in aqueous solutions is essential for research and quality control. The following are outlines of common analytical methods.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust method for the quantification of EDTA and its metal complexes. Since EDTA itself lacks a strong chromophore, a common approach involves pre-column derivatization with a metal ion, such as ferric chloride, to form a complex that can be detected by UV-Vis spectrophotometry.

Sample Aqueous Sample (containing EDTA) Derivatization Add Ferric Chloride (FeCl₃) Heat to form [Fe(EDTA)]⁻ complex Sample->Derivatization HPLC Inject into HPLC System Derivatization->HPLC Separation Separation on C18 Column HPLC->Separation Detection UV-Vis Detection (e.g., 258 nm) Separation->Detection Quantification Quantification based on Peak Area vs. Standards Detection->Quantification

Figure 3: HPLC Workflow for EDTA Quantification

Protocol Outline:

  • Standard Preparation: Prepare a series of standard solutions of known this compound concentrations in deionized water.

  • Sample Preparation: Dilute the sample to be analyzed to fall within the concentration range of the standards.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV-Vis detection at the absorbance maximum of the Fe(III)-EDTA complex (approximately 258 nm)[5].

    • Flow Rate and Injection Volume: Optimized based on the specific column and system.

  • Analysis: Inject the standards and samples. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Spectrophotometric Determination

Spectrophotometry offers a simpler and more rapid method for determining the concentration of the Fe(III)-EDTA complex, leveraging its characteristic absorbance in the UV-Vis spectrum.

Protocol Outline:

  • Standard Preparation: Prepare a series of standard solutions of known this compound concentrations.

  • Sample Preparation: Dilute the sample to an appropriate concentration for spectrophotometric analysis.

  • Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for the Fe(III)-EDTA complex (around 258 nm)[5]. A blank solution (deionized water) should be used to zero the spectrophotometer.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. The concentration of the sample can then be determined from its absorbance using the calibration curve.

Stability Studies

Photostability Assessment:

  • Prepare aqueous solutions of this compound at the desired concentration and pH.

  • Expose the solutions to a controlled light source (e.g., a UV lamp or a solar simulator) for specific time intervals.

  • Protect a set of control samples from light.

  • At each time point, withdraw an aliquot from the exposed and control solutions and analyze the concentration of the Fe(III)-EDTA complex using a validated analytical method like HPLC or spectrophotometry.

  • The degradation rate can be determined by plotting the concentration of the complex as a function of time.

Thermal Stability Assessment:

  • Prepare aqueous solutions of this compound at the desired concentration and pH.

  • Place the solutions in a temperature-controlled environment (e.g., an oven or water bath) at the desired temperature.

  • Maintain a set of control samples at room temperature.

  • At regular intervals, remove samples and analyze the concentration of the Fe(III)-EDTA complex.

  • The thermal degradation rate can be calculated from the decrease in concentration over time.

Conclusion

This compound is a highly water-soluble and stable iron chelate, making it a valuable compound in various scientific and industrial applications. Its stability is, however, dependent on environmental factors, with pH, light, and temperature playing crucial roles in its degradation. For researchers and professionals working with this compound, a thorough understanding of its solubility and stability characteristics, along with the use of appropriate analytical methods for its quantification, is essential for ensuring its effective and reliable use.

References

Safety and handling protocols for Ferric ammonium edta in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Ferric Ammonium (B1175870) EDTA in the Laboratory

Chemical Identification and Properties

Ferric Ammonium EDTA, a derivative of Ethylenediamine Tetraacetic Acid, is a widely used sequestering agent and bioreagent in research and various industries, including agriculture and photography.[1] It is typically available as a red-brown clear liquid or an earthen yellow to brownish crystalline powder.[1][2] Understanding its physical and chemical properties is foundational to its safe handling.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₁₆FeN₃O₈ / C₁₀H₂₁N₄O₉Fe [1][2]
Molecular Weight 362.1 g/mol - 397.15 g/mol [1][2]
Appearance Red-brown clear liquid or Earthen yellow crystalline powder [1][2]
Odor No odor to mild ammoniacal odor [1][3]
Solubility High miscibility in water; soluble in acid; slightly soluble in ethanol [1][2]
pH (1 wt% solution) 7.0 - 8.0 [1]
Density 1.285 - 1.305 g/cm³ [1]
Melting/Freezing Point < -10°C [1]
Boiling Point >300°F (>149°C) [1]
Flash Point >100°C [1]

| Autoignition Temp. | 207°C (for related Ferric Sodium EDTA) |[4] |

Hazard Identification and Classification

This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it is associated with the following hazards:

  • Hazard Class: Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity, single exposure (Category 3), Respiratory system.[5]

  • Signal Word: Warning.[5]

  • Pictogram: GHS07 (Exclamation Mark).[5]

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P304+P340: IF INHALED: Remove casualty to fresh air and keep at rest in a position comfortable for breathing.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Toxicological Data

While comprehensive toxicological data for this compound is not fully established, data for the closely related Ferric Sodium EDTA provides valuable insight.[5] The primary toxicological concerns are related to irritation.[1] The toxic effects of EDTA compounds, in general, are linked to their ability to bind divalent and trivalent cations, which can lead to mineral deficiencies, particularly of zinc.[6]

Table 2: Toxicological Data for Related EDTA Compounds

Endpoint Species Route Value Source(s)
LD₅₀ (Ferric Sodium EDTA) Rat Oral >2,000 mg/kg [4][7]
LD₅₀ (Ferric Sodium EDTA) Rat Dermal >2,000 mg/kg [4]

| LC₅₀ (Ferric Sodium EDTA) | Rat | Inhalation | >2.75 mg/L (4 h) |[4] |

Exposure Controls and Personal Protection

A systematic approach to controlling exposure is critical. This involves engineering controls, administrative controls, and the use of Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: Use in a well-ventilated area. Local and general ventilation should be employed to keep airborne levels below exposure limits.[5][8] A mechanical exhaust system is required.[5]

  • Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[5][9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][5]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[1][5]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: If ventilation is inadequate or if dusts/aerosols are generated, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][9]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound node_eye Eye Protection desc_eye Chemical Safety Goggles or Face Shield node_eye->desc_eye node_skin Skin Protection desc_skin_gloves Chemical-Resistant Gloves node_skin->desc_skin_gloves desc_skin_coat Lab Coat / Protective Clothing node_skin->desc_skin_coat node_resp Respiratory Protection desc_resp Required if ventilation is inadequate or aerosols are generated node_resp->desc_resp

Caption: Required Personal Protective Equipment for handling this compound.

Handling and Storage Protocols

Safe Handling Protocol
  • Review SDS: Before use, thoroughly review the Safety Data Sheet (SDS).

  • Ensure Controls: Confirm that engineering controls (fume hood, ventilation) are operational and that safety stations are accessible.

  • Don PPE: Put on all required PPE as detailed in Section 4.2.

  • Avoid Contact: Avoid all personal contact, including inhalation of dust or aerosols and contact with eyes and skin.[5][10]

  • Prevent Dust/Aerosol Generation: Handle the substance in a way that minimizes the generation of dust or aerosols.[4][8] For solid forms, use procedures like sweeping or vacuuming for cleanup, avoiding dry sweeping that creates dust.[10]

  • Hygiene: Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in work areas.[8][11] Remove contaminated clothing before entering eating areas.[8]

Storage Protocol
  • Container: Keep container tightly closed and in the original container.[4][5]

  • Location: Store in a cool, dry, and well-ventilated area.[5][12] Some formulations specify storage at 2°C - 8°C.[2][5][13]

  • Incompatibilities: Keep away from strong oxidizing agents.[9]

  • Hygroscopic Nature: Protect from moisture as the product can be hygroscopic.[4]

Accidental Release and Spill Cleanup Procedures

Prompt and correct response to a spill is essential to mitigate risks. Small spills can typically be handled by trained laboratory personnel.

Spill Response Protocol
  • Isolate Area: Immediately isolate the spill area and evacuate unnecessary personnel.[14]

  • Ventilate: Ensure the area is well-ventilated.[8]

  • Assess: Consult the SDS for specific spill cleanup information.[14]

  • Don PPE: Wear appropriate PPE, including respiratory protection if vapors or dust are present.[11]

  • Containment: Prevent the spill from entering drains or waterways.[4][8] For liquid spills, create a dike around the spill with absorbent material.[14]

  • Cleanup (Solid Spill):

    • Carefully sweep or scoop up the material to avoid creating dust.[4][15]

    • Place the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.[10]

    • Wipe the area with a wet paper towel and place the towel in the waste container.[15]

  • Cleanup (Liquid Spill):

    • Cover the spill with an inert absorbent material (e.g., chemical spill powder, sand, vermiculite).[15]

    • Once fully absorbed, use a scoop to collect the material and place it into a suitable container for disposal.[15]

    • Clean the spill area with soap and water.[14]

  • Disposal: Dispose of the waste container in accordance with local, regional, and national regulations.[5]

Spill_Response_Workflow start Spill Occurs isolate Isolate Area & Evacuate Personnel start->isolate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) isolate->ppe contain Contain Spill Prevent entry into drains ppe->contain is_solid Is the spill a solid? contain->is_solid cleanup_solid Carefully sweep/scoop material (Avoid creating dust) is_solid->cleanup_solid Yes cleanup_liquid Apply inert absorbent material is_solid->cleanup_liquid No (Liquid) decontaminate Decontaminate spill area with soap and water cleanup_solid->decontaminate collect_liquid Collect absorbed material cleanup_liquid->collect_liquid collect_liquid->decontaminate package Place waste in a sealed, labeled container decontaminate->package dispose Dispose of waste according to regulations package->dispose end Spill Cleanup Complete dispose->end

Caption: Step-by-step workflow for responding to a this compound spill.

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

First Aid Protocol
  • General Advice: Remove the victim from the danger area. If in doubt or if symptoms persist, seek medical advice.[8] Show the Safety Data Sheet to the attending physician.[7][12]

  • Eye Contact:

    • Immediately flush eyes with plenty of clean, fresh water for at least 10-15 minutes, holding the eyelids apart.[5][8]

    • Remove contact lenses if present and easy to do. Continue rinsing.[5][8]

    • Consult an ophthalmologist or physician.[5]

  • Skin Contact:

    • Take off immediately all contaminated clothing.[8]

    • Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[5][8]

    • If skin irritation occurs, seek medical attention.[4]

    • Wash contaminated clothing before reuse.[5]

  • Inhalation:

    • Move the person to fresh air.[5][8]

    • Keep the person warm and at rest in a position comfortable for breathing.[5]

    • If breathing is irregular or has stopped, administer artificial respiration.[5]

    • Call a physician or poison control center if you feel unwell.[5]

  • Ingestion:

    • Rinse mouth with water, provided the person is conscious.[5][8]

    • Do not induce vomiting.

    • Never give anything by mouth to an unconscious person.[8][12]

    • Call a physician or poison control center.[5][10]

Fire Fighting and Disposal

Fire Fighting Measures
  • Flammability: The product is generally considered non-flammable and does not ignite readily.[1][4]

  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, carbon dioxide (CO₂), dry chemical, or foam.[9][11]

  • Hazards from Combustion: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9][11]

  • Protective Equipment: In the event of a fire, wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[9][11]

Disposal Considerations

All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.

  • Product Disposal: Where possible, recycle the material.[10] If recycling is not feasible, disposal options include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a combustible solvent.[5][10]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[16] Do not reuse empty containers.[10]

  • Environmental Precautions: Do not allow the product to enter drains, sewers, or waterways.[4][5][8]

References

The Genesis of a Chelator: A Technical Guide to the History and Discovery of Ferric Ammonium EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and fundamental properties of Ferric Ammonium (B1175870) EDTA as a chelating agent. Delving into the pioneering synthesis of its parent molecule, Ethylenediaminetetraacetic acid (EDTA), this document outlines the key scientific milestones, experimental methodologies, and quantitative data that have established Ferric Ammonium EDTA as a significant compound in various scientific and industrial fields.

The Dawn of a New Chelating Agent: The Discovery of EDTA

The journey of this compound begins with the synthesis of its foundational component, EDTA. In the 1930s, German chemist Ferdinand Münz, while working for I. G. Farben, was seeking a substitute for citric acid, which was used to prevent the precipitation of metal salts in the textile industry.[1][2][3] Münz astutely observed that aminocarboxylic acids were more effective chelating agents than citric acid and hypothesized that a polyaminopolycarboxylic acid would be even more potent.[1][4] This line of inquiry led to his first successful synthesis of EDTA in 1935.[1][5] Münz's initial method involved the reaction of ethylenediamine (B42938) and chloroacetic acid.[5] He secured a patent for this process in Germany in 1935 and later in the United States.[2][3]

Concurrently, in the United States, Frederick C. Bersworth developed alternative and more efficient synthesis methods involving the reaction of formaldehyde, amines, and hydrogen cyanide, which made the commercial production of EDTA economically feasible.[2][3] Both Münz and Bersworth obtained patents for EDTA production in the 1940s.[2][3]

The fundamental understanding of EDTA's exceptional chelating properties was significantly advanced by the work of Swiss chemist Gerold Schwarzenbach in the 1940s.[5][6][7] Schwarzenbach's meticulous research laid the groundwork for complexometric titrations, a method that uses EDTA to determine the concentration of metal ions in a solution with high precision.[1][8] His work elucidated the stoichiometry and stability of metal-EDTA complexes, which was a critical step in establishing EDTA's broad utility.[5][6]

The Chelation Mechanism of EDTA

The term "chelation" is derived from the Greek word "chele," meaning claw, which aptly describes the way certain molecules, known as ligands, bind to a central metal ion.[2][3] EDTA is a powerful hexadentate ligand, meaning it has six points of attachment to a metal ion: two nitrogen atoms and four oxygen atoms from its carboxylate groups.[2][3][9] This multi-pronged grip allows EDTA to form a highly stable, water-soluble complex with metal ions, effectively sequestering them and altering their reactivity.[2][9] The formation of these stable complexes is the cornerstone of EDTA's function in various applications, from industrial processes to medical treatments for heavy metal poisoning.[2][5][9]

Chelation_of_Ferric_Iron_by_EDTA cluster_EDTA EDTA Molecule N1 N N2 N Fe Fe³⁺ N1->Fe Coordination Bond N2->Fe O1 OOC O1->Fe O2 OOC O2->Fe O3 OOC O3->Fe O4 OOC O4->Fe

Chelation of a Ferric (Fe³⁺) ion by an EDTA molecule.

This compound: Properties and Synthesis

This compound is a specific salt of the iron-EDTA complex.[10][11] It is a stable, water-soluble, yellowish-brown crystalline powder that serves as an effective source of iron in various applications, most notably in agriculture to treat iron chlorosis (a condition where leaves produce insufficient chlorophyll).[10][12][13] The chelation of iron by EDTA prevents the iron from precipitating as insoluble ferric hydroxide (B78521), especially in neutral to alkaline conditions, thus keeping it bioavailable to plants.[12][14]

The synthesis of iron(III)-EDTA complexes generally involves combining an iron salt with an aqueous solution of EDTA.[12] For instance, solutions of Fe(III)-EDTA can be produced by reacting ferrous salts with an aqueous solution of EDTA and then aerating the mixture.[12] At a near-neutral pH, the predominant complex formed is [Fe(EDTA)(H₂O)]⁻.[12]

Quantitative Data

The efficacy of a chelating agent is quantitatively expressed by its stability constant (Kf). A higher stability constant indicates a more stable metal-ligand complex. EDTA forms particularly strong complexes with several metal ions, including iron(III).[5][15]

Table 1: Stability Constant of Fe(III)-EDTA

Metal IonStability Constant (Kf)
Fe³⁺1025
[5][16]

The stability of iron chelates is also highly dependent on the pH of the medium. Different chelating agents are effective across different pH ranges.

Table 2: Effective pH Ranges for Common Iron Chelates

Chelating AgentOptimal pH Range
EDTA4.0 - 6.5
DTPA4.0 - 7.5
EDDHA4.0 - 9.0
[14]

Table 3: Specifications of this compound Powder

PropertySpecification
Appearance Yellowish Brown Crystalline Powder
Total Fe³⁺ content 12.0% Min.
Total EDTA content 62.8% Min.
pH (1% Solution) 3.0 - 4.0
[10]

Key Experimental Protocols

The understanding and application of EDTA and its metal complexes are built upon foundational experimental procedures.

This protocol provides a method for synthesizing a solid iron(III)-EDTA complex in a laboratory setting.

Materials:

  • Sodium hydroxide (NaOH)

  • Disodium dihydrogen EDTA dihydrate (Na₂H₂EDTA∙2H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃∙6H₂O)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware and heating apparatus

  • Suction filtration apparatus

Procedure:

  • Dissolve 0.4 g of NaOH in 10 cm³ of water. To this solution, add 3.8 g of Na₂H₂EDTA∙2H₂O.[17]

  • Gently heat the solution until all the solid has dissolved, resulting in a clear solution.[17]

  • In a separate beaker, dissolve 2.5 g of iron(III) chloride hexahydrate in 5 cm³ of water.[17]

  • Add the iron(III) chloride solution to the EDTA solution while swirling.[17]

  • Gently boil the mixture to reduce the volume of water until a yellow powder precipitates.[17]

  • Cool the solution and collect the precipitate using suction filtration.[17]

  • Wash the collected product with ice-cold water to remove any unreacted iron(III) ions, followed by two washes with ethanol.[17]

  • Dry the final product.[17]

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction and Precipitation cluster_isolation Product Isolation prep_edta 1. Dissolve NaOH and Na₂H₂EDTA∙2H₂O in water 2. Heat to form a clear solution mix 4. Mix the two solutions with swirling prep_edta->mix prep_fecl3 3. Dissolve FeCl₃∙6H₂O in water prep_fecl3->mix boil 5. Boil to precipitate yellow powder mix->boil cool 6. Cool the solution boil->cool filtrate 7. Collect precipitate by suction filtration cool->filtrate wash 8. Wash with cold water and ethanol filtrate->wash dry 9. Dry the final product wash->dry

Workflow for the synthesis of an Iron(III)-EDTA complex.

This method, pioneered by Schwarzenbach, is used to determine the concentration of metal ions.

Principle: A solution containing the metal ion of interest is titrated against a standard solution of EDTA. A metal ion indicator, which changes color when it is free versus when it is complexed with the metal, is used to signal the endpoint of the titration. At the endpoint, all the free metal ions have been chelated by the EDTA.[1]

General Procedure:

  • A measured volume of the sample containing the metal ion is placed in a flask.

  • The solution is buffered to an appropriate pH to ensure the stability of the metal-EDTA complex.

  • A small amount of a suitable metal ion indicator is added.

  • The standard EDTA solution is added from a burette until the indicator changes color, marking the endpoint.

  • The volume of EDTA solution used is recorded and used to calculate the concentration of the metal ion in the original sample.[1]

Titration_Logic Start Start: Sample with Metal Ions (M²⁺) and Indicator (In) AddEDTA Add EDTA solution Start->AddEDTA Reaction EDTA chelates free M²⁺ M²⁺ + EDTA⁴⁻ → [M(EDTA)]²⁻ AddEDTA->Reaction CheckEndpoint All free M²⁺ chelated? Reaction->CheckEndpoint CheckEndpoint->AddEDTA No Endpoint Endpoint Reached: EDTA removes M²⁺ from Indicator-M²⁺ complex Indicator changes color CheckEndpoint->Endpoint Yes End End: Calculate M²⁺ concentration Endpoint->End

Logical workflow of a complexometric titration with EDTA.

Applications in Research and Drug Development

While this compound is predominantly used in agriculture, the principles of iron chelation are vital in biomedical research and drug development.[12][13]

  • Iron Overload Disorders: Chelation therapy is a primary treatment for conditions like thalassemia and hemochromatosis, where excess iron accumulates in the body.[5][18] While other chelators like deferoxamine (B1203445) are more common in clinical use, EDTA's role in removing heavy metals established the foundation for this therapeutic approach.[5][9][18]

  • Cancer Research: Iron is essential for cell proliferation, and some cancer therapies are exploring iron chelators to inhibit tumor growth by depriving cancer cells of this crucial element.[18]

  • Neurodegenerative Diseases: Oxidative stress, often catalyzed by redox-active iron, is implicated in the progression of neurodegenerative diseases. Research is ongoing into the therapeutic potential of iron chelators in these conditions.[18]

  • Laboratory Applications: EDTA is ubiquitously used in molecular biology and biochemistry labs as an anticoagulant for blood samples (by chelating calcium) and to inhibit metalloenzymes that could degrade DNA or proteins.[5][9]

The history of this compound is intrinsically linked to the broader story of EDTA itself—a molecule born from industrial necessity that blossomed into a cornerstone of analytical chemistry and a vital tool across countless scientific disciplines. Its ability to control metal ion reactivity through chelation continues to be a powerful principle applied in fields ranging from agriculture to advanced medicine.

References

Ferric ammonium edta molecular weight and formula for calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ferric Ammonium (B1175870) EDTA, a coordination complex widely utilized in various scientific and industrial applications. It covers the fundamental chemical properties, essential calculations for laboratory use, and detailed experimental protocols.

Core Properties and Specifications

Ferric Ammonium EDTA, also known as Ammonium ferric edetate, is a stable, water-soluble source of iron(III). Its primary function is to chelate the ferric ion (Fe³⁺), keeping it soluble and bioavailable in solution, particularly at neutral to alkaline pH where it would otherwise precipitate as insoluble hydroxides. This property makes it invaluable in cell culture, agriculture, and chemical manufacturing.[1]

The key quantitative data for this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆FeN₃O₈[2][3][4][5]
Molecular Weight 362.1 g/mol [2][3][4]
CAS Number 21265-50-9[2][6][7]
Appearance Yellow-brown crystalline powder or a red-brown liquid (in solution)[2][3][8]
Solubility Soluble in water and acids; slightly soluble in ethanol[2][3]
Boiling Point 614.2°C[2][7]
pH (1% Solution) 7.0 - 8.5[8][9]

Calculations for Solution Preparation

Accurate preparation of solutions is critical for experimental reproducibility. The following formulas are fundamental for working with this compound.

Calculating Mass for a Molar Solution

To prepare a solution of a specific molarity (M), use the following formula:

Mass (g) = Desired Molarity (mol/L) x Volume of Solution (L) x Molecular Weight ( g/mol )

  • Molecular Weight (MW): 362.1 g/mol

Example: To prepare 500 mL (0.5 L) of a 10 mM (0.010 mol/L) stock solution:

  • Mass (g) = 0.010 mol/L x 0.5 L x 362.1 g/mol = 1.81 g

The logical workflow for this calculation is visualized below.

G cluster_input Input Parameters cluster_calc Calculation cluster_output Result M Desired Molarity (M) calc_moles Calculate Moles (Moles = M x V) M->calc_moles V Final Volume (L) V->calc_moles MW Molecular Weight (362.1 g/mol) calc_mass Calculate Mass (Mass = Moles x MW) MW->calc_mass calc_moles->calc_mass moles Mass Mass to Weigh (g) calc_mass->Mass grams

Caption: Workflow for calculating the mass of this compound required.

Preparing Dilutions from a Stock Solution

To dilute a concentrated stock solution to a working concentration, use the dilution formula:

M₁V₁ = M₂V₂

Where:

  • M₁ = Molarity of the stock solution

  • V₁ = Volume of the stock solution to use

  • M₂ = Desired molarity of the final solution

  • V₂ = Desired volume of the final solution

Example: To prepare 100 mL of a 100 µM solution from a 10 mM stock solution:

  • Rearrange the formula: V₁ = (M₂V₂) / M₁

  • Ensure units are consistent (e.g., M₂ = 100 µM = 0.1 mM).

  • V₁ = (0.1 mM x 100 mL) / 10 mM = 1 mL

  • Therefore, add 1 mL of the 10 mM stock solution to 99 mL of the diluent.

Experimental Protocols

The following provides a detailed methodology for the preparation of a this compound stock solution from its constituent components. This method is advantageous as it does not introduce other ions like sodium or chloride.

Protocol: Preparation of 100 mM this compound Stock Solution

Objective: To prepare a 100 mM aqueous stock solution of this compound (NH₄[Fe(EDTA)]) for use as a reagent or supplement in applications like cell culture media.

Materials:

  • Ethylenediaminetetraacetic acid (EDTA, free acid form), MW: 292.24 g/mol

  • Ferric Chloride (FeCl₃), anhydrous, MW: 162.2 g/mol (or Ferric Chloride hexahydrate, FeCl₃·6H₂O, MW: 270.3 g/mol )

  • Ammonium Hydroxide (B78521) (NH₄OH), ~28% aqueous solution

  • High-purity water (e.g., Milli-Q or deionized)

  • Magnetic stirrer and stir bar

  • pH meter

  • Beakers and graduated cylinders

  • 0.22 µm sterile filter unit

Methodology:

  • Dissolve EDTA:

    • Add ~700 mL of high-purity water to a 1 L beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Weigh 29.22 g of EDTA (free acid) and add it to the water. The EDTA will not dissolve at this stage, forming a white slurry.

  • Form Ammonium EDTA:

    • While stirring vigorously, slowly add ammonium hydroxide solution dropwise.

    • Monitor the pH. Continue adding ammonia (B1221849) until all the EDTA powder has dissolved and the solution becomes clear. The pH will be in the alkaline range (typically pH 8-9).

  • Add Ferric Salt:

    • In a separate beaker, weigh 16.22 g of anhydrous ferric chloride (or 27.03 g of the hexahydrate form).

    • Dissolve the ferric chloride in ~100 mL of high-purity water. The solution will be acidic and yellow/orange.

    • Slowly add the ferric chloride solution to the stirring ammonium EDTA solution. The solution will turn a deep reddish-brown color.

  • pH Adjustment:

    • Allow the solution to stir for 30-60 minutes to ensure the chelation reaction is complete.

    • Calibrate a pH meter and measure the pH of the solution.

    • Adjust the pH to between 6.5 and 7.0 using ammonium hydroxide (to raise pH) or a dilute acid like acetic acid (to lower pH) as needed. A pH of ~6.5 is often optimal for stability.

  • Final Volume and Sterilization:

    • Carefully transfer the solution to a 1 L graduated cylinder.

    • Add high-purity water to bring the final volume to exactly 1000 mL (1 L).

    • For biological applications, sterile-filter the solution through a 0.22 µm filter into a sterile storage bottle.

  • Storage:

    • Store the solution in a tightly sealed, light-protected (amber or wrapped) bottle at 2-8°C.[7] Properly prepared, the solution is stable for several months.

The experimental workflow for this protocol is depicted below.

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_final Final Processing A Weigh EDTA Free Acid D 1. Add EDTA to Water (Slurry) A->D B Weigh Ferric Salt (FeCl3) F 3. Add Ferric Salt Solution (Forms this compound) B->F C Measure Water & NH4OH C->D E 2. Add NH4OH to dissolve EDTA (Forms Ammonium EDTA) D->E E->F G 4. Stir for 30-60 min F->G H 5. Adjust pH to 6.5-7.0 G->H I 6. Adjust Final Volume to 1 L H->I J 7. Sterile Filter (0.22 µm) I->J K 8. Store at 2-8°C, Protected from Light J->K

Caption: Experimental workflow for preparing a this compound stock solution.

Mechanism of Action: Chelation

The primary role of this compound is to act as a chelating agent for the Fe³⁺ ion. The EDTA molecule envelops the central iron ion, forming six coordinate bonds (four with oxygen atoms and two with nitrogen atoms) in a stable octahedral arrangement.[2] This complex prevents the iron from reacting with other ions in the solution, thereby maintaining its solubility and availability for uptake by cells or for use in chemical reactions.[1][10]

G Logical Diagram of Chelation cluster_inputs Components in Solution cluster_output Stable Complex Fe Fe³⁺ Complex This compound (Soluble Iron Source) Fe->Complex Chelation EDTA EDTA⁴⁻ EDTA->Complex NH4 NH₄⁺ NH4->Complex Counter-ion

Caption: Logical diagram showing the chelation of a ferric ion by EDTA.

References

Methodological & Application

Application Notes and Protocols for the Use of Ferric Ammonium EDTA in Plant Nutrition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ferric Ammonium EDTA as an iron source in plant nutrition research. This document outlines detailed protocols for solution preparation, experimental application, and subsequent analysis of plant physiological responses.

Introduction

Iron (Fe) is an essential micronutrient for plants, playing a critical role in chlorophyll (B73375) synthesis, respiration, and various enzymatic reactions. However, its availability in soil, particularly in alkaline and calcareous conditions, is often limited, leading to iron deficiency chlorosis and reduced crop productivity. This compound is a stable, water-soluble chelated iron source that effectively delivers iron to plants in a readily available form. Its use in research allows for precise control over iron nutrition in experimental settings.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from studies investigating the effects of this compound on various plant parameters.

Table 1: Effect of Foliar this compound Application on Soybean

Treatment (Fe-EDTA Concentration)Nodule Dry Weight ( g/plant )Total Biomass Yield ( kg/ha )Grain Yield ( kg/ha )
0% (Control)0.2525001200
1% (0.023 kg/ha )0.3530001500
2% (0.046 kg/ha )0.4232001650

Data adapted from a study on soybean inoculated with Bradyrhizobium spp.[1]

Table 2: Iron Concentration in Hydroponically Grown Lettuce with Different Iron Sources

Iron Source in Nutrient SolutionIron Concentration in Leaves (mg/kg dry weight)
Control (No added iron)50
Ferrous Sulfate150
This compound250

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1000x)

This protocol describes the preparation of a concentrated stock solution of this compound that can be diluted for use in various experimental applications.

Materials:

  • Ferric Ammonium Sulfate Dodecahydrate (Fe(NH₄)(SO₄)₂·12H₂O)

  • Disodium EDTA (Na₂EDTA·2H₂O)

  • Potassium Hydroxide (KOH)

  • Deionized water

  • Heating magnetic stirrer

  • Volumetric flasks

  • pH meter

Procedure:

  • Prepare EDTA Solution: In a 1 L beaker, dissolve 37.22 g of Disodium EDTA (Na₂EDTA·2H₂O) in approximately 700 mL of deionized water. Gently heat and stir the solution until the EDTA is completely dissolved.

  • Prepare Ferric Ammonium Sulfate Solution: In a separate 500 mL beaker, dissolve 48.22 g of Ferric Ammonium Sulfate Dodecahydrate (Fe(NH₄)(SO₄)₂·12H₂O) in approximately 300 mL of deionized water.

  • Chelation: While stirring the EDTA solution, slowly add the Ferric Ammonium Sulfate solution.

  • pH Adjustment: Adjust the pH of the mixture to 6.0 using a KOH solution. The solution should turn a clear, yellow-brown color upon successful chelation.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.

  • Storage: Store the stock solution in a dark, cool place to prevent photodegradation.

Protocol 2: Hydroponic Culture Experiment

This protocol outlines the use of this compound in a hydroponic system to study its effect on plant growth and nutrition.

Materials:

  • Hydroponic system (e.g., deep water culture, nutrient film technique)

  • Plant seedlings (e.g., lettuce, tomato)

  • Basal nutrient solution (e.g., Hoagland's solution) without iron

  • This compound stock solution (from Protocol 1)

  • pH meter and EC meter

Procedure:

  • System Setup: Prepare the hydroponic system, ensuring it is clean and sterilized.

  • Nutrient Solution Preparation: Prepare the basal nutrient solution according to the desired formulation, omitting the iron source.

  • Treatment Groups: Establish different treatment groups with varying concentrations of this compound. For example:

    • Control: 0 µM Fe

    • Low Fe: 10 µM Fe (from this compound stock)

    • Optimal Fe: 50 µM Fe (from this compound stock)

    • High Fe: 100 µM Fe (from this compound stock)

  • pH and EC Adjustment: Adjust the pH of each nutrient solution to the optimal range for the chosen plant species (typically 5.5-6.5). Measure and record the electrical conductivity (EC).

  • Plant Acclimatization: Transplant the seedlings into the hydroponic system and allow them to acclimate for a few days in a balanced nutrient solution before introducing the experimental treatments.

  • Experiment Duration: Maintain the plants under controlled environmental conditions (light, temperature, humidity) for the duration of the experiment (e.g., 4-6 weeks).

  • Monitoring: Regularly monitor and adjust the pH and EC of the nutrient solutions. Replenish the solutions as needed.

  • Data Collection: At the end of the experiment, harvest the plants and measure parameters such as shoot and root biomass (fresh and dry weight), chlorophyll content, and tissue iron concentration.

Protocol 3: Foliar Application Experiment

This protocol details the application of this compound as a foliar spray to correct or prevent iron deficiency.

Materials:

  • Potted plants exhibiting signs of iron chlorosis or for preventative treatment.

  • This compound stock solution (from Protocol 1)

  • Spray bottles

  • Surfactant (optional, to improve leaf coverage)

  • Deionized water

Procedure:

  • Prepare Spray Solutions: Prepare different concentrations of this compound spray solutions by diluting the stock solution. For example: 0.05%, 0.1%, and 0.2% (w/v) solutions. A surfactant can be added at a low concentration (e.g., 0.01%) to enhance spreading on the leaf surface.

  • Application: Spray the solutions onto the plant foliage until runoff, ensuring thorough coverage of both the upper and lower leaf surfaces. It is best to apply in the early morning or late evening to avoid rapid evaporation and potential leaf burn.

  • Treatment Frequency: Apply the treatments at regular intervals (e.g., once a week) for a specified period.

  • Control Group: Include a control group sprayed only with deionized water (and surfactant if used in the treatment groups).

  • Evaluation: Visually assess the plants for the reduction of chlorosis symptoms. Quantitative measurements can include chlorophyll content (using a SPAD meter or extraction method) and analysis of iron concentration in the leaves.

Protocol 4: Soil Drench Application

This protocol describes the application of this compound to the soil to provide a readily available source of iron to the plant roots.

Materials:

  • Potted plants or field-grown plants.

  • This compound stock solution (from Protocol 1)

  • Watering cans or irrigation system

  • Deionized water

Procedure:

  • Prepare Drench Solutions: Dilute the this compound stock solution with water to achieve the desired application rate. The concentration will depend on the plant species, soil type, and severity of the deficiency. A typical starting range is 20-40 mg of Fe per liter of water.

  • Application: Apply the solution to the soil around the base of the plants, ensuring the root zone is well-saturated.

  • Application Volume: The volume of the drench solution will vary depending on the pot size or the area to be treated.

  • Frequency: The application frequency can range from a single application to multiple applications throughout the growing season, depending on the plant's response.

  • Monitoring: Monitor the plants for improvement in growth and a reduction in chlorosis symptoms. Soil and tissue samples can be analyzed for iron content.

Visualization of Iron Uptake Pathway

The following diagram illustrates the "Strategy I" iron uptake mechanism in the roots of non-graminaceous plants, which is the pathway utilized for the uptake of iron from this compound.

Iron_Uptake_Pathway cluster_rhizosphere Rhizosphere cluster_root_epidermis Root Epidermal Cell Fe_EDTA This compound (Fe³⁺-EDTA) FRO2 FRO2 (Ferric Chelate Reductase) Fe_EDTA->FRO2 Chelate Splitting Fe2 Fe²⁺ FRO2->Fe2 Reduction (Fe³⁺ → Fe²⁺) IRT1 IRT1 (Iron-Regulated Transporter 1) Cytoplasm Cytoplasm IRT1->Cytoplasm Uptake Fe2->IRT1 Transport

Caption: Strategy I iron uptake pathway in a plant root cell.

Concluding Remarks

The protocols and data presented in these application notes provide a solid foundation for conducting plant nutrition studies using this compound. Researchers are encouraged to adapt these methodologies to their specific research questions and plant species. Consistent and accurate application of these protocols will contribute to a better understanding of iron nutrition in plants and the development of strategies to mitigate iron deficiency in agricultural systems.

References

Application of Ferric Ammonium EDTA as an Iron Source in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable micronutrient for the proliferation and metabolism of mammalian cells in culture. It is a critical component of various cellular processes, including DNA synthesis, cellular respiration, and enzymatic reactions. However, the delivery of iron to cells in serum-free or chemically defined media presents a significant challenge due to the low solubility of ferric iron (Fe³⁺) at physiological pH. To overcome this, iron is often supplied in a chelated form to maintain its bioavailability. Ferric ammonium (B1175870) EDTA, a stable complex of ferric iron with ethylenediaminetetraacetic acid (EDTA), serves as an effective and economical source of iron for a variety of cell lines, including Chinese Hamster Ovary (CHO) and hybridoma cells.

This document provides detailed application notes and protocols for the use of Ferric Ammonium EDTA in cell culture media, including its mechanism of action, comparative performance data, and potential effects on cellular signaling pathways.

Mechanism of Action

In aqueous solutions at physiological pH, free ferric iron readily hydrolyzes to form insoluble ferric hydroxide (B78521), rendering it unavailable to cells. EDTA is a powerful chelating agent that sequesters the ferric iron, forming a stable, water-soluble complex. This chelation prevents the precipitation of iron, ensuring its availability for cellular uptake.

Cells in culture primarily acquire iron through two mechanisms: transferrin-mediated endocytosis and non-transferrin-bound iron (NTBI) uptake. While transferrin is the natural physiological iron carrier, in many serum-free media formulations, synthetic iron chelates like this compound are used to deliver iron via the NTBI pathway. The precise mechanism of iron uptake from the Ferric EDTA complex is not fully elucidated but is believed to involve a combination of cell surface reduction of Fe³⁺ to ferrous iron (Fe²⁺) and transport across the cell membrane by divalent metal transporters.

Data Presentation: Performance of Iron Sources in Cell Culture

The choice and concentration of an iron source can significantly impact cell growth, viability, and recombinant protein production. The following tables summarize quantitative data from studies comparing different iron sources in CHO cell culture.

Table 1: Effect of Ferric Ammonium Citrate (FAC) Concentration on CHO Cell Culture Performance

Iron Concentration (mg/L)Maximum Viable Cell Density (VCD) (% of max)Viability (%)Monoclonal Antibody (mAb) Titer (% of max)
280>9085
1095>9095
50100>90100
10090<9090

Data adapted from a study on CHO-K1 cells using Ferric Ammonium Citrate (FAC), a compound with similar iron presentation to this compound.[1]

Table 2: Comparison of Ferric Ammonium Citrate (FAC) and Ferric Citrate (FC) on CHO Cell Culture Performance

Iron Source (at 50 mg/L Fe)Maximum Viable Cell Density (VCD) (% normalized)Viability (%)Monoclonal Antibody (mAb) Titer (% normalized)
Ferric Ammonium Citrate (FAC)100>90100
Ferric Citrate (FC)71.1~85~90

This comparison highlights that different iron chelates can lead to varied cell culture outcomes. It is important to note that impurities in iron sources, such as manganese, can also significantly influence cell growth and productivity.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • Ferric Chloride (FeCl₃)

  • Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt dihydrate (Na₂EDTA·2H₂O)

  • Ammonium Hydroxide (NH₄OH) solution (e.g., 28-30%)

  • Deionized, sterile water (cell culture grade)

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Prepare EDTA Solution: In a sterile beaker, dissolve 37.22 g of EDTA disodium salt dihydrate in 800 mL of deionized water. Stir vigorously using a sterile magnetic stir bar. EDTA will not fully dissolve at this stage.

  • Adjust pH to Dissolve EDTA: Slowly add ammonium hydroxide solution dropwise while continuously monitoring the pH. Adjust the pH to approximately 7.0-7.5. The EDTA will go into solution as the pH increases.

  • Prepare Ferric Chloride Solution: In a separate sterile beaker, dissolve 16.22 g of ferric chloride in 100 mL of deionized water.

  • Form the Chelate: While stirring the EDTA solution, slowly add the ferric chloride solution. The solution will turn a clear, reddish-brown color as the Ferric-EDTA chelate forms.

  • Final Volume and pH Adjustment: Adjust the final volume to 1 L with deionized water. Check the pH and, if necessary, adjust to 7.2-7.4 using ammonium hydroxide or hydrochloric acid.

  • Sterilization and Storage: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle. Store the stock solution at 2-8°C, protected from light.

Protocol 2: Supplementation of Cell Culture Medium with this compound

Objective: To determine the optimal concentration of this compound for a specific cell line.

Materials:

  • Basal cell culture medium (iron-deficient)

  • 100 mM this compound stock solution (prepared as in Protocol 1)

  • Cell line of interest (e.g., CHO, hybridoma)

  • Sterile culture vessels (e.g., T-flasks, shake flasks)

  • Cell counting apparatus (e.g., hemocytometer, automated cell counter)

  • Assay kits for determining product titer (if applicable)

Procedure:

  • Cell Seeding: Seed the cell line of interest in multiple culture vessels at a recommended density in the basal medium.

  • Supplementation: Prepare a series of media with varying final concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM). A "no iron" control should also be included.

  • Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂).

  • Monitoring: Monitor cell growth and viability at regular intervals (e.g., every 24 hours) by taking small aliquots for cell counting.

  • Data Analysis: Plot the viable cell density and viability over time for each concentration. Determine the optimal concentration that supports the best growth and viability.

  • Productivity Assessment (if applicable): At the end of the culture period, collect the supernatant and measure the concentration of the recombinant protein or monoclonal antibody to assess the impact of iron concentration on productivity.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment prep1 Dissolve EDTA in dH2O prep2 Adjust pH with NH4OH to dissolve prep1->prep2 prep4 Mix solutions to form chelate prep2->prep4 prep3 Dissolve FeCl3 in dH2O prep3->prep4 prep5 Adjust final volume and pH prep4->prep5 prep6 Sterile filter (0.22 µm) prep5->prep6 exp2 Supplement with varying concentrations of this compound prep6->exp2 Use as supplement exp1 Seed cells in iron-deficient medium exp1->exp2 exp3 Incubate under standard conditions exp2->exp3 exp4 Monitor cell growth and viability exp3->exp4 exp5 Assess product titer (optional) exp4->exp5

Caption: Experimental workflow for preparing and testing this compound in cell culture.

iron_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fe_EDTA This compound (Fe³⁺-EDTA) reductase Cell Surface Reductase Fe_EDTA->reductase Fe2 Ferrous Iron (Fe²⁺) reductase->Fe2 Reduction (Fe³⁺ -> Fe²⁺) transporter Divalent Metal Transporter (DMT1) LIP Labile Iron Pool transporter->LIP Fe2->transporter utilization Cellular Processes: - DNA Synthesis - Respiration - Enzyme Cofactor LIP->utilization

Caption: Proposed mechanism of non-transferrin-bound iron uptake from Ferric EDTA.

signaling_pathway Fe_EDTA This compound Amphiregulin Amphiregulin Fe_EDTA->Amphiregulin increases levels EGFr EGFr ERK ERK EGFr->ERK activates Amphiregulin->EGFr activates pERK pERK (Active) ERK->pERK phosphorylation Proliferation Cell Proliferation pERK->Proliferation promotes

Caption: Ferric EDTA-mediated activation of the MAP kinase ERK signaling pathway.[2]

Conclusion

This compound is a valuable and widely used iron supplement in cell culture, particularly in serum-free and chemically defined media. Its ability to maintain iron in a soluble and bioavailable form is crucial for supporting robust cell growth and productivity. However, the optimal concentration of this compound is cell-line dependent and requires empirical determination. Furthermore, researchers should be aware of the potential impact of impurities in the iron source and the possible modulation of cellular signaling pathways. The protocols and information provided herein serve as a comprehensive guide for the effective application of this compound in cell culture.

References

Application Notes and Protocols: Ferric Ammonium EDTA as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric ammonium (B1175870) EDTA, a stable iron chelate, is emerging as a versatile and environmentally benign catalyst in organic synthesis. Its primary catalytic activity lies in promoting oxidation reactions, often through Fenton-like mechanisms where it facilitates the generation of highly reactive hydroxyl radicals from common oxidants like hydrogen peroxide. This allows for the transformation of various organic functional groups under relatively mild conditions. Beyond oxidation, its potential extends to other transformations such as cycloaddition reactions. These application notes provide an overview of its catalytic applications and detailed protocols for its use in specific organic synthesis reactions.

Catalytic Applications of Ferric Ammonium EDTA

This compound is primarily utilized as a catalyst in oxidation reactions. Its role is particularly significant in processes that leverage the generation of reactive oxygen species. Key application areas include:

  • Oxidation of Phenols: this compound, in combination with an oxidant like hydrogen peroxide, can be used for the oxidative degradation and transformation of phenolic compounds. This is relevant in both environmental remediation and the synthesis of quinone-like structures.

  • Oxidation of Alcohols: The catalytic system can be employed for the selective oxidation of alcohols to their corresponding aldehydes or ketones, offering a greener alternative to traditional heavy-metal-based oxidants.

  • Cycloaddition Reactions: There is evidence to suggest that iron-EDTA complexes can catalyze the cycloaddition of carbon dioxide to epoxides, yielding cyclic carbonates, which are valuable intermediates in polymer and fine chemical synthesis.

Data Presentation

The following table summarizes quantitative data from representative catalytic reactions using iron-EDTA systems.

Reaction TypeSubstrateCatalyst SystemOxidantTemp. (°C)Time (h)Conversion/Yield (%)Reference
Phenol (B47542) OxidationPhenolFeSO₄ + EDTAH₂O₂302>95% Conversion[1]
Alcohol OxidationBenzyl (B1604629) AlcoholFeCl₃/BHDCH₂O₂Room Temp< 0.25High Yield[2]

Experimental Protocols

Protocol 1: Catalytic Oxidation of Phenol using a Fenton-Like System

This protocol details the use of an iron-EDTA complex for the oxidation of phenol at circumneutral pH, a significant advantage over the acidic conditions typically required for Fenton chemistry.

Materials:

  • Phenol

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Hydrogen peroxide (30% w/w)

  • Deionized water

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Sulfuric acid (for pH adjustment)

  • Reaction vessel (e.g., stirred glass reactor)

  • Magnetic stirrer and hot plate

  • pH meter

Procedure:

  • Prepare a 1000 mg/L aqueous solution of phenol in the reaction vessel.

  • Add ferrous sulfate heptahydrate to achieve a final iron concentration of 7 mg/L.

  • Add EDTA to the solution to achieve a desired EDTA:Fe molar ratio (e.g., 0.3:1).

  • Adjust the initial pH of the solution to 7.0 using sodium hydroxide or sulfuric acid.

  • Bring the solution to the desired reaction temperature (e.g., 30 °C) using a water bath or hot plate with stirring.

  • Initiate the reaction by adding hydrogen peroxide to a final concentration of 5000 mg/L.

  • Maintain the temperature and stirring for the duration of the reaction (e.g., 2 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing for phenol concentration using a suitable analytical method (e.g., HPLC).

Expected Outcome:

Under these conditions, a phenol conversion of over 95% can be achieved.[1] The reaction demonstrates the efficacy of the Fe/EDTA/H₂O₂ system at neutral pH.

Protocol 2: Selective Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)

This protocol describes a general method for the selective oxidation of a primary alcohol to an aldehyde using an iron-based catalyst and hydrogen peroxide.

Materials:

  • Benzyl alcohol

  • Iron(III) chloride (FeCl₃)

  • Benzalkonium chloride (BHDC) as a deep eutectic solvent component

  • Hydrogen peroxide (32% w/w)

  • Ethyl acetate (B1210297)

  • Water

  • Silica (B1680970) gel for flash chromatography

  • Test tube or small reaction flask

  • Magnetic stirrer (optional)

Procedure:

  • In a test tube, mix benzyl alcohol (1.00 mmol) with the FeCl₃/BHDC catalyst (10 mg).

  • To this mixture, add 32% hydrogen peroxide (3.00 mmol) dropwise. The reaction is exothermic.

  • Allow the reaction to proceed at room temperature. The reaction is typically complete within 2-15 minutes. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, add water (2 mL) and ethyl acetate (2 mL) to the reaction mixture.

  • Separate the ethyl acetate layer.

  • Purify the product by rapid flash chromatography on silica gel to isolate the benzaldehyde.

  • Determine the conversion and selectivity using gas chromatography (GC) analysis.

Expected Outcome:

This method provides a high yield of benzaldehyde with excellent selectivity and a short reaction time.[2]

Mandatory Visualization

Fenton_like_Mechanism cluster_catalyst Catalyst System cluster_reactants Reactants cluster_products Products Fe(III)-EDTA Fe(III)-EDTA Fe(II)-EDTA Fe(II)-EDTA Fe(III)-EDTA->Fe(II)-EDTA Reduction Fe(II)-EDTA->Fe(III)-EDTA Re-oxidation Hydroxyl_Radical Fe(II)-EDTA->Hydroxyl_Radical Generates H2O2 H2O2 H2O2->Fe(II)-EDTA Reacts with Organic_Substrate Organic_Substrate Oxidized_Product Oxidized_Product Organic_Substrate->Oxidized_Product Oxidizes to H2O H2O Hydroxyl_Radical->Organic_Substrate Attacks Hydroxyl_Radical->H2O Forms

Caption: Fenton-like catalytic cycle of Fe-EDTA for organic substrate oxidation.

Experimental_Workflow_Phenol_Oxidation A 1. Prepare Phenol Solution (1000 mg/L) B 2. Add FeSO4 (7 mg/L Fe) A->B C 3. Add EDTA (e.g., 0.3:1 molar ratio to Fe) B->C D 4. Adjust pH to 7.0 C->D E 5. Set Temperature to 30 °C with Stirring D->E F 6. Add H2O2 (5000 mg/L) to Initiate E->F G 7. React for 2 hours F->G H 8. Monitor by HPLC G->H

Caption: Experimental workflow for the catalytic oxidation of phenol.

References

Analytical techniques for the quantification of Ferric ammonium edta in samples

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals, providing detailed methodologies for the quantitative analysis of Ferric Ammonium EDTA in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a sensitive and selective method for the quantification of this compound. The principle lies in the formation of a stable Ferric (III)-EDTA complex, which possesses a strong UV absorbance, allowing for its detection and quantification. This method is particularly useful for analyzing complex sample matrices.

Experimental Protocol

Objective: To quantify this compound by forming a stable Fe(III)-EDTA complex and analyzing it using reverse-phase HPLC with UV detection.

Materials and Reagents:

  • This compound standard

  • Ferric Chloride (FeCl₃) solution (e.g., 10 mg/mL in water)

  • EDTA standard solution (e.g., 1 mg/mL in 0.001 M NaOH)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric Acid (H₂SO₄) or other suitable acid for mobile phase adjustment

  • Tetrabutylammonium (B224687) bromide or other ion-pairing agent (optional)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound of a known concentration in water.

    • Alternatively, to quantify EDTA, a standard solution of EDTA can be prepared and complexed with an excess of Ferric Chloride solution. For instance, mix 100 µL of EDTA standard solution with 100 µL of Ferric Chloride solution and dilute with 800 µL of water.[1]

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., water).

    • If the sample contains uncomplexed EDTA, add an excess of Ferric Chloride solution to ensure all EDTA is converted to the Fe(III)-EDTA complex. The sample may require heating to facilitate complete complexation.[2]

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with an acidic modifier. For example, 2% acetonitrile in water containing 0.1% sulfuric acid.[3] An ion-pairing reagent like tetrabutylammonium bromide can also be used in the mobile phase to improve retention and peak shape.[4]

    • Flow Rate: 1.0 mL/min.

    • Column: A C18 reverse-phase column is commonly used.

    • Detection Wavelength: The Fe(III)-EDTA complex has a strong UV absorbance at approximately 260 nm.[3]

    • Injection Volume: 5-20 µL.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the peak corresponding to the Fe(III)-EDTA complex based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data
ParameterValueReference
Linearity RangeWide concentration range[3]
Limit of Quantification (LOQ)Down to 0.1 ppm of EDTA[3]
Recovery> 92%[2]
Precision (RSD)1.3 - 8.6%[5]
Detection Wavelength260 nm[3]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Standard Preparation Complexation Complexation with Excess Fe(III) Standard->Complexation Sample Sample Preparation Sample->Complexation Filtration Filtration Complexation->Filtration HPLC HPLC System Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection at 260 nm Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC quantification of this compound.

Spectrophotometry

Spectrophotometry provides a rapid and cost-effective method for quantifying this compound. This technique can be applied directly by measuring the intrinsic UV absorbance of the Fe(III)-EDTA complex or indirectly through colorimetric reactions.

Experimental Protocol: Direct UV Spectrophotometry

Objective: To directly quantify this compound by measuring its absorbance in the UV region.

Materials and Reagents:

  • This compound standard

  • Sulfuric Acid (H₂SO₄), 0.1 N

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Prepare a series of standard solutions of this compound in 0.1 N H₂SO₄.

  • Sample Preparation:

    • Dissolve the sample containing this compound in 0.1 N H₂SO₄.

    • Ensure the sample is free of particulate matter.

  • Measurement:

    • Set the spectrophotometer to measure absorbance at 258 nm, which is the absorption maximum for the Fe(III)-EDTA complex.[6]

    • Use 0.1 N H₂SO₄ as the blank.

    • Measure the absorbance of the standard solutions and the sample solutions.

  • Analysis:

    • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data
ParameterValueReference
Detection Wavelength (λmax)258 nm[6]
Limit of DetectionAs low as 10⁻⁶ M[6]
LinearityGood linearity observed[7]

Spectrophotometry Workflow Diagram

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standards Prepare Standards in 0.1 N H₂SO₄ Spectro UV-Vis Spectrophotometer Standards->Spectro Samples Prepare Samples in 0.1 N H₂SO₄ Samples->Spectro Measure Measure Absorbance at 258 nm Spectro->Measure Blank Blank with 0.1 N H₂SO₄ Blank->Spectro CalCurve Create Calibration Curve Measure->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: Workflow for direct UV spectrophotometric analysis.

Complexometric Titration

Complexometric titration is a classic and reliable volumetric method for determining the concentration of metal ions, including the ferric iron in this compound. This method involves titrating the sample with a standard solution of a chelating agent, typically EDTA, in the presence of an indicator.

Experimental Protocol

Objective: To determine the concentration of ferric iron in a sample by titration with a standardized EDTA solution.

Materials and Reagents:

  • Standardized EDTA solution (e.g., 0.1 M Na₂EDTA)

  • Sample containing this compound

  • Buffer solution (pH 2-3, e.g., citric acid/HCl buffer)[8]

  • Indicator (e.g., salicylic (B10762653) acid or sulfosalicylic acid)[9][10]

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Burette, pipette, Erlenmeyer flasks

  • pH meter or pH indicator paper

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample into an Erlenmeyer flask.

    • Dissolve the sample in distilled water.

    • Add the buffer solution to adjust the pH to approximately 2-3. Iron (III) forms a very stable complex with EDTA at low pH values, which allows for selective titration.[8]

  • Titration:

    • Add a few drops of the indicator to the sample solution. With salicylic acid, the solution will turn a red-wine or reddish-purple color in the presence of Fe(III).[11]

    • Fill a clean burette with the standardized EDTA solution and record the initial volume.

    • Titrate the sample solution with the EDTA solution while constantly stirring.

    • The endpoint is reached when the color of the solution changes sharply from the color of the iron-indicator complex to the color of the free indicator (e.g., from red-wine to pale yellow for salicylic acid).[11]

    • Record the final volume of the EDTA solution used.

  • Calculation:

    • Calculate the moles of EDTA used to reach the endpoint.

    • Based on the 1:1 stoichiometry of the Fe(III)-EDTA complex formation, determine the moles of ferric iron in the sample.

    • Calculate the concentration of this compound in the original sample.

Quantitative Data
ParameterValueReference
pH for Titration2-3[8][10]
IndicatorSalicylic acid or Sulfosalicylic acid[9][10]
Endpoint Color ChangeRed-wine/dark pink to pale yellow[10][11]
Accuracy and PrecisionGood accuracy and precision achievable with proper technique[10]

Complexometric Titration Workflow Diagram

Titration_Workflow Start Start Prep Prepare Sample Solution Start->Prep AdjustpH Adjust pH to 2-3 Prep->AdjustpH AddIndicator Add Indicator AdjustpH->AddIndicator Titrate Titrate with Standard EDTA AddIndicator->Titrate Endpoint Observe Endpoint Color Change Titrate->Endpoint Calculate Calculate Concentration Endpoint->Calculate End End Calculate->End

Caption: Workflow for complexometric titration of this compound.

References

Application Notes and Protocols: Ferric Ammonium EDTA in Bioremediation of Heavy Metal-Contaminated Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phytoremediation is an emerging, cost-effective, and environmentally friendly technology that utilizes plants to extract, stabilize, or degrade contaminants from soil and water.[1][2] A primary challenge in the phytoextraction of heavy metals—a sub-set of phytoremediation—is the low bioavailability of metals in the soil, which limits their uptake by plant roots.[3] To overcome this, chemical amendments, particularly chelating agents, are used to increase the mobility and solubility of heavy metals.[2][3]

Among the most studied and effective chelating agents is ethylenediaminetetraacetic acid (EDTA).[1][4] It forms stable, water-soluble complexes with a wide range of heavy metals, significantly enhancing their availability for plant uptake.[1][2] While much of the research has been conducted using forms like EDTA disodium (B8443419) salt, Ferric Ammonium (B1175870) EDTA serves as a viable source of the EDTA chelate. Ferric Ammonium EDTA is a stable, water-soluble compound that not only provides the EDTA ligand for chelating heavy metals but also supplies iron (Fe), an essential micronutrient for plant growth, which can be particularly beneficial in calcareous soils where iron availability is limited.[4][5]

These notes provide an overview of the application of EDTA, with relevance to this compound, in the bioremediation of heavy metal-contaminated soils, summarizing key quantitative data and providing detailed experimental protocols for researchers.

Mechanism of Action: EDTA-Enhanced Phytoextraction

The primary mechanism by which EDTA enhances the phytoremediation of heavy metals involves several key steps:

  • Application to Soil : this compound is dissolved and applied to the contaminated soil.

  • Chelation : In the soil solution, the EDTA ligand forms stable, soluble complexes with heavy metal ions (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺) that are otherwise adsorbed to soil particles or present as insoluble precipitates.[1][2]

  • Increased Mobility : The formation of metal-EDTA complexes increases the concentration of heavy metals in the soil solution, facilitating their movement towards the plant roots.[4]

  • Root Uptake : The soluble metal-EDTA complexes are absorbed by the plant roots.

  • Translocation : Once inside the plant, the metals are transported from the roots to the harvestable aerial parts (shoots and leaves) via the xylem.[2][4]

  • Accumulation : The heavy metals accumulate in the above-ground biomass, which can then be harvested and removed from the site, thereby permanently extracting the contaminants from the soil.[3]

G cluster_soil Soil Environment cluster_plant Plant System A Application of This compound C Solubilization & Chelation (Formation of Mobile Metal-EDTA Complexes) A->C Dissociation & Release of EDTA Ligand B Immobile Heavy Metals (Adsorbed to Soil Particles) B->C EDTA chelates heavy metals D Enhanced Root Uptake of Metal-EDTA Complexes C->D Increased availability in soil solution E Translocation to Shoots (via Xylem) D->E F Accumulation in Harvestable Biomass (Leaves and Stems) E->F G Remediated Soil F->G Harvesting & Removal G cluster_prep Phase 1: Preparation cluster_growth Phase 2: Plant Growth & Treatment cluster_analysis Phase 3: Harvest & Analysis cluster_data Phase 4: Data Interpretation A 1. Soil Collection & Characterization (Analyze baseline heavy metal levels, pH, organic matter) B 2. Soil Spiking (Optional) (Artificially contaminate soil with known metal concentrations) A->B C 3. Potting (Fill pots with prepared soil) B->C D 4. Planting (Sow seeds or transplant seedlings of hyperaccumulator plant) C->D E 5. Plant Growth (Grow plants for a set period, e.g., 4-6 weeks) D->E F 6. EDTA Application (Apply this compound solution to soil at various concentrations) E->F G 7. Plant Harvest (Harvest plants after a defined post-treatment period, e.g., 7-14 days) F->G H 8. Sample Preparation (Separate roots and shoots, wash, dry, and weigh biomass) G->H I 9. Digestion & Analysis (Acid digest plant and soil samples; analyze metal content via ICP-AES/AAS) H->I J 10. Calculate Metrics (Bioconcentration Factor, Translocation Factor) I->J K 11. Statistical Analysis J->K G A 1. Soil Excavation & Sieving (Prepare contaminated soil) B 2. Batch Test Setup (Mix soil and this compound solution in a vessel) A->B C 3. Agitation (Stir the soil-liquid slurry for a set duration, e.g., 1-24 hours) B->C D 4. Phase Separation (Separate the washing solution from the soil via filtration or centrifugation) C->D E 5. Analysis of Liquid Phase (Measure heavy metal concentration in the extracted solution) D->E F 6. Analysis of Solid Phase (Measure residual heavy metal concentration in the washed soil) D->F G 7. Evaluate Efficiency (Calculate the percentage of metal removed) E->G F->G

References

Application Notes and Protocols for Ferric Ammonium EDTA in Hydroponic Nutrient Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ferric Ammonium Ethylenediaminetetraacetic Acid (Ferric Ammonium EDTA) as an iron source in hydroponic nutrient solutions. The information is intended to guide researchers in maintaining iron availability for optimal plant growth in controlled environments.

Introduction: The Role of Iron in Plant Nutrition

Iron (Fe) is a critical micronutrient for plants, playing a vital role in chlorophyll (B73375) synthesis, photosynthesis, and various enzymatic processes.[1] In hydroponic systems, iron can easily precipitate out of the nutrient solution, particularly at elevated pH levels, rendering it unavailable to plants.[1] This can lead to iron deficiency, characterized by interveinal chlorosis (yellowing of young leaves) and stunted growth.[2] To counteract this, iron is often supplied in a chelated form. Chelation is a process where an iron ion is enclosed by a larger organic molecule, the chelating agent, forming a stable, water-soluble complex.[1][3] This complex protects the iron from oxidation and precipitation, ensuring its availability for plant uptake across a wider pH range.[1]

This compound is a commonly used iron chelate in agriculture and hydroponics. The EDTA molecule binds to the ferric iron (Fe³⁺), keeping it soluble and accessible to plant roots.[2]

Application Notes

The this compound complex delivers iron to the plant roots in a soluble form. The plant can then absorb the iron from the chelate. The EDTA molecule helps to:

  • Prevent Precipitation: It stops the iron from reacting with other components in the nutrient solution, such as phosphates or hydroxides, which would form insoluble compounds.[2][4]

  • Maintain Solubility: It keeps the iron available in the solution, even if the pH fluctuates.[1]

  • Facilitate Uptake: The stable complex ensures a continuous supply of iron to the root zone for absorption.[2]

Advantages:

  • Cost-Effective: Generally less expensive than some other iron chelates.[5]

  • Effective in Acidic Conditions: Provides a stable source of iron in nutrient solutions with a pH below 6.5.[2][5]

  • High Solubility: Readily dissolves in water, making it easy to incorporate into stock solutions.

Limitations:

  • pH Sensitivity: The stability of Fe-EDTA decreases significantly at a pH above 6.5.[2][6] In such conditions, the iron can be displaced from the chelate and precipitate.

  • Photodegradation: Like many iron chelates, Fe-EDTA can be sensitive to UV light, which can cause the chelate to break down.[6] It is recommended to protect nutrient reservoirs from direct sunlight.

  • Nutrient Competition: Excessive use of Fe-EDTA may lead to an accumulation of iron in plant tissues, which can hinder the uptake of other essential micronutrients like manganese and zinc.[2]

The choice of iron chelate is primarily dictated by the pH of the hydroponic nutrient solution.

Chelate TypeAbbreviationStable pH RangeCommon Application
Ethylenediaminetetraacetic acidEDTA4.0 - 6.5[2][5][7]Hydroponics with acidic to neutral pH; foliar sprays.[7][8]
Diethylenetriaminepentaacetic acidDTPA4.0 - 7.5[5][7][9]Most common for hydroponics due to wider pH stability.[7]
Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)EDDHA4.0 - 10.0[7][9]Alkaline soils and hydroponic systems with high pH.[7]
Hydroxybenzyl ethylenediamineHBED4.0 - 12.0[9]Highly alkaline conditions; less sensitive to UV radiation.[9]

Experimental Protocols

This protocol describes the preparation of a 1000x concentrated iron stock solution. This concentrate can then be diluted into the final nutrient solution.

Materials:

  • This compound powder (containing a known percentage of Fe, e.g., 13% Fe)

  • High-purity distilled or deionized water

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 L)

  • Magnetic stirrer and stir bar

  • Opaque storage bottle

Procedure:

  • Determine Target Iron Concentration: Decide on the final iron concentration for your nutrient solution (e.g., 2 ppm Fe). For a 1000x stock solution, the concentration will be 2000 ppm (or 2000 mg/L).

  • Calculate Required Mass: Use the following formula to calculate the amount of this compound powder needed: Mass (g) = (Target Fe concentration in stock (mg/L) × Volume of stock solution (L)) / (Percentage of Fe in powder / 100) / 1000 Example for a 1L stock with 13% Fe powder: Mass = (2000 mg/L × 1 L) / (0.13) / 1000 = 15.38 g

  • Dissolution: a. Fill the 1 L volumetric flask with approximately 800 mL of distilled water. b. Place the flask on a magnetic stirrer and add the stir bar. c. Carefully weigh the calculated mass of this compound powder and add it to the water while stirring. d. Continue stirring until the powder is completely dissolved. The solution will have a distinct color (typically yellow-brown).

  • Final Volume: Once dissolved, remove the flask from the stirrer and add distilled water to bring the total volume up to the 1 L mark.

  • Storage: Transfer the stock solution to a clearly labeled, opaque bottle to protect it from light. Store at room temperature.

This protocol details how to add the stock solution to the main nutrient reservoir.

Materials:

  • This compound stock solution (from Protocol 1)

  • Hydroponic nutrient reservoir with final volume of water and other nutrients (excluding iron)

  • pH meter

  • EC (Electrical Conductivity) meter

  • Pipettes or graduated cylinders for accurate measurement

Procedure:

  • Prepare Base Nutrient Solution: Prepare your hydroponic nutrient solution by dissolving all other macro and micronutrients in the reservoir tanks (typically Tank A and Tank B) as per your recipe. Ensure Calcium is separated from phosphates and sulfates to prevent precipitation.[10]

  • Check and Adjust pH: Before adding the iron chelate, check the pH of the final nutrient solution. Adjust the pH to be within the optimal range for Fe-EDTA (ideally 5.5 - 6.0).[10]

  • Add Iron Stock Solution: a. Calculate the volume of stock solution needed. For a 1000x stock, you will need 1 mL for every 1 L of final nutrient solution. Example for a 100 L reservoir: Volume of stock = 100 L × 1 mL/L = 100 mL b. Add the calculated volume of the this compound stock solution to the reservoir. It is often recommended to add chelated micronutrients to Tank A if using a two-tank system.[10]

  • Final Checks: a. Allow the solution to circulate for at least 15-20 minutes to ensure thorough mixing. b. Re-check the pH and EC of the final solution and adjust if necessary. c. The nutrient solution is now ready for use.

Visualizations

G cluster_prep Preparation Phase cluster_mix Mixing & Adjustment Phase start Start: Prepare Reservoir with Water tank_a Dissolve Tank A Salts (e.g., Calcium Nitrate) start->tank_a tank_b Dissolve Tank B Salts (e.g., MKP, MgSO4) start->tank_b stock_fe Prepare Fe-EDTA Stock Solution (Protocol 3.1) start->stock_fe combine Combine Tank A & B in Final Reservoir tank_a->combine tank_b->combine add_fe Add Fe-EDTA Stock (Protocol 3.2) stock_fe->add_fe adjust_ph Measure & Adjust pH (Target: 5.5 - 6.0) combine->adjust_ph adjust_ph->add_fe If pH is OK mix Circulate Solution (15-20 mins) add_fe->mix final_check Final Check: pH and EC mix->final_check final_check->adjust_ph Adjust ready Nutrient Solution Ready for Use final_check->ready If OK

Caption: Workflow for preparing a hydroponic nutrient solution with this compound.

G fe_ion Free Iron Ion (Fe³⁺) chelated_fe Chelated Iron (Fe-EDTA) fe_ion->chelated_fe + EDTA (Chelation) precipitate Insoluble Precipitate (e.g., Fe(OH)₃, FePO₄) fe_ion->precipitate High pH (>6.5) + OH⁻, PO₄³⁻ chelated_fe->fe_ion High pH (>6.5) (Chelate breaks down) plant_uptake Available for Plant Uptake chelated_fe->plant_uptake Stable at pH < 6.5

References

Application Notes and Protocols: Ferric Ammonium EDTA in Photochemical and Photobiological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ferric Ammonium EDTA in photochemical and photobiological research. This document includes detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate the application of this versatile iron chelate in your research.

Introduction

This compound is a stable, water-soluble complex of iron (III) that plays a significant role in various photochemical and photobiological studies. Its utility stems from its ability to participate in Fenton-like reactions upon photoreduction, generating highly reactive hydroxyl radicals (•OH). This property makes it a valuable tool for investigating molecular interactions, inducing targeted damage to biological macromolecules, and degrading organic pollutants.

Key Applications

The primary applications of this compound in a research context are centered around its photochemical reactivity. When exposed to light, particularly in the UV-A range, the Fe(III) in the EDTA complex is reduced to Fe(II). This photochemically generated Fe(II) then reacts with hydrogen peroxide (H₂O₂), if present, in a Fenton-like reaction to produce hydroxyl radicals. These radicals are powerful, non-selective oxidizing agents that can be used to:

  • Induce site-specific DNA cleavage: By generating hydroxyl radicals in close proximity to DNA, this compound can be used to study DNA structure, DNA-protein interactions, and mechanisms of DNA damage.

  • Perform protein footprinting: The solvent accessibility of amino acid residues in a protein can be mapped by observing their differential oxidation by hydroxyl radicals. This technique is instrumental in studying protein conformation, folding, and ligand binding.

  • Degrade organic pollutants: The strong oxidizing power of the photochemically generated hydroxyl radicals can be harnessed for the degradation of persistent organic pollutants in environmental research.

Quantitative Data

The efficiency of photochemical reactions involving this compound is influenced by several factors, including pH, temperature, and the wavelength of light. The following tables summarize key quantitative data from the literature.

ParameterValueConditionsReference
Quantum Yield (Φ) 0.05313 nm irradiation, pH 4[1]
Photodissociation Rate Increases with light intensitypH dependent; decreases at higher temperature and pH due to increased dark (thermal) dissociation rates.[2]

Table 1: Photochemical Properties of Fe(III)-EDTA. This table provides key photochemical parameters for the Ferric EDTA complex. The quantum yield indicates the efficiency of a photochemical process.

AnalyteConditionRate Constant (k)TemperatureReference
TetracyclineDark55.4 ± 6.8 M⁻¹day⁻¹20 °C[3]
TetracyclineDark227 ± 12 M⁻¹day⁻¹30 °C[3]
TetracyclineLight1012 ± 93 M⁻¹day⁻¹20 °C[3]
TetracyclineLight2050 ± 210 M⁻¹day⁻¹30 °C[3]

Table 2: Second-Order Rate Constants for the Degradation of Tetracycline by Fe(III)-EDTA. This table illustrates the significant enhancement of the degradation rate of an organic pollutant in the presence of light.

ParameterOptimal Condition/ValueNotesReference
MPE-Fe(II) Concentration 0.01 - 0.1 µMFor cleavage of 10 µM DNA (in base pairs). MPE is methidiumpropyl-EDTA, a DNA intercalator.[4]
Reducing Agent (Ascorbate/DTT) 1 - 5 mMSignificantly enhances the cleavage reaction.[4]
pH 7.4 (Tris-HCl buffer)Efficient cleavage observed in the pH range of 7-10.[4]
NaCl Concentration 5 mMEfficient cleavage observed in a range of 5 mM to 1 M.[4]
Incubation Time 3.5 hoursAt 22 °C.[4]
Cleavage Efficiency 1.4 single-strand scissions per MPE-Fe(II) moleculeUnder optimal conditions.[4]

Table 3: Optimal Reaction Conditions for DNA Cleavage using Methidiumpropyl-EDTA-Fe(II) (MPE-Fe(II)). This table outlines the optimized parameters for achieving efficient DNA strand scission.

Experimental Protocols

Protocol 1: Photocatalytic Degradation of an Organic Pollutant

This protocol describes a general procedure for evaluating the photocatalytic degradation of an organic pollutant using this compound.

Materials:

  • This compound

  • Hydrogen Peroxide (30% w/w)

  • Organic pollutant of interest

  • Appropriate buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer)

  • UV-A lamp (e.g., 365 nm)

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare a stock solution of the organic pollutant in the desired buffer.

  • Prepare a stock solution of this compound in the same buffer.

  • In the quartz reaction vessel, add the pollutant solution and the this compound solution to achieve the desired final concentrations.

  • Place the vessel on the magnetic stirrer and add the stir bar.

  • Position the UV-A lamp at a fixed distance from the reaction vessel.

  • To initiate the reaction, add the required volume of hydrogen peroxide to the solution.

  • Turn on the UV-A lamp and the magnetic stirrer.

  • At specific time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquots, for example, by adding a scavenger of reactive oxygen species like methanol (B129727) or by placing them in the dark and on ice.

  • Analyze the concentration of the organic pollutant in the aliquots using HPLC.

Protocol 2: Protein Oxidative Footprinting

This protocol provides a method for hydroxyl radical-mediated protein footprinting using a Fe(II)-EDTA system. The principle relies on the Fenton reaction, where the photochemically active this compound can be adapted for light-controlled experiments.

Materials:

  • Protein of interest

  • Ferrous Ammonium Sulfate or this compound (for photoreduction)

  • EDTA

  • Hydrogen Peroxide (30% w/w)

  • Quench solution (e.g., containing catalase and methionine)

  • Buffer solution appropriate for the protein (e.g., phosphate buffer, pH 7.4)

  • Mass spectrometer for analysis

Procedure:

  • Prepare a solution of the protein of interest in the appropriate buffer.

  • Prepare a stock solution of Fe(II)-EDTA by mixing equimolar amounts of Ferrous Ammonium Sulfate and EDTA. For a photochemically initiated reaction, use this compound.

  • Prepare a working solution of hydrogen peroxide.

  • In a multiwell plate, aliquot the protein solution.

  • To initiate the oxidation, add the Fe(II)-EDTA solution (or this compound and expose to a UV-A light source) followed immediately by the hydrogen peroxide solution.

  • Allow the reaction to proceed for a defined period (typically seconds to minutes). The reaction time can be controlled to achieve different levels of oxidation.[5]

  • Stop the reaction by adding a quench solution.

  • The oxidized protein samples are then processed for mass spectrometry analysis (e.g., digestion with trypsin).

  • Analyze the digested peptides by LC-MS/MS to identify and quantify the oxidized amino acid residues.

Visualizations

The following diagrams illustrate key processes involving this compound.

Fenton_Reaction cluster_photoreduction Photoreduction cluster_fenton Fenton Reaction Fe(III)-EDTA Fe(III)-EDTA Fe(II)-EDTA Fe(II)-EDTA Fe(III)-EDTA->Fe(II)-EDTA e- Fe(II)-EDTA->Fe(III)-EDTA -e- Light Light Light->Fe(III)-EDTA H2O2 H2O2 OH_radical •OH H2O2->OH_radical OH_ion OH- H2O2->OH_ion

Caption: Photochemical Fenton Reaction Mechanism.

Protein_Footprinting_Workflow Protein_Sample Protein Sample Fe_EDTA_H2O2 Add Fe-EDTA + H2O2 (or Fe(III)-EDTA + Light) Protein_Sample->Fe_EDTA_H2O2 Oxidation Hydroxyl Radical Generation & Protein Oxidation Fe_EDTA_H2O2->Oxidation Quench Quench Reaction Oxidation->Quench Digestion Proteolytic Digestion (e.g., Trypsin) Quench->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis: Identify & Quantify Oxidized Residues LC_MS->Data_Analysis

Caption: Protein Oxidative Footprinting Workflow.

DNA_Photocleavage cluster_reagents Reagents cluster_reaction Reaction Fe_EDTA Fe(III)-EDTA OH_Generation Hydroxyl Radical (•OH) Generation Fe_EDTA->OH_Generation Light Light Light->OH_Generation DNA DNA DNA_Damage Oxidative Damage to Deoxyribose DNA->DNA_Damage OH_Generation->DNA_Damage Cleavage DNA Strand Scission DNA_Damage->Cleavage

Caption: DNA Photocleavage Process.

References

Application of Ferric Ammonium EDTA in Assays for Measuring Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1][2][3] The study of oxidative stress and the development of antioxidant therapies require reliable methods to induce and measure oxidative damage in biological systems. Ferric ammonium (B1175870) EDTA, a stable iron chelate, serves as a critical tool in this field. By participating in Fenton-like reactions, the Fe(III)-EDTA complex can be reduced to its ferrous (Fe(II)) state, which then reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH).[4][5] These radicals can initiate lipid peroxidation, damage DNA and proteins, and induce cell death, providing a controllable model to study the mechanisms of oxidative injury and to screen for protective antioxidant compounds.[5][6]

This document provides detailed application notes and protocols for the use of Ferric ammonium EDTA in key assays designed to measure oxidative stress, with a focus on lipid peroxidation and cell-based models.

Mechanism of Action: Ferric EDTA-Mediated ROS Generation

The pro-oxidant activity of the Ferric-EDTA complex is primarily driven by its ability to catalyze the formation of hydroxyl radicals via a Fenton-like reaction. In biological systems, the Fe(III)-EDTA complex can be reduced by cellular reductants, such as superoxide (B77818) radicals (O₂⁻), to form the Fe(II)-EDTA complex.[4] This ferrous complex then reacts with hydrogen peroxide (H₂O₂) to produce a hydroxide (B78521) ion and a highly reactive hydroxyl radical (•OH). This hydroxyl radical is a potent initiator of lipid peroxidation, a chain reaction that damages cell membranes and generates cytotoxic byproducts like malondialdehyde (MDA).[5][6]

Fenton_Reaction cluster_0 Cellular Environment Fe3_EDTA Fe(III)-EDTA Fe2_EDTA Fe(II)-EDTA Fe3_EDTA->Fe2_EDTA Reduction (e.g., by O₂⁻) OH_radical Hydroxyl Radical (•OH) Fe2_EDTA->OH_radical + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) Lipid_Peroxidation Lipid Peroxidation OH_radical->Lipid_Peroxidation Initiates

Caption: Fenton reaction pathway involving Ferric-EDTA.

Application Notes

Induction of Lipid Peroxidation in Biological Samples

Ferric-EDTA is widely used to initiate lipid peroxidation in various ex vivo samples, including tissue homogenates, microsomes, and liposomes. This allows for the study of antioxidant capacities of tissues or purified compounds. The reaction is typically initiated by adding Ferric-EDTA and a source of reducing equivalents (like ascorbate (B8700270) or an NADPH-generating system in microsomes) to the lipid-containing sample.[7] The extent of lipid peroxidation is then quantified, most commonly by measuring thiobarbituric acid reactive substances (TBARS).

In Vitro Oxidative Stress Modeling in Cell Culture

While this compound is used, a related compound, Ferric Ammonium Citrate (B86180) (FAC), is more commonly cited for inducing iron overload and subsequent oxidative stress in cultured cells.[8][9] The principle remains the same: increasing intracellular iron levels enhances the Fenton reaction, leading to ROS production, lipid peroxidation, and ultimately, cellular damage and apoptosis.[8][9][10] This model is invaluable for investigating the cellular pathways involved in iron-induced toxicity and for evaluating the cytoprotective effects of novel drug candidates.

Screening of Antioxidant Compounds

The Ferric-EDTA system provides a robust platform for assessing the antioxidant potential of various compounds. In assays like the deoxyribose degradation assay, Ferric-EDTA is used with H₂O₂ to generate hydroxyl radicals that degrade deoxyribose.[5] An antioxidant compound's ability to inhibit this degradation, by scavenging the hydroxyl radicals, is a direct measure of its protective capacity.[11] Similarly, the inhibition of Ferric-EDTA-induced lipid peroxidation in a TBARS assay can be used to quantify the antioxidant activity of a test substance.[12]

Quantitative Data Summary

The following tables summarize typical concentrations and conditions used in assays involving Ferric-EDTA and related iron donors.

Table 1: Typical Reagent Concentrations for Inducing Oxidative Stress

Assay Type Sample Type Iron Compound Typical Concentration Co-factors / Conditions Reference
Lipid Peroxidation Brain Microsomes Fe(II)-EDTA Not specified, but NADPH-dependent NADPH [7]
Cell-Based Model Human Hepatic Cells (HH4) Ferric Ammonium Citrate (FAC) 0.1 - 10 mM (5 mM commonly used) Cell culture medium, 24-72h incubation [8][9]
Deoxyribose Degradation Aqueous Solution Ferric-EDTA Not specified H₂O₂, pH 7.4 [5]
Disinfection E. coli Culture Fe(II)-EDTA Not specified 13.79 mM H₂O₂ [13]

| Antioxidant Screening | Plasma | Ferric Chloride | 5 mM | 37°C for 30 minutes |[12] |

Table 2: Example Parameters from Oxidative Stress Studies

Parameter Value Context Reference
H₂O₂ Concentration Range 50 µM - 1 mM Inducing oxidative stress in cell culture [1][14]
TBARS in Hemodialysis Patients 9.4 vs 11.7 nmoles/mL Low vs High Ferritin Groups [15]
FAC Incubation Time 12 - 72 hours Time-dependent increase in intracellular iron [9]

| Cell Seeding Density | 1 x 10⁶ cells/mL | Preparation for cell lysis in TBARS assay |[16] |

Experimental Protocols

Protocol 1: TBARS Assay for Lipid Peroxidation in Tissue Homogenates

This protocol measures malondialdehyde (MDA), a major byproduct of lipid peroxidation.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound solution (e.g., 10 mM)

  • Ascorbic acid solution (e.g., 10 mM)

  • Trichloroacetic acid (TCA) solution (15% w/v)

  • Thiobarbituric acid (TBA) solution (0.8% w/v in 0.25N HCl)

  • MDA standard (1,1,3,3-Tetramethoxypropane)

  • Spectrophotometer or microplate reader

Procedure:

  • Homogenate Preparation: Homogenize the tissue in ice-cold PBS (e.g., 10% w/v). Centrifuge at 3000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Induction of Peroxidation: In a test tube, mix 0.5 mL of the tissue homogenate supernatant with this compound and ascorbic acid to initiate the reaction. A typical final concentration might be 100 µM for both. Include a control tube without the iron/ascorbate.

  • Incubation: Incubate the tubes in a shaking water bath at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 1 mL of 15% TCA.

  • Color Development: Add 1.5 mL of 0.8% TBA solution to each tube.[17]

  • Heating: Vortex the tubes and heat them in a boiling water bath (95-100°C) for 60 minutes.[17][18] This allows the MDA to react with TBA to form a pink-colored adduct.[2]

  • Cooling and Centrifugation: Cool the tubes in an ice bath for 10 minutes, then centrifuge at 3000 x g for 10 minutes to pellet any precipitate.[2][17]

  • Measurement: Transfer the supernatant to a cuvette or a 96-well plate and measure the absorbance at 532 nm.[17]

  • Quantification: Prepare a standard curve using known concentrations of MDA. Calculate the concentration of TBARS in the samples, expressed as nmol MDA/mg protein.

TBARS_Workflow cluster_workflow TBARS Assay Workflow start Prepare Tissue Homogenate induce Induce Peroxidation (Fe-EDTA + Ascorbate) start->induce incubate Incubate at 37°C induce->incubate stop_rxn Stop Reaction (Add TCA) incubate->stop_rxn add_tba Add TBA Reagent stop_rxn->add_tba heat Heat at 95-100°C add_tba->heat cool_centrifuge Cool and Centrifuge heat->cool_centrifuge measure Measure Absorbance at 532 nm cool_centrifuge->measure

Caption: Workflow for the TBARS lipid peroxidation assay.

Protocol 2: Induction of Oxidative Stress in Cultured Cells Using an Iron Donor

This protocol describes how to treat cultured cells with an iron donor like Ferric Ammonium Citrate (FAC) to induce oxidative stress.

Materials:

  • Cell line of choice (e.g., HEK293, HH4)[8][19]

  • Complete cell culture medium

  • Ferric Ammonium Citrate (FAC) stock solution (prepare fresh in serum-free medium)

  • Multi-well cell culture plates

  • Assay kits for downstream analysis (e.g., ROS detection, apoptosis, cell viability)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.[1][19]

  • Treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of FAC (e.g., 0.1, 1, 5, 10 mM).[9] Include an untreated control group.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for iron uptake and the induction of oxidative stress.[9]

  • Post-treatment Analysis: Following the incubation period, analyze the cells for markers of oxidative stress. This can include:

    • Cell Viability: Use an MTT assay to assess cytotoxicity.[1][9]

    • ROS Measurement: Use a fluorescent probe like DCFDA to measure intracellular ROS levels.

    • Apoptosis: Analyze cells using Annexin V staining and flow cytometry.[9]

    • Lipid Peroxidation: Lyse the cells and perform a TBARS assay as described in Protocol 1.

Cell_Stress_Workflow cluster_workflow Cell-Based Oxidative Stress Workflow seed Seed Cells in Plate treat Treat with Iron Donor (FAC) seed->treat incubate Incubate (24-72h) treat->incubate analyze Post-Treatment Analysis incubate->analyze viability Cell Viability (MTT) analyze->viability ros ROS Detection (DCFDA) analyze->ros apoptosis Apoptosis (Annexin V) analyze->apoptosis

Caption: Workflow for inducing and analyzing oxidative stress in cell culture.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ferric Ammonium EDTA Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Ferric Ammonium (B1175870) EDTA precipitation in experimental buffers. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues with precipitate formation in their solutions.

Frequently Asked questions (FAQs)

Q1: What is Ferric Ammonium EDTA, and why is it used in experimental buffers?

A1: this compound is a coordination complex where a ferric iron (Fe³⁺) ion is chelated by ethylenediaminetetraacetic acid (EDTA) with an associated ammonium ion. It serves as a soluble and bioavailable source of iron in various experimental buffers, particularly in cell culture media and biochemical assays. The EDTA chelator prevents the iron from precipitating as insoluble ferric hydroxides or phosphates at neutral or physiological pH.

Q2: I've observed a yellowish-brown precipitate in my this compound solution. What is the likely cause?

A2: A yellowish-brown precipitate in your this compound solution is most likely due to the dissociation of the iron from the EDTA chelate and its subsequent precipitation as ferric hydroxide (B78521) or ferric phosphate (B84403). This is often triggered by unfavorable conditions such as incorrect pH, low temperature, or high concentration.

Q3: Can the type of buffer I use affect the stability of this compound?

A3: Yes, the buffer composition can significantly impact the stability of this compound. Phosphate buffers, in particular, can be problematic as the phosphate ions can compete with EDTA for the ferric iron, leading to the formation of insoluble ferric phosphate, especially if the pH is not optimal. Buffers like TRIS and HEPES are generally more compatible, but precipitation can still occur if the proper solution parameters are not maintained.

Q4: How does temperature affect the solubility of this compound?

A4: The solubility of this compound is temperature-dependent. Lower temperatures, such as those in a refrigerator or cold room (around 4°C), can decrease its solubility and lead to precipitation, especially in concentrated stock solutions. It is often recommended to store stock solutions at room temperature unless otherwise specified.

Q5: Is it possible for this compound to degrade over time?

A5: this compound is a stable complex, but it can be susceptible to photodegradation, especially when exposed to light for extended periods. This can lead to the reduction of Fe³⁺ to Fe²⁺ and the breakdown of the EDTA molecule, which can result in the precipitation of iron. It is advisable to store solutions in amber or light-blocking containers.

Troubleshooting Guide

If you are experiencing precipitation with this compound in your experimental buffer, follow this step-by-step guide to identify and resolve the issue.

Step 1: Initial Assessment

Carefully observe the characteristics of the precipitate and the conditions under which it formed.

Observation Potential Cause
Precipitate forms immediately upon mixingIncorrect order of addition of reagents, highly concentrated solutions, or significant pH incompatibility.
Precipitate appears after storage at low temperatureThe concentration of this compound exceeds its solubility at that temperature.
Precipitate forms in a phosphate-containing bufferFormation of insoluble ferric phosphate.
The solution color changes significantly before precipitationPotential degradation of the complex due to light exposure or extreme pH.
Step 2: Troubleshooting Workflow

Use the following diagram to systematically troubleshoot the cause of precipitation.

G start Precipitation Observed check_ph Measure pH of the Solution start->check_ph ph_in_range Is pH within the optimal range (4.0-6.5)? check_ph->ph_in_range adjust_ph Adjust pH to the optimal range ph_in_range->adjust_ph No check_temp Check Storage/Working Temperature ph_in_range->check_temp Yes resolved Precipitate Dissolves/Issue Resolved adjust_ph->resolved temp_too_low Is the temperature too low (e.g., 4°C)? check_temp->temp_too_low warm_solution Gently warm the solution to room temperature temp_too_low->warm_solution Yes check_conc Review the Concentration temp_too_low->check_conc No warm_solution->resolved conc_too_high Is the concentration too high? check_conc->conc_too_high dilute_solution Dilute the solution or prepare a fresh, less concentrated stock conc_too_high->dilute_solution Yes check_buffer Examine Buffer Composition conc_too_high->check_buffer No dilute_solution->resolved is_phosphate Are you using a phosphate buffer? check_buffer->is_phosphate use_alternative_buffer Consider using a non-phosphate buffer (e.g., TRIS, HEPES) is_phosphate->use_alternative_buffer Yes check_order Review Preparation Protocol is_phosphate->check_order No use_alternative_buffer->resolved order_incorrect Was the order of addition incorrect? check_order->order_incorrect remake_solution Remake the solution following the correct protocol order_incorrect->remake_solution Yes unresolved Issue Persists order_incorrect->unresolved No remake_solution->resolved G cluster_factors Factors Influencing Equilibrium Fe_EDTA Soluble Ferric Ammonium EDTA Complex Fe_ions Free Ferric Ions (Fe³⁺) + Free EDTA Fe_EDTA->Fe_ions Dissociation Fe_ions->Fe_EDTA Association Precipitate Insoluble Precipitate (e.g., Fe(OH)₃, FePO₄) Fe_ions->Precipitate Precipitation High_pH High pH (> 6.5) High_pH->Fe_ions Shifts equilibrium towards dissociation Low_Temp Low Temperature Low_Temp->Fe_EDTA Reduces solubility High_Conc High Concentration High_Conc->Fe_EDTA Exceeds solubility limit Phosphate Presence of Phosphate Phosphate->Precipitate Forms insoluble ferric phosphate Light Light Exposure Light->Fe_ions Promotes photodegradation

Technical Support Center: Optimizing Ferric Ammonium EDTA for Plant Iron Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Ferric Ammonium (B1175870) EDTA in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you effectively utilize this iron chelate in your plant-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ferric Ammonium EDTA, and why is it used as an iron source for plants?

A1: this compound is a chelated iron compound. The EDTA (ethylenediaminetetraacetic acid) molecule surrounds the iron ion, protecting it from precipitating out of solution, especially in nutrient solutions with a neutral to acidic pH. This chelation keeps the iron soluble and available for uptake by plant roots.[1] It is used in various applications, including hydroponics, soil treatments, and foliar sprays, to prevent and correct iron deficiency in plants.[2]

Q2: What is the optimal pH range for using this compound?

A2: The stability of Ferric EDTA is highly dependent on pH. It is most effective in acidic to slightly acidic conditions, with an optimal pH range of 4.0 to 6.5.[1] Above a pH of 6.5, the EDTA chelate becomes less stable, and a significant portion of the iron can precipitate, making it unavailable to plants.[1] At a pH of 7.0, almost all of the iron from EDTA can become unavailable.[1]

Q3: Can I mix this compound with other fertilizers?

A3: Caution should be exercised when mixing this compound with other concentrated fertilizer stock solutions. Incompatible mixtures can lead to the precipitation of nutrients, rendering them unavailable to plants. For instance, mixing iron chelates with high concentrations of phosphates can lead to the formation of insoluble iron phosphate (B84403).[3] Similarly, combining calcium nitrate (B79036) with sulfates can cause the precipitation of calcium sulfate (B86663) (gypsum).[3] It is generally recommended to keep iron chelates in a separate stock solution, especially from concentrated phosphate and sulfate solutions. Always perform a jar test with the desired concentrations before mixing large quantities.[4]

Q4: Are there alternatives to this compound for foliar applications?

A4: While Ferric EDTA can be used in foliar sprays, some research suggests that its effectiveness may be limited due to the large size of the EDTA molecule, which can hinder its absorption through the leaf cuticle.[5] Alternative iron chelates, such as those with smaller molecules like iron acetates, have been suggested to be more readily absorbed by leaves.[5]

Troubleshooting Guide

This section addresses common issues encountered when using this compound in plant experiments.

Issue 1: Symptoms of Iron Deficiency Persist After Application

Symptoms: New leaves exhibit interveinal chlorosis (yellowing between the veins) despite the application of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High pH of Nutrient Solution or Soil Measure the pH of your nutrient solution or growing medium. If it is above 6.5, the iron from EDTA is likely precipitating. Lower the pH to the optimal range of 5.5-6.0 using a suitable pH down solution.
Photodegradation of the Chelate Ferric EDTA is sensitive to UV and blue light, which can break down the chelate and cause iron to precipitate.[6][7][8] If your nutrient reservoirs are exposed to light, cover them with an opaque material to prevent photodegradation.[7]
Interaction with Other Nutrients High levels of phosphorus in the nutrient solution can lead to the precipitation of iron phosphate, even if chelated.[3] Consider reducing the phosphorus concentration or using a different iron chelate if this is suspected.
Insufficient Concentration The applied concentration of this compound may be too low for your specific plant species and growing conditions. Refer to the experimental protocol below to determine the optimal concentration.
Ammonium Toxicity If using a high concentration of this compound, the ammonium component could potentially lead to ammonium toxicity, which can manifest as chlorosis.[9][10][11] Ensure adequate conversion of ammonium to nitrate by maintaining a warm and well-aerated root zone.[10]
Issue 2: Plants Show Signs of Toxicity After Application

Symptoms: Stunted growth, necrotic spots on leaves, or root browning after applying this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessive Concentration High concentrations of iron can be toxic to plants. Immediately reduce the concentration of this compound in your nutrient solution. Flush the growing medium with a balanced, lower-concentration nutrient solution.
Low pH While EDTA is stable at low pH, very low pH levels (below 4.0) can increase the availability of other micronutrients to toxic levels. Monitor and adjust the pH of your nutrient solution to the optimal range.
Ammonium Toxicity As mentioned previously, high concentrations of ammonium can be toxic.[9][10][11] Symptoms can include leaf curl and root damage.[10][11] Switch to a nitrate-based nitrogen source temporarily if ammonium toxicity is suspected.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following table provides general recommended ranges for iron (from various chelated sources) in hydroponic and foliar applications. It is crucial to conduct your own optimization experiments to determine the ideal concentration for your specific setup.

Application Method Plant Type Recommended Iron (Fe) Concentration (ppm) Notes
HydroponicsGeneral1 - 5The optimal concentration can vary significantly between plant species and growth stages.[12]
Lettuce~1.0
Foliar SprayGeneral Field Crops (low volume)1% solution (e.g., 1 kg/100 L)These are general guidelines; always start with lower concentrations to test for phytotoxicity.[13]
Horticultural Crops (high volume)0.1% solution (e.g., 100 g/100 L)[13]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines a method to prepare a this compound stock solution.

Materials:

  • Ethylenediaminetetraacetic acid (EDTA)

  • Ferric Chloride (FeCl₃) or Ferric Oxide (Fe₂O₃)

  • Ammonium Hydroxide (NH₄OH)

  • Distilled or deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers and volumetric flasks

  • Safety goggles and gloves

Procedure:

  • Prepare Ammonium EDTA solution: In a beaker with distilled water, dissolve the desired molar amount of EDTA. While stirring, slowly add Ammonium Hydroxide to adjust the pH to around 6.5 and facilitate the dissolution of the EDTA. A 10% excess of EDTA is recommended to ensure complete chelation of the iron.[14]

  • Add Iron Source: In a separate beaker, dissolve the corresponding molar amount of Ferric Chloride or Ferric Oxide in distilled water.

  • Combine and Chelate: Slowly add the iron solution to the stirring Ammonium EDTA solution. The solution will change color as the chelation process occurs.

  • Final pH Adjustment: After the iron is fully chelated, check the pH of the final solution and adjust it to the desired level (typically between 5.5 and 6.5) using a dilute acid or base.

  • Final Volume: Transfer the solution to a volumetric flask and bring it to the final desired volume with distilled water.

  • Storage: Store the stock solution in a dark, cool place to prevent photodegradation.

Protocol 2: Determining the Optimal Concentration of this compound (Dose-Response Experiment)

This protocol describes a general method to determine the optimal concentration of this compound for your specific plant species and growing system.

Workflow:

Caption: Workflow for a dose-response experiment to optimize this compound concentration.

Procedure:

  • Establish a Control and Treatment Groups: Prepare a series of nutrient solutions. One will be a negative control with no added iron. The others will be your treatment groups, each with a different concentration of this compound (e.g., 0.5, 1, 2, 4, 8 ppm of Fe). Ensure all other essential nutrients are present in optimal concentrations in all solutions.

  • Plant Culture: Grow your chosen plant species in the different treatment solutions. Ensure you have several replicate plants for each treatment group to ensure statistical validity. Maintain consistent environmental conditions (light, temperature, humidity) for all plants.

  • Data Collection:

    • Visual Assessment: Regularly observe the plants for any signs of iron deficiency (chlorosis) or toxicity (necrosis, stunting).

    • Chlorophyll (B73375) Content: At regular intervals, measure the chlorophyll content of the youngest fully expanded leaves using a chlorophyll meter (e.g., SPAD meter) or through solvent extraction and spectrophotometry.

    • Biomass: At the end of the experiment, harvest the plants and measure their fresh and dry weight to determine the effect of the different iron concentrations on overall growth.

  • Data Analysis: Plot the measured parameters (chlorophyll content, biomass) against the different this compound concentrations. The optimal concentration will be the one that results in the highest chlorophyll content and biomass without causing any toxicity symptoms.

Signaling Pathways and Logical Relationships

Iron Uptake and Regulation Pathway

The uptake of iron from chelates like this compound involves a complex signaling pathway at the root level, especially under iron-deficient conditions.

Iron_Uptake Fe_EDTA This compound (Fe³⁺-EDTA) Root_Surface Root Surface Fe_EDTA->Root_Surface In Rhizosphere Fe2 Fe²⁺ (Ferrous Iron) Root_Surface->Fe2 Reduction by FCR Transporter Iron Transporter (e.g., IRT1) Fe2->Transporter Uptake Inside_Root Inside Root Cell Transporter->Inside_Root Deficiency_Signal Iron Deficiency Signal Deficiency_Signal->Transporter Upregulates FCR Ferric Chelate Reductase (FCR) Deficiency_Signal->FCR Upregulates

Caption: Simplified pathway of iron uptake from Ferric EDTA at the plant root.

Troubleshooting Logic for Persistent Iron Chlorosis

This diagram illustrates the logical steps to troubleshoot persistent iron chlorosis when using this compound.

Troubleshooting_Chlorosis Start Iron Chlorosis Observed Check_pH Is pH between 5.5 and 6.5? Start->Check_pH Check_Light Is Nutrient Solution Exposed to Light? Check_pH->Check_Light Yes Adjust_pH Action: Adjust pH Check_pH->Adjust_pH No Check_Concentration Is Iron Concentration Sufficient? Check_Light->Check_Concentration No Cover_Reservoir Action: Cover Reservoir Check_Light->Cover_Reservoir Yes Check_Interactions Are there High Levels of Phosphates? Check_Concentration->Check_Interactions Yes Increase_Concentration Action: Increase Concentration (Conduct Dose-Response Test) Check_Concentration->Increase_Concentration No Adjust_Nutrients Action: Adjust Other Nutrients or Use Different Chelate Check_Interactions->Adjust_Nutrients Yes Resolved Problem Resolved Check_Interactions->Resolved No Adjust_pH->Resolved Cover_Reservoir->Resolved Increase_Concentration->Resolved Adjust_Nutrients->Resolved

Caption: Troubleshooting flowchart for persistent iron chlorosis.

References

Technical Support Center: Ferric Ammonium EDTA Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability issues encountered with Ferric Ammonium (B1175870) EDTA in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Ferric Ammonium EDTA solutions?

A1: The stability of this compound solutions is primarily influenced by three main factors:

  • pH: The solution's acidity or alkalinity is a critical determinant of stability.

  • Light Exposure: this compound is sensitive to light, particularly UV and blue light, which can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the degradation of the complex.

Q2: What is the optimal pH range for maintaining the stability of this compound?

A2: this compound is most stable in a slightly acidic to neutral pH range. As the pH becomes more alkaline (above approximately 6.7), its oxidation potential decreases, and the ferric ion can precipitate out of solution as ferric hydroxide, leading to a loss of activity.[1] In cell culture applications, a pH between 5.5 and 7.0 is often recommended for stock solutions to ensure the stability of the iron-EDTA complex.

Q3: How does light exposure affect this compound solutions?

A3: Exposure to light, especially UV and blue radiation, can cause the photodegradation of the Ferric EDTA complex.[2] This process involves the reduction of Fe(III) to Fe(II) and the breakdown of the EDTA ligand, which can lead to the precipitation of insoluble iron and a loss of chelating capacity.

Q4: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

A4: To maximize shelf life and maintain stability, this compound solutions should be stored in a cool, dark place, typically at 2-8°C.[3] It is also advisable to store them in opaque containers to protect them from light.

Q5: Can this compound solutions be autoclaved?

A5: Autoclaving is generally not recommended for this compound solutions. The high temperatures can lead to thermal degradation of the complex. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Solution

Symptom: A yellow-tan or brownish precipitate forms in the this compound solution over time.

Possible Causes:

  • High pH: The pH of the solution may have risen above the stable range, causing the precipitation of ferric hydroxide.

  • Photodegradation: Exposure to light has led to the breakdown of the complex and precipitation of insoluble iron.

  • High Concentration: The concentration of the solution may be too high, leading to insolubility, especially with temperature fluctuations.

  • Incompatibility with other media components: In complex media, interactions with other components, such as phosphates, can lead to precipitation.

Troubleshooting Steps:

  • Verify pH: Check the pH of the solution. If it is too high, adjust it to a slightly acidic or neutral range using a suitable buffer or acid. For future preparations, ensure the final pH is within the recommended range.

  • Protect from Light: Store the solution in an amber or opaque bottle and keep it in a dark environment.

  • Optimize Concentration: If precipitation occurs in a concentrated stock solution upon cooling, try preparing a more dilute stock or gently warming the solution to redissolve the precipitate before use.

  • Order of Addition in Media Preparation: When preparing complex media, add the this compound solution after diluting other components, particularly phosphate (B84403) buffers, to minimize the risk of precipitation. A common practice is to prepare a chelated iron stock solution separately and add it to the final medium.

Issue 2: Loss of Efficacy in Experiments

Symptom: The expected experimental outcome that relies on the activity of this compound (e.g., as an iron source in cell culture, a catalyst in a chemical reaction) is diminished or absent.

Possible Causes:

  • Degradation of the Complex: The this compound has degraded due to exposure to light, improper pH, or high temperature, reducing the concentration of the active complex.

  • Redox Cycling: In cell culture media, other components like ascorbate (B8700270) can reduce the ferric iron to ferrous iron, which can then participate in Fenton chemistry, generating damaging hydroxyl radicals.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Prepare fresh this compound solutions for critical experiments, ensuring proper storage conditions are maintained.

  • Analytical Verification: If possible, analytically verify the concentration of the Fe(III)-EDTA complex using methods like spectrophotometry or HPLC (see Experimental Protocols section).

  • Evaluate Media Components: In cell culture, assess the potential for interactions with other media components that could affect the stability or redox state of the iron complex. Consider the use of transferrin to better sequester and deliver iron to cells.

  • Control Experimental Conditions: Minimize the exposure of your experimental setup to direct light and control the temperature to prevent degradation during the experiment.

Data Presentation

Table 1: Reaction Quantum Yields for the Photochemical Degradation of Fe(III)-EDTA

This table summarizes the quantum yields (Φ), a measure of the efficiency of a photochemical process, for the degradation of Fe(III)-EDTA at different wavelengths. A higher quantum yield indicates a more efficient degradation at that wavelength.

Wavelength (nm)Reaction Quantum Yield (Φ) at 25 °C
3130.082[4]
3660.034[4]
4050.018[4]

The temperature dependence of the quantum yield is characterized by a small activation energy of 9 kJ mol⁻¹ over a range of 5-40 °C.[4]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Ferric EDTA Concentration

This method is suitable for a quick estimation of the Ferric EDTA concentration in a solution.

Principle: The Fe(III)-EDTA complex has a characteristic UV absorbance maximum at approximately 258-260 nm. The concentration can be determined by measuring the absorbance at this wavelength and comparing it to a standard curve.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound standard of known concentration

  • Deionized water or appropriate buffer as a blank

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the this compound standard in the same solvent as your sample.

    • Measure the absorbance of each standard at 260 nm using the solvent as a blank.

    • Plot a graph of absorbance versus concentration to create a standard curve.

  • Sample Measurement:

    • Dilute your experimental sample with the same solvent to ensure the absorbance falls within the linear range of the standard curve.

    • Measure the absorbance of the diluted sample at 260 nm.

  • Calculation:

    • Determine the concentration of Ferric EDTA in your sample by interpolating its absorbance on the standard curve.

Protocol 2: HPLC Method for Stability Assessment of Ferric EDTA

This method provides a more accurate and specific quantification of the Ferric EDTA complex and can be used to separate it from degradation products.

Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate and quantify the Fe(III)-EDTA complex. The complex is formed by reacting EDTA with an excess of a ferric salt, and the resulting complex is detected by its UV absorbance.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm)[5]

  • Ferric chloride (FeCl₃) solution

  • Mobile phase components (e.g., methanol (B129727), water, ion-pairing agents like tetrabutyl ammonium bromide, and buffers like sodium acetate)

  • EDTA standard

Procedure:

  • Sample and Standard Preparation:

    • Standard: Prepare a standard solution of EDTA and derivatize it by adding a ferric chloride solution and heating (e.g., at 70°C for 20 minutes) to form the Fe(III)-EDTA complex.[5]

    • Sample: Treat your experimental sample containing this compound in the same way as the standard to ensure complete complexation for analysis.

  • Chromatographic Conditions (Example): [5]

    • Mobile Phase: A mixture of 5% methanol and 95% aqueous solution containing 0.7 g/L tetrabutyl ammonium bromide and 4.6 g/L sodium acetate (B1210297) trihydrate, with the pH adjusted to 4.0 with acetic acid.

    • Flow Rate: 1.0 mL/minute.

    • Detection: UV at 260 nm.

    • Injection Volume: 100 µL.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Identify the peak corresponding to the Fe(III)-EDTA complex based on the retention time of the standard.

    • Quantify the amount of Ferric EDTA in your samples by comparing the peak area with a standard curve generated from the standards.

Mandatory Visualizations

Degradation_Pathways cluster_photodegradation Photodegradation Pathway cluster_thermal_degradation Thermal Degradation Pathway Ferric_Ammonium_EDTA Ferric (Fe³⁺) Ammonium EDTA Reduced_Iron Ferrous (Fe²⁺) Ion Ferric_Ammonium_EDTA->Reduced_Iron reduction EDTA_Radical EDTA Radical Intermediate Ferric_Ammonium_EDTA->EDTA_Radical oxidation Light Light (UV/Blue) Light->Ferric_Ammonium_EDTA initiates Degradation_Products_Photo Degradation Products (e.g., Formaldehyde, CO₂) EDTA_Radical->Degradation_Products_Photo Ferric_Ammonium_EDTA_T Ferric (Fe³⁺) Ammonium EDTA Intermediate_Complex Intermediate Complex Ferric_Ammonium_EDTA_T->Intermediate_Complex loss of H₂O Heat Heat (>200°C) Heat->Ferric_Ammonium_EDTA_T initiates Reduced_Iron_T Ferrous (Fe²⁺) Species Intermediate_Complex->Reduced_Iron_T reduction CO2 Carbon Dioxide (CO₂) Intermediate_Complex->CO2 decarboxylation of EDTA arm Final_Products Organic Residues & Magnetite (Fe₃O₄) Reduced_Iron_T->Final_Products further heating Troubleshooting_Workflow Start Issue Observed: Precipitation or Loss of Efficacy Check_pH Check Solution pH Start->Check_pH Adjust_pH Adjust pH to 5.5-7.0 Check_pH->Adjust_pH pH out of range Check_Light Assess Light Exposure Check_pH->Check_Light pH in range Adjust_pH->Check_Light Store_Dark Store in Opaque Container in the Dark Check_Light->Store_Dark Exposed to light Check_Temp Evaluate Storage Temperature Check_Light->Check_Temp Protected from light Store_Dark->Check_Temp Store_Cold Store at 2-8°C Check_Temp->Store_Cold Stored at room temp or higher Review_Prep Review Solution Preparation and Media Composition Check_Temp->Review_Prep Stored correctly Store_Cold->Review_Prep Prepare_Fresh Prepare Fresh Solution Using Best Practices Review_Prep->Prepare_Fresh Resolved Issue Resolved Prepare_Fresh->Resolved

References

How to prevent photodegradation of Ferric ammonium edta solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of Ferric Ammonium EDTA solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Yellow-tan precipitate forms in the solution. Photodegradation of the Fe-EDTA complex, leading to the precipitation of iron hydroxides.[1]1. Immediately transfer the solution to a light-impervious container (e.g., amber glass or a container wrapped in aluminum foil). 2. For future preparations, store the solution in a dark place, such as a cabinet or refrigerator.[1] 3. If the solution is part of a continuous system, ensure all tubing and reservoirs are opaque.
The solution is no longer effective in my application (e.g., cell culture, reaction catalyst). Loss of soluble iron due to photodegradation and precipitation, reducing the bioavailability of iron.[1]1. Discard the degraded solution and prepare a fresh batch. 2. Implement preventative measures such as storage in light-proof containers. 3. For critical applications, quantify the soluble iron concentration before use (see Experimental Protocols).
The pH of the solution has increased. Photodegradation of the EDTA ligand can lead to a rise in the solution's pH.1. Monitor the pH of the solution regularly, especially if exposed to light. 2. If a specific pH is critical for your experiment, consider preparing the solution fresh before each use and storing it protected from light. 3. Adjust the pH as needed, but be aware that this does not reverse the degradation of the EDTA complex.
Variability in experimental results. Inconsistent light exposure between batches of the solution, leading to varying degrees of degradation and, consequently, different concentrations of active Fe-EDTA complex.1. Standardize the preparation and storage protocol for the this compound solution to ensure minimal and consistent light exposure. 2. For highly sensitive experiments, prepare a large batch of the solution and store it in a light-proof container, aliquoting as needed.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation of this compound?

A1: Photodegradation is a chemical process where the this compound complex absorbs light energy, particularly in the UV and blue regions of the spectrum. This energy absorption initiates a reaction that leads to the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and the subsequent decomposition of the EDTA ligand. This process can result in the loss of soluble iron as it precipitates out of the solution, typically as iron hydroxide, rendering it biologically and chemically unavailable.[1]

Q2: What are the primary factors that influence the rate of photodegradation?

A2: The primary factors influencing the rate of photodegradation are:

  • Light Intensity and Wavelength: Higher light intensity and exposure to UV and blue light accelerate degradation. The process is wavelength-dependent, with shorter wavelengths (like 313 nm) being more effective at causing degradation than longer wavelengths (like 405 nm).

  • pH: The stability of the Fe-EDTA complex is pH-dependent. While some studies suggest the quantum yield of the reaction is independent of pH, others indicate a higher photoreaction rate under acidic conditions. At alkaline pH (above 8-9), iron can precipitate as ferric hydroxide, destabilizing the chelate.

  • Temperature: Higher temperatures can increase the rate of photodegradation, although the effect of light intensity is generally more significant.[2]

  • Presence of Oxygen: Oxygen plays a role in the secondary reactions following the initial photochemical event, influencing the decay pathways of the intermediate products.[3]

Q3: How can I prevent the photodegradation of my this compound solution?

A3: The most effective way to prevent photodegradation is to minimize light exposure. This can be achieved by:

  • Using Light-Impervious Containers: Store solutions in amber glass bottles, opaque containers, or wrap clear containers in aluminum foil or black plastic.[1]

  • Storage in the Dark: Keep the solution in a dark place, such as a closed cabinet or a refrigerator.

  • Working Under Subdued Lighting: When handling the solution, try to do so in an environment with minimal direct exposure to bright light, especially sunlight or fluorescent lighting.

Q4: Can I use a UV filter to protect my solution?

A4: Yes, using a spectral filter that blocks UV and blue light can effectively prevent the photodegradation of Fe-EDTA solutions.

Q5: Is it necessary to add any stabilizers to the solution?

A5: For most applications, the primary method of stabilization is protection from light. While other chelating agents can be used in certain contexts to manage iron solubility, for preventing photodegradation of an existing this compound solution, light exclusion is the most direct and effective strategy.

Data Presentation

Table 1: Effect of Light Irradiation on Fe-EDTA and Soluble Iron Concentration in a Fertilizer Stock Solution

ParameterNon-Irradiated (Initial)Irradiated (After 10 days)% Loss due to Irradiation
Fe-EDTA (mg·L⁻¹) 43.6 ± 0.604.7 ± 0.289.2
Soluble Iron (Fe) (mg·L⁻¹) 43.6 ± 0.604.7 ± 0.289.2
Soluble Manganese (Mn) (mg·L⁻¹) 20.0 ± 0.018.0 ± 0.010.0
Soluble Zinc (Zn) (mg·L⁻¹) 6.0 ± 0.05.3 ± 0.111.6

Data adapted from a study on commercial fertilizer solutions irradiated with a fluorescent plus incandescent light source.

Table 2: Wavelength Dependence of the Reaction Quantum Yield (Φ) for Fe(III)-EDTA Photodegradation at 25 °C

Wavelength (nm)Reaction Quantum Yield (Φ)
3130.082
3660.034
4050.018

The reaction quantum yield represents the efficiency of a photon in causing a chemical reaction. A higher value indicates greater efficiency.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Fe-EDTA Concentration

This method is based on the strong UV absorbance of the Fe-EDTA complex.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Your this compound solution

  • Deionized water (for blank)

Procedure:

  • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the wavelength to 258 nm, which is the absorption maximum for the Fe-EDTA complex.

  • Fill a quartz cuvette with deionized water to serve as a blank and zero the instrument.

  • If necessary, dilute your this compound solution with deionized water to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0). Record the dilution factor.

  • Rinse a cuvette with your sample solution, then fill it and place it in the spectrophotometer.

  • Record the absorbance reading.

  • The concentration of Fe-EDTA can be determined by comparing the absorbance to a standard curve prepared from solutions of known concentration or by using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known.

Protocol 2: Determination of Soluble Iron by Atomic Absorption Spectroscopy (AAS)

This method measures the concentration of total soluble iron in the solution.

Materials:

  • Atomic Absorption Spectrometer with an iron hollow-cathode lamp

  • Air-acetylene flame

  • Iron standard solutions

  • Your this compound solution

  • Nitric acid (concentrated)

  • Deionized water

Procedure:

  • Sample Preparation:

    • If a precipitate is present in your solution, centrifuge or filter the sample to separate the solid from the liquid phase.

    • Take a known volume of the supernatant.

    • Acidify the sample by adding a small amount of concentrated nitric acid (e.g., 1.5 mL per 1 liter of sample) to keep the iron in solution.

    • Dilute the acidified sample with deionized water to a concentration within the working range of the AAS for iron (typically 0.1 to 5.0 mg/L).

  • Instrument Setup:

    • Install the iron hollow-cathode lamp and set the wavelength to 248.3 nm.

    • Optimize the instrument parameters (e.g., slit width, lamp current, burner height) according to the manufacturer's manual.

    • Ignite the air-acetylene flame.

  • Calibration:

    • Prepare a series of iron standard solutions of known concentrations.

    • Aspirate the standards into the flame and record their absorbance values to generate a calibration curve.

  • Sample Measurement:

    • Aspirate your prepared sample solution into the flame and record the absorbance.

    • Aspirate a blank (acidified deionized water) between samples.

  • Calculation:

    • Determine the concentration of soluble iron in your sample by comparing its absorbance to the calibration curve.

    • Remember to account for any dilution factors used during sample preparation.

Visualizations

Photodegradation_Pathway cluster_reactants Reactants cluster_process Photochemical Reaction cluster_products Products Fe(III)-EDTA Fe(III)-EDTA Excited_State [Fe(III)-EDTA]* (Excited State) Fe(III)-EDTA->Excited_State Light Light Charge_Transfer Ligand-to-Metal Charge Transfer Excited_State->Charge_Transfer Fe(II) Fe(II) Charge_Transfer->Fe(II) EDTA_Radical EDTA Radical Cation Charge_Transfer->EDTA_Radical Fe_Precipitate Iron Precipitate (e.g., Fe(OH)3) Fe(II)->Fe_Precipitate Oxidation & Precipitation Degradation_Products EDTA Degradation Products (e.g., formaldehyde, CO2) EDTA_Radical->Degradation_Products Decomposition Experimental_Workflow cluster_prep Sample Preparation & Exposure cluster_analysis Analysis cluster_results Data Interpretation A Prepare Ferric Ammonium EDTA Solution B Divide into two sets: 1. Control (Dark) 2. Experimental (Light Exposed) A->B C Incubate under defined light and temperature conditions B->C D Take aliquots at specified time points C->D E Measure Fe-EDTA concentration (Spectrophotometry at 258 nm) D->E F Measure soluble iron (Atomic Absorption Spectroscopy) D->F G Compare results of Control vs. Experimental E->G F->G H Quantify rate of photodegradation G->H

References

Technical Support Center: Navigating Ferric Ammonium EDTA Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges posed by Ferric Ammonium EDTA in various colorimetric assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you obtain accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with colorimetric assays?

This compound is a chelated iron complex. Its interference in colorimetric assays stems from two primary properties: the strong chelating ability of EDTA and the redox activity of the ferric ion (Fe³⁺). EDTA can bind to metal ions that are essential for the reaction chemistry of certain assays, while the ferric ion can participate in redox reactions that interfere with the color development process.[1][2][3]

Q2: Which colorimetric assays are most susceptible to interference from this compound?

Several common colorimetric assays are known to be affected, including:

  • Protein Assays:

    • Bicinchoninic Acid (BCA) Assay: EDTA is a known copper chelating agent, and the BCA assay relies on the reduction of Cu²⁺ to Cu⁺ by proteins. EDTA can interfere with this process, leading to inaccurate protein concentration measurements.[1][4][5][6]

    • Lowry Assay: Similar to the BCA assay, the Lowry method involves the reduction of a copper complex. EDTA can interfere with this initial step.[4][7][8]

    • Bradford Assay: While generally less susceptible to interference from chelating agents than copper-based assays, high concentrations of any salt, including this compound, can affect the dye-protein binding equilibrium, potentially leading to inaccuracies.[9][10]

  • Enzyme Assays: Many enzymes require divalent cations (e.g., Mg²⁺, Mn²⁺, Ca²⁺) as cofactors for their activity. The EDTA component of this compound can chelate these essential metal ions, leading to decreased or completely inhibited enzyme activity.[11][12]

  • Antioxidant Assays: Assays like the Ferric Reducing Antioxidant Power (FRAP) assay are based on the reduction of a ferric complex. The inherent ferric iron in this compound can directly interfere with the assay's redox chemistry, leading to erroneous results.[13][14][15]

  • Nitrate (B79036)/Nitrite (B80452) Assays: In certain methods for nitrate and nitrite determination, it has been shown that iron in the presence of EDTA can interfere by catalyzing the reduction of an intermediate color product, leading to underestimation.[2][16]

Q3: How can I determine if this compound is interfering with my assay?

The most straightforward method is to run a control experiment. Prepare a sample containing a known concentration of your analyte (e.g., a protein standard like BSA) and another sample with the same analyte concentration plus the concentration of this compound present in your experimental samples. A significant difference in the measured values between these two samples indicates interference.

Troubleshooting Guides

Issue 1: Inaccurate results in protein assays (BCA, Lowry, Bradford).

Potential Cause: Interference from this compound.

Solutions:

  • Sample Dilution: If the protein concentration is high enough, diluting the sample can reduce the concentration of this compound to a non-interfering level. However, ensure the final protein concentration remains within the assay's linear range.[17]

  • Protein Precipitation: This method separates proteins from interfering substances. Trichloroacetic acid (TCA) precipitation is a common and effective method.[5][18][19]

  • Ultrafiltration: This technique uses a semi-permeable membrane to separate proteins from smaller molecules like EDTA and iron ions.[20][21]

  • Use of an Alternative Assay: Consider using a protein assay that is less susceptible to interference from your specific sample components. For instance, the Bradford assay might be a better choice than copper-based assays in the presence of chelating agents, though it has its own set of interfering substances.[22]

Issue 2: Reduced or no activity in an enzyme assay.

Potential Cause: Chelation of essential metal cofactors by EDTA.

Solutions:

  • Removal of this compound: Use ultrafiltration or dialysis to remove the interfering compound from the sample before performing the enzyme assay.

  • Addition of Excess Divalent Cations: In some cases, adding a surplus of the required divalent cation (e.g., MgCl₂) to the reaction buffer can overcome the chelating effect of EDTA. However, this must be carefully optimized as excessive metal ions can also inhibit enzyme activity.

Issue 3: Aberrant readings in antioxidant assays.

Potential Cause: Direct redox interference from the ferric ion.

Solutions:

  • Sample Cleanup: Employ methods like solid-phase extraction (SPE) or chromatography to remove this compound before the assay.

  • Alternative Antioxidant Assays: Use an assay with a different mechanism that is not based on ferric ion reduction, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Quantitative Data on Interference and Mitigation

The following tables summarize the compatibility of common assays with interfering substances and the effectiveness of removal techniques.

Table 1: Compatibility of Common Protein Assays with Interfering Substances

Interfering SubstanceBCA Assay CompatibilityLowry Assay CompatibilityBradford Assay Compatibility
EDTA Poor (Interferes at low mM concentrations)[1][23]Poor (Interferes at low mM concentrations)[8]Good (Generally compatible up to ~100 mM)[24]
Reducing Agents (e.g., DTT) Poor (Strong interference)[1][22]Poor (Strong interference)Good (Compatible)
Detergents (e.g., SDS) Good (Compatible with many detergents up to 5%)[22]Poor (Interference)Poor (Interference)

Table 2: Efficacy of Methods for Removing this compound

Removal MethodPrincipleEstimated Removal EfficiencyKey Considerations
Trichloroacetic Acid (TCA) Precipitation Protein precipitation while smaller molecules remain in solution.>95%Can denature proteins, which may affect downstream applications but is generally acceptable for protein quantification.[18]
Ultrafiltration Size-based separation using a semi-permeable membrane.>99%Requires appropriate molecular weight cut-off (MWCO) membrane; potential for protein loss due to membrane binding.[20][21]
Dialysis Diffusion-based separation across a semi-permeable membrane.Variable, depends on dialysis time and buffer changes.Can be time-consuming and may not be as effective for complete removal as other methods.

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA) Protein Precipitation

This protocol is designed to remove interfering substances like this compound from protein samples prior to colorimetric quantification.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) solution

  • Acetone (B3395972), ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge

  • Assay-compatible solubilization buffer (e.g., 1% SDS)

Procedure:

  • To 100 µL of your protein sample in a microcentrifuge tube, add 100 µL of 20% TCA (prepare by diluting the 100% stock).

  • Vortex the mixture thoroughly.

  • Incubate on ice for 30 minutes to allow the protein to precipitate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant, which contains the interfering substances.

  • Add 200 µL of ice-cold acetone to the pellet to wash it.

  • Vortex briefly and then centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Decant the acetone and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the pellet in a known volume of an appropriate assay-compatible buffer.

Protocol 2: Ultrafiltration for this compound Removal

This protocol is suitable for removing small molecules from protein samples using centrifugal filter units.

Materials:

  • Centrifugal filter units with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).

  • Assay-compatible buffer.

  • Microcentrifuge with a rotor that accommodates the filter units.

Procedure:

  • Add your protein sample (up to the maximum volume of the filter unit) to the upper chamber of the centrifugal filter unit.

  • Add an appropriate volume of assay-compatible buffer to reach the maximum volume if necessary.

  • Centrifuge at the manufacturer's recommended speed and time (e.g., 5,000 x g for 15-30 minutes). The filtrate, containing this compound, will pass through the membrane into the collection tube.

  • Discard the filtrate.

  • Add more assay-compatible buffer to the upper chamber to wash the protein concentrate.

  • Repeat the centrifugation step. This wash step can be repeated 2-3 times for more complete removal of the interfering substance.

  • After the final wash, recover the concentrated, cleaned protein sample from the upper chamber by pipetting.

Visualized Workflows and Pathways

Interference and Mitigation Workflow

The following diagram illustrates the decision-making process and experimental workflow for addressing potential this compound interference.

Interference_Workflow cluster_troubleshooting Troubleshooting Options start Sample Containing This compound assay Perform Colorimetric Assay start->assay results Analyze Results assay->results interference Interference Suspected? results->interference troubleshoot Troubleshooting Required interference->troubleshoot Yes no_interference Accurate Results interference->no_interference No dilution Sample Dilution troubleshoot->dilution precipitation Protein Precipitation (e.g., TCA) troubleshoot->precipitation ultrafiltration Ultrafiltration troubleshoot->ultrafiltration alt_assay Alternative Assay troubleshoot->alt_assay reassay Re-run Assay dilution->reassay precipitation->reassay ultrafiltration->reassay alt_assay->reassay final_results Final Accurate Results reassay->final_results

Caption: A workflow for identifying and resolving this compound interference.

Mechanism of EDTA Interference in Copper-Based Protein Assays

This diagram illustrates how EDTA interferes with the BCA and Lowry assays.

Caption: EDTA sequesters copper ions, inhibiting the colorimetric reaction.

References

Technical Support Center: Improving the Efficacy of Ferric Ammonium EDTA in Alkaline Soil Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges associated with using Ferric Ammonium EDTA in alkaline soil conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound application ineffective in alkaline soil?

This compound (Fe-EDTA) loses its effectiveness in alkaline soils primarily due to its pH-dependent stability. In soils with a pH above 6.5, the iron (Fe³⁺) within the EDTA chelate becomes unstable.[1][2] This leads to two main issues:

  • Iron Precipitation: At high pH, hydroxide (B78521) ions (OH⁻) in the soil solution react with the iron, causing it to precipitate as insoluble iron hydroxide (Fe(OH)₃), making it unavailable for plant uptake.[3][4]

  • Cation Exchange: In calcareous soils, which are rich in calcium, the calcium ions (Ca²⁺) can displace the iron from the less stable EDTA chelate, rendering the iron ineffective.[5]

Q2: What is the maximum effective pH for this compound?

Fe-EDTA is most effective in a pH range of 4.0 to 6.5.[1] Its stability drops sharply as the pH increases beyond this range. At a pH of 7.5, the ratio of chelated iron to the total chelate can be as low as 0.025, meaning very little iron remains available to plants.[6] For optimal results, soil pH should be maintained below 6.5 when using Fe-EDTA.[7]

Q3: Are there more effective iron chelate alternatives for high pH soils?

Yes, other synthetic chelates offer significantly better stability in alkaline conditions. The two most common alternatives are:

  • Fe-DTPA (Diethylenetriaminepentaacetic acid): Stable up to a pH of approximately 7.5.[1][7]

  • Fe-EDDHA (Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid): This is the most effective and stable iron chelate for highly alkaline soils, remaining effective up to a pH of 9.0 or even higher.[1][7][8] It is considered the "gold standard" for challenging, high-pH conditions.[1]

Q4: Can I improve Fe-EDTA performance without switching chelates?

While switching to a more stable chelate like Fe-EDDHA is the most reliable solution, some strategies can offer marginal improvements:

  • Soil Acidification: Lowering the soil pH into the effective range for Fe-EDTA can work, but this is often a slow and impractical process for large-scale experiments.[2]

  • Foliar Application: Applying a diluted solution of Fe-EDTA directly to the plant leaves can bypass the adverse soil chemistry.[6][9] This method provides a rapid response but must be done carefully to avoid chemical burns on the foliage (phytotoxicity).[10] It is often recommended for short-term correction.

  • Application Timing and Method: Applying Fe-EDTA through fertigation ensures it is delivered directly to the root zone in a soluble form.[6] Avoid mixing Fe-EDTA with fertilizers high in phosphorus, as this can lead to the formation of insoluble iron phosphate.[8][11]

Q5: How do I correctly diagnose iron deficiency in my experimental plants?

Iron deficiency, or iron chlorosis, has distinct visual symptoms. Because iron is immobile within the plant, symptoms appear first on the youngest, newest leaves.[2][12] The most common sign is interveinal chlorosis , where the leaves turn yellow, but the veins remain green.[2][10] In severe cases, the entire leaf may turn pale yellow or white, and you may observe stunted growth and tissue necrosis.[12]

Section 2: Troubleshooting Guide

This guide addresses specific issues encountered during experiments in alkaline soil.

Issue 1: Youngest leaves are yellow with green veins (interveinal chlorosis) despite regular Fe-EDTA application.

  • Probable Cause: The soil pH is too high for Fe-EDTA to remain stable, leading to iron unavailability.

  • Troubleshooting Steps:

    • Confirm Soil pH: Measure the pH of your soil or growing medium. If it is above 6.5, Fe-EDTA is likely ineffective.

    • Immediate Corrective Action: For rapid greening, apply a foliar spray of a chelated iron. Fe-EDTA can be used for foliar applications, but Fe-EDDHA or Fe-DTPA are also suitable.[6][9] Always rinse the foliage with water after application to prevent burns.[10]

    • Long-Term Solution: Switch from Fe-EDTA to Fe-EDDHA for all subsequent soil applications. Fe-EDDHA is designed for high pH environments and will ensure consistent iron availability.[1][7]

Issue 2: Plants show stunted growth and reduced biomass compared to controls in neutral or acidic soil.

  • Probable Cause: Even at a pH below 6.5, some highly sensitive plant species may still struggle to acquire sufficient iron from Fe-EDTA, or other nutrients may be locked up.

  • Troubleshooting Steps:

    • Analyze Plant Tissue: Send tissue samples from affected plants to a lab for a complete nutrient analysis to confirm that iron is the limiting factor. Deficiencies in manganese or zinc can sometimes mimic iron deficiency symptoms.[10]

    • Evaluate Chelate Choice: Studies have shown that for some species, like soybeans, Fe-EDDHA results in greater dry mass than Fe-EDTA even at a pH below 6.5.[7] Consider running a comparative experiment with Fe-DTPA and Fe-EDDHA to see if a more stable chelate improves growth for your specific plant species.

    • Check for Antagonistic Elements: High levels of phosphorus, copper, zinc, or manganese can interfere with iron uptake.[8] Review your complete nutrient solution formula to ensure balanced ratios.

Issue 3: Brown or reddish precipitate forms in the nutrient stock tank or irrigation lines.

  • Probable Cause: The iron from Fe-EDTA is precipitating out of the solution.

  • Troubleshooting Steps:

    • Check Solution pH: The pH of your stock solution or irrigation water may be too high, causing the iron to hydrolyze and precipitate as iron hydroxide.[3]

    • Review Fertilizer Compatibility: Do not mix concentrated Fe-EDTA solutions with stock solutions containing high concentrations of phosphates or sulfates.[8][11] This can cause immediate precipitation. It is best practice to use a two-tank system (A/B tanks), keeping iron chelates in the same tank as calcium nitrate (B79036) and separate from phosphates and sulfates.[8]

    • Protect from Light: Iron chelates can degrade when exposed to UV light.[8] Ensure your stock tanks are opaque and not exposed to direct sunlight.

Section 3: Data Presentation & Performance Comparison

Quantitative data is crucial for selecting the appropriate iron chelate for your experimental conditions.

Table 1: Stability of Common Iron Chelates at Different Soil pH Levels
Chelate TypeOptimal pH RangeStability at pH 7.5Stability at pH 8.0+Relative Cost
Fe-EDTA 4.0 - 6.5[1]Very Low (~2.5% stable)[6]UnstableLow
Fe-DTPA 1.5 - 7.5[8]Moderate (~50% stable)[6]UnstableMedium
Fe-EDDHA 3.0 - 10.0[8]High (~100% stable)[6]StableHigh
Table 2: Example: Comparative Efficacy of Iron Chelates on Calibrachoa in High pH Soilless Media[7][12]
Treatment (1 mg·L⁻¹ Fe)Media pH RangeChlorosis Rating (Visual)Relative Dry Mass (%)
Fe-EDTA 7.6 - 7.8Severe Chlorosis40%
Fe-DTPA 7.6 - 7.8Moderate Chlorosis65%
Fe-EDDHA 7.6 - 7.8No Chlorosis100%

Section 4: Key Experimental Protocols

These protocols provide a framework for evaluating the performance of iron chelates in your specific research context.

Protocol 1: Soil Incubation Test for Chelate Stability

This method assesses how well an iron chelate remains soluble and available over time in a specific soil.

Objective: To quantify the concentration of soluble and chelated iron in a soil solution over a set incubation period.

Methodology:

  • Soil Preparation: Use air-dried, sieved (<2 mm) alkaline soil for the experiment. Determine the soil's field capacity moisture content.

  • Solution Preparation: Prepare solutions of this compound and other chelates (e.g., Fe-DTPA, Fe-EDDHA) at a known concentration (e.g., 10 mg Fe/L).

  • Incubation:

    • Place a known mass of soil (e.g., 100 g) into incubation vessels.

    • Add the prepared chelate solution to bring the soil to its field capacity moisture level.[13]

    • Seal the vessels to prevent moisture loss and incubate at a constant temperature (e.g., 23°C) in the dark.[13]

  • Sampling: Collect soil samples at predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days).

  • Extraction & Analysis:

    • Extract the soil solution from the samples via centrifugation or by using a soil moisture sampler.

    • Measure the total soluble iron concentration in the extract using Atomic Absorption Spectroscopy (AAS).[13]

    • Measure the concentration of the specific iron chelate (e.g., Fe-EDTA) using High-Performance Liquid Chromatography (HPLC).[13][14]

  • Data Interpretation: Plot the concentration of total and chelated iron over time. A rapid decrease indicates poor stability of the chelate in the tested soil.

Protocol 2: Pot Experiment for Evaluating Iron Chelate Efficacy in Plants

This biological assay evaluates the ability of a chelate to prevent or correct iron chlorosis in a living plant system.

Objective: To compare the effects of different iron chelates on plant growth, health, and tissue iron content.

Methodology:

  • Experimental Setup:

    • Select an iron-inefficient plant species known to be sensitive to iron chlorosis (e.g., soybean, calibrachoa, petunia).[7][10]

    • Fill pots with the target alkaline soil or a prepared high-pH soilless medium.

    • Establish uniform seedlings in each pot.

  • Treatments:

    • Prepare treatment groups, including a negative control (no iron), a this compound group, and groups for alternative chelates (Fe-DTPA, Fe-EDDHA).[7]

    • Apply the treatments at a standardized rate (e.g., 1 mg Fe per liter of irrigation water) through fertigation.[7]

  • Data Collection:

    • Chlorosis Rating: Weekly, assess the level of leaf yellowing using a visual scale or a SPAD meter, which measures chlorophyll (B73375) content.[9]

    • Growth Measurement: At the end of the experiment, harvest the above-ground plant material.

    • Dry Mass: Dry the harvested material in an oven at 60-70°C to a constant weight and record the dry mass.[7]

    • Tissue Iron Analysis: Analyze the dried plant tissue to determine the concentration of iron, confirming uptake.

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in chlorosis rating, dry mass, and tissue iron content between the treatment groups.

Section 5: Visual Guides and Workflows

Diagrams

cluster_0 Fe-EDTA in Alkaline Soil (pH > 7.0) cluster_1 Fe-EDTA in Acidic/Neutral Soil (pH < 6.5) Fe_EDTA_Alk Fe-EDTA Applied Precipitation Iron Precipitation (Fe(OH)₃) Fe_EDTA_Alk->Precipitation High OH⁻ Displacement Displacement by Ca²⁺ Fe_EDTA_Alk->Displacement High Ca²⁺ Unavailable Iron Unavailable to Plant Precipitation->Unavailable Displacement->Unavailable Fe_EDTA_Acid Fe-EDTA Applied Stable Chelate is Stable Fe_EDTA_Acid->Stable Available Iron Available to Plant Stable->Available Uptake Plant Uptake Available->Uptake

Caption: Chemical fate of Fe-EDTA in different soil pH conditions.

Caption: Troubleshooting workflow for iron chlorosis in plants.

Caption: Experimental workflow for comparing iron chelate efficacy.

References

Technical Support Center: Managing Ferric Ammonium EDTA-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Ferric Ammonium (B1175870) EDTA-induced cytotoxicity in their cell culture experiments.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After Supplementing with Ferric Ammonium EDTA

Possible Causes:

  • Excessive Iron Concentration: High concentrations of this compound can lead to a surge in intracellular labile iron, catalyzing the formation of reactive oxygen species (ROS) through the Fenton reaction, which induces oxidative stress and triggers apoptosis.

  • Oxidative Stress: The excess iron promotes the generation of ROS, overwhelming the cell's antioxidant defense mechanisms and leading to damage of cellular components like lipids, proteins, and DNA.

  • Media Instability and Precipitation: Improper preparation of the culture medium can lead to the precipitation of iron salts, causing inconsistent iron availability and potential particulate-induced stress on cells.

Troubleshooting Steps & Solutions:

  • Optimize this compound Concentration:

    • Action: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.

    • Rationale: The ideal iron concentration is cell-type dependent. A titration will help identify the lowest effective concentration that supports cell health and the desired experimental outcome.

  • Supplement with Antioxidants:

    • Action: Co-administer antioxidants such as N-acetylcysteine (NAC) or Vitamin E (α-tocopherol) with this compound.

  • Ensure Proper Media Preparation:

    • Action: Prepare a concentrated stock solution of this compound and add it to the medium with gentle agitation. Ensure the final pH of the medium is within the optimal range for your cells.

    • Rationale: This ensures even distribution of the iron supplement and helps prevent precipitation, which can be exacerbated by pH fluctuations.

Issue 2: Poor Cell Growth and Proliferation in Serum-Free Media with this compound

Possible Causes:

  • Lack of Iron-Binding Proteins: Serum-free media lack transferrin, the primary physiological iron transport protein, leading to unregulated iron uptake and increased potential for cytotoxicity.

  • Suboptimal Bioavailability of Iron: Without appropriate chelators, iron can form insoluble complexes in the culture medium, reducing its availability to the cells.

Troubleshooting Steps & Solutions:

  • Supplement with Transferrin:

    • Action: Add purified or recombinant transferrin to your serum-free medium in conjunction with this compound.

    • Rationale: Transferrin binds to iron and delivers it to cells via receptor-mediated endocytosis, a regulated process that prevents excessive intracellular iron accumulation and reduces cytotoxicity.[5][6]

  • Use Alternative Iron Chelates:

    • Action: Consider replacing this compound with alternative iron sources like Ferric Citrate (B86180).

    • Rationale: Some studies suggest that Ferric Citrate may be less cytotoxic than this compound while still providing a bioavailable source of iron.[7][8][9]

  • Optimize Media Components:

    • Action: Ensure your serum-free medium is adequately supplemented with other essential components that may have been present in serum, such as selenium and ethanolamine, which play roles in antioxidant defense and cell proliferation.

    • Rationale: A complete and balanced medium formulation is crucial for cell health, especially under the stress of serum-free conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The primary mechanism is the generation of reactive oxygen species (ROS) through the Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals. This leads to oxidative stress, causing damage to cellular macromolecules and activating apoptotic signaling pathways, including the MAPK and NF-κB pathways.

Q2: How can I determine the optimal concentration of this compound for my cell line?

A2: The optimal concentration is highly dependent on the specific cell line. It is recommended to perform a dose-response curve. Start with a low concentration (e.g., 10 µM) and titrate up to a higher concentration (e.g., 500 µM), monitoring cell viability and the desired experimental endpoint (e.g., protein expression).

Q3: What are the recommended concentrations for antioxidants to mitigate cytotoxicity?

A3: The effective concentration of antioxidants can vary. For N-acetylcysteine (NAC), concentrations between 1 mM and 5 mM have been shown to be effective in enhancing cell viability in the presence of stressors.[1] However, it is crucial to optimize the concentration for your specific cell line, as very high concentrations of some antioxidants can have paradoxical effects.

Q4: Is Ferric Citrate a better alternative to this compound?

A4: Some studies suggest that Ferric Citrate may be less cytotoxic and less prone to inducing lipid peroxidation compared to other iron complexes like Ferric Nitrilotriacetate (a compound with similar properties to Ferric EDTA).[8] However, the efficacy and cytotoxicity can be cell-type specific. It is advisable to test both iron sources in your experimental system to determine the most suitable option.

Q5: Can I use other chelating agents instead of EDTA?

A5: Yes, other chelating agents can be used. However, the choice of chelator can significantly impact iron bioavailability and cytotoxicity. It is important to select a chelator that maintains iron in a soluble and bioavailable form while minimizing its participation in harmful redox reactions.

Data Presentation

Table 1: Comparative Cytotoxicity of Iron Compounds on Caco-2 Cells

Iron CompoundConcentration (mM)Effect on Amphiregulin LevelsEffect on pERK ActivationReference
This compound0.05 - 0.2IncreasedIncreased[7][9]
Ferric Citrate0.05 - 2IncreasedIncreased[7][9]
Ferrous Sulfate (B86663)0 - 1No significant increaseNo significant increase[7][9]

Table 2: Effect of N-acetylcysteine (NAC) on Cell Viability and Cytotoxicity

Cell TypeStressorNAC Concentration (mM)Effect on Cell Viability/CytotoxicityReference
Neutrophils (from healthy adults)Antibody-dependent cellular cytotoxicity1 and 5Enhanced cytotoxicity[1]
HK-2 (human kidney)TGHQ (oxidative stress inducer)0.1 - 1Concentration-dependent protection[2]
HL-60 (human leukemia)None0.5 - 1Induced extensive loss of viability[3]
CIK cellsNone< 10Enhanced anti-tumor cytotoxicity[4]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range is 0, 10, 25, 50, 100, 250, and 500 µM.

  • Treatment: Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium without added iron).

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue™ assay.

  • Data Analysis: Plot cell viability against the concentration of this compound to determine the IC50 (the concentration that causes 50% inhibition of cell growth) and the optimal non-toxic concentration.

Protocol 2: Co-treatment with N-acetylcysteine (NAC)
  • Prepare Solutions: Prepare a stock solution of NAC (e.g., 500 mM in sterile water or PBS) and filter-sterilize.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment: Add this compound at a predetermined cytotoxic concentration (e.g., the IC50 value determined from Protocol 1) to the culture medium. In parallel, add different concentrations of NAC (e.g., 0, 0.5, 1, 2.5, 5 mM) to the wells.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assessment: Evaluate cell viability and, if possible, measure markers of oxidative stress (e.g., intracellular ROS levels).

Protocol 3: Supplementation with Holo-Transferrin
  • Prepare Holo-Transferrin: To saturate apo-transferrin with iron, mix apo-transferrin with 2% of its mass in ferrous ammonium sulfate in a sodium carbonate buffer (pH 5.9) for 1.5 hours. Then, raise the pH to 8.5 with sodium carbonate and mix for another 1.5-2 hours. Dialyze against water to remove buffer salts.[10] Alternatively, commercially available holo-transferrin can be used.

  • Prepare Transferrin Stock Solution: Dissolve holo-transferrin in sterile PBS or your basal medium to create a concentrated stock solution (e.g., 10 mg/mL). Filter-sterilize the solution.

  • Supplementation: Add the holo-transferrin stock solution to your serum-free medium to achieve a final concentration typically in the range of 5-25 µg/mL. The optimal concentration should be determined empirically for your cell line.

  • Add this compound: Add your optimized concentration of this compound to the transferrin-supplemented medium.

  • Cell Culture: Culture your cells in the fully supplemented medium.

Visualizations

Ferric_Ammonium_EDTA_Cytotoxicity_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Strategies cluster_outcome Desired Outcome Problem High Cell Death with This compound Optimize_Conc Optimize Concentration Problem->Optimize_Conc Is concentration too high? Add_Antioxidants Add Antioxidants (e.g., NAC) Problem->Add_Antioxidants Is oxidative stress the issue? Use_Transferrin Supplement with Transferrin Problem->Use_Transferrin Is it a serum-free medium? Alt_Iron Use Alternative Iron Source (e.g., Ferric Citrate) Problem->Alt_Iron Is the iron source the problem? Outcome Minimized Cytotoxicity & Improved Cell Health Optimize_Conc->Outcome Add_Antioxidants->Outcome Use_Transferrin->Outcome Alt_Iron->Outcome

Caption: A troubleshooting workflow for addressing this compound-induced cytotoxicity.

ROS_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Fenton Reaction MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Neutralizes

Caption: Simplified signaling pathway of ROS-mediated apoptosis induced by this compound.

Transferrin_Mediated_Iron_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Transferrin Transferrin TfR Transferrin Receptor Transferrin->TfR Binds Iron Fe³⁺ Iron->Transferrin Binds Endosome Endosome (Acidic pH) TfR->Endosome Endocytosis Endosome->TfR Recycles LabileIron Labile Iron Pool Endosome->LabileIron Iron Release Ferritin Ferritin (Iron Storage) LabileIron->Ferritin

Caption: The regulated pathway of iron uptake mediated by transferrin.

References

Purification methods for removing impurities from commercial Ferric ammonium edta

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on purifying commercial Ferric Ammonium EDTA. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during purification experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities in commercial this compound?

Commercial grades of this compound, available as a yellowish-brown powder or a reddish-brown liquid, may contain several impurities that can affect experimental outcomes.[1][2][3] Common impurities include:

  • Unreacted starting materials: This can include free Ethylenediaminetetraacetic acid (EDTA) or its salts, and inorganic iron salts.

  • Side-reaction products: Synthesis processes can sometimes lead to the formation of other iron-EDTA complexes or partially chelated species.

  • Other metal ions: Trace amounts of other metal ions that can be chelated by EDTA may be present.

  • Ferrous ions (Fe++): Some specifications for commercial products indicate a maximum allowable content for ferrous ions.[4]

  • Insoluble matter: The product should dissolve to form a clear solution, and any insoluble foreign matter is considered an impurity.[4]

Q2: My this compound solution is turbid. What could be the cause and how can I fix it?

  • Possible Cause: The turbidity could be due to the presence of insoluble impurities or the precipitation of the this compound complex itself. The solubility of EDTA complexes can be pH-dependent.[5]

  • Troubleshooting Steps:

    • Check the pH: Ensure the pH of your solution is within the optimal range for this compound solubility (typically pH 7-8 for a 1 wt% solution).[1] Adjust the pH if necessary.

    • Filtration: If the pH adjustment does not resolve the issue, the turbidity is likely due to insoluble particulate matter. Filter the solution through a 0.22 µm or 0.45 µm filter to remove these impurities.

    • Consider Recrystallization: If the problem persists across different batches, consider purifying the solid this compound by recrystallization before preparing your solution.

Q3: I suspect my commercial this compound has a high level of free iron ions. How can I remove them?

  • Purification Method: Ion-exchange chromatography is an effective method for removing free metal ions from a solution of a chelated complex.[6][7]

  • General Principle: A cation-exchange resin can be used to capture positively charged free iron ions (Fe³⁺), while the negatively charged this compound complex ([Fe(EDTA)]⁻) will pass through the column.

Q4: How can I assess the purity of my this compound after purification?

Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the this compound complex from free EDTA and other impurities.[8]

  • UV-Vis Spectroscopy: The concentration of the this compound complex in a solution can be determined by measuring its absorbance at a specific wavelength. This can be compared to a standard curve of a known high-purity sample.

  • Titration: The iron content can be determined by redox titration, and the EDTA content can be determined by complexometric titration with a different metal ion after displacing the iron.

Purification Protocols

Recrystallization of this compound

Recrystallization is a technique used to purify solid compounds based on differences in solubility.

Experimental Protocol:

  • Solvent Selection: Identify a suitable solvent system. For this compound, a mixture of water and a miscible organic solvent in which the complex has lower solubility at colder temperatures (e.g., ethanol (B145695) or isopropanol) is a good starting point.

  • Dissolution: Dissolve the impure commercial this compound in a minimal amount of hot water to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration to remove them.

  • Crystallization: Gradually cool the solution to room temperature, and then in an ice bath to induce crystallization. The purified this compound will precipitate out of the solution while the more soluble impurities remain dissolved.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to avoid decomposition.

Ion-Exchange Chromatography for Removal of Free Iron Ions

This method is suitable for purifying solutions of this compound.

Experimental Protocol:

  • Resin Selection and Preparation: Choose a suitable cation-exchange resin. Prepare a slurry of the resin and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with a buffer at a pH that ensures the this compound complex remains negatively charged and the free iron ions are positively charged.

  • Sample Loading: Dissolve the impure this compound in the equilibration buffer and load it onto the column.

  • Elution: Elute the column with the equilibration buffer. The negatively charged this compound complex will pass through the column and can be collected. The free iron ions will bind to the resin.

  • Regeneration (Optional): The bound iron ions can be removed from the resin by washing with a high concentration salt solution or an acidic solution, allowing the resin to be reused.

Data Presentation

The following table summarizes typical specifications for commercial this compound, which can be used as a benchmark for assessing purity before and after purification.

ParameterSpecification (Yellowish Brown Crystalline Powder)Specification (Reddish Brown Liquid)
Assay 85.0% Min.50.0% Min.
pH (1% Solution) 3.0 - 4.07.5 - 8.5
Total EDTA content 62.8% Min.62.8% Min.
Total Fe³⁺ content 12.0% Min.-
Total Fe²⁺ content 0.1% Max.1.0 g/l Max.

Data compiled from various commercial supplier specifications.[4][9]

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Purity Assessment cluster_end Final Product Impure Commercial Ferric Ammonium EDTA Recrystallization Recrystallization Impure->Recrystallization For solid form IonExchange Ion-Exchange Chromatography Impure->IonExchange For liquid form Analysis Purity Analysis (HPLC, UV-Vis, Titration) Recrystallization->Analysis IonExchange->Analysis Pure Purified Ferric Ammonium EDTA Analysis->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingFlow Start Solution is Turbid CheckpH Check and Adjust pH (Optimal: 7-8) Start->CheckpH IsClear1 Is the solution clear? CheckpH->IsClear1 Filter Filter through 0.22/0.45 µm filter IsClear1->Filter No End_Success Problem Solved IsClear1->End_Success Yes IsClear2 Is the solution clear? Filter->IsClear2 Recrystallize Consider Recrystallization of solid material IsClear2->Recrystallize No IsClear2->End_Success Yes End_Further Further Investigation Needed Recrystallize->End_Further

Caption: Troubleshooting guide for a turbid this compound solution.

References

Resolving inconsistencies in experimental results using Ferric ammonium edta

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ferric Ammonium (B1175870) EDTA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with Ferric Ammonium EDTA inconsistent?

A1: Inconsistencies in experimental results when using this compound can arise from several factors. The most common issues are related to the pH of your solution, the stability of the this compound complex, and potential interference with your specific assay. It is crucial to control these variables to ensure reproducibility.

Q2: How does pH affect the stability and activity of this compound?

A2: The pH of the solution is a critical factor. This compound loses its oxidizing potential as the pH becomes more alkaline (above ~6.7). In alkaline conditions (pH > 7), the ferric ion (Fe³⁺) can precipitate out of solution as ferric hydroxide (B78521) (Fe(OH)₃), leading to a complete loss of oxidative power and inconsistent results.[1] It is essential to maintain the pH within the optimal range for your specific application.

Q3: My this compound solution appears cloudy or has a precipitate. What should I do?

A3: Cloudiness or precipitation, especially in alkaline conditions, is likely due to the formation of ferric hydroxide.[1] Ensure your solution's pH is within the recommended range. If you are preparing the solution yourself, challenges in the synthesis process can also lead to instability. Using a high-quality, pre-prepared liquid concentrate of this compound can often mitigate these issues.

Q4: Can this compound interfere with my assay?

A4: Yes, EDTA is a known chelating agent and can interfere with various assays, particularly those measuring metal ions. For instance, in clinical chemistry, EDTA can interfere with serum iron and unsaturated iron-binding capacity (UIBC) assays by causing turbidity or chelating the iron, leading to inaccurate readings.[2][3][4] It can also impact assays for other divalent cations like calcium and magnesium.

Q5: Are there alternatives to this compound?

A5: Ferric Sodium EDTA can be used as an alternative in some applications, but it may have different reactivity. For example, in photographic processes, the sodium salt has been reported to have a slower bleaching action compared to the ammonium salt. The choice of the counter-ion (ammonium vs. sodium) can be critical for reaction kinetics.

Troubleshooting Guides

Issue 1: Inconsistent Results in Spectrophotometric Iron Assays

Symptoms:

  • Variable absorbance readings for the same sample.

  • Non-linear standard curve.

  • Precipitate formation in cuvettes.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect pH of the assay buffer. Verify the pH of your buffer. For many colorimetric iron assays, a slightly acidic pH (around 3-5) is required for stable color development.[4]
Precipitation of Ferric Hydroxide. Ensure the pH of your stock and working solutions of this compound is below 7.0 to prevent precipitation.[1]
Interference from other metal ions. If your sample contains other metal ions, they may compete with iron for chelation by EDTA, affecting the accuracy of the assay. Consider sample purification steps if necessary.
Instability of the this compound solution. Prepare fresh solutions of this compound for each experiment, or use a commercially available stabilized liquid concentrate.
Issue 2: Unexpected Biological Effects in Cell Culture Experiments

Symptoms:

  • Altered cell proliferation or viability.

  • Activation or inhibition of signaling pathways not anticipated.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Activation of the MAPK/ERK signaling pathway. Ferric EDTA has been shown to induce the expression of amphiregulin, which in turn activates the EGFR/MAPK/ERK signaling pathway.[5] If this is not the intended effect, consider using a different iron source, such as ferrous sulfate.
Biological unavailability of iron. The strong chelation of iron by EDTA can make it biologically unavailable in some contexts due to the slow dissociation of the complex.[6] If iron uptake is the goal, the choice of iron chelate is critical.
Cytotoxicity. High concentrations of any iron chelate can be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

Data Presentation

Table 1: pH-Dependent Stability of Ferric EDTA

The stability of the Ferric EDTA complex is highly dependent on pH. The conditional stability constant (K') indicates the stability of the complex under specific pH conditions.

pHlog K' (Conditional Stability Constant)Stability of Fe(III)-EDTA Complex
2~15High
4~22Very High
6~25Maximum
8~22Very High
10~18Moderate
12~14Low

Data synthesized from graphical representations of conditional stability constants versus pH.

Experimental Protocols

Protocol 1: Preparation of a Standardized this compound Solution (0.1 M)

Materials:

  • Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

  • Disodium EDTA (Na₂EDTA·2H₂O)

  • Ammonium Hydroxide (NH₄OH) solution (25%)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Prepare EDTA Solution: In a 1 L volumetric flask, dissolve 37.22 g of Disodium EDTA in approximately 800 mL of deionized water with stirring.

  • Add Ferric Chloride: In a separate beaker, dissolve 27.03 g of Ferric Chloride Hexahydrate in 100 mL of deionized water.

  • Combine Solutions: Slowly add the ferric chloride solution to the EDTA solution while stirring continuously.

  • Adjust pH: While monitoring with a pH meter, slowly add ammonium hydroxide solution to adjust the pH to 6.0 - 6.5. The solution should turn a clear, reddish-brown color.

  • Final Volume: Bring the final volume to 1 L with deionized water and mix thoroughly.

  • Storage: Store the solution in a tightly sealed, light-protected container at room temperature.

Protocol 2: Spectrophotometric Determination of Iron using this compound

This protocol is adapted for a colorimetric assay where the iron is first reduced and then complexed with a chromogenic agent like 1,10-phenanthroline (B135089).

Materials:

  • This compound solution (prepared as in Protocol 1 or a commercial standard)

  • Hydroxylamine (B1172632) hydrochloride solution (10% w/v)

  • 1,10-phenanthroline solution (0.1% w/v in 50% ethanol)

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Standards: Prepare a series of iron standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) by diluting the 0.1 M this compound stock solution.

  • Sample Preparation: Prepare your unknown sample in a similar matrix to the standards.

  • Reaction Setup: In separate test tubes for each standard and sample, add:

    • 1 mL of standard or sample solution.

    • 1 mL of hydroxylamine hydrochloride solution (to reduce Fe³⁺ to Fe²⁺). Mix and let stand for 10 minutes.

    • 2 mL of 1,10-phenanthroline solution.

    • 2 mL of sodium acetate buffer.

  • Incubation: Mix the contents of each tube and allow the color to develop for at least 15 minutes at room temperature.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength of 510 nm.

    • Use a blank solution (containing all reagents except the iron standard/sample) to zero the instrument.

    • Measure the absorbance of each standard and the unknown sample.

  • Data Analysis:

    • Plot a standard curve of absorbance versus iron concentration for the standards.

    • Determine the concentration of iron in the unknown sample by interpolating its absorbance on the standard curve.

Mandatory Visualization

Ferric_EDTA_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ferric_Ammonium_EDTA Ferric Ammonium EDTA Amphiregulin Amphiregulin (AREG) EGFR EGFR Amphiregulin->EGFR Binds and Activates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates and Activates ERK ERK MEK->ERK Phosphorylates and Activates Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription_Factors Translocates to nucleus and activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation, Differentiation, Survival Gene_Expression->Cell_Proliferation Leads to

Caption: this compound-induced activation of the MAPK/ERK signaling pathway.

References

Technical Support Center: Optimizing Ferric Ammonium EDTA Chelation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for maximum Ferric Ammonium (B1175870) EDTA chelation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for Ferric Ammonium EDTA chelation?

The optimal pH range for achieving maximum stability and chelation efficiency of this compound is generally between 4.0 and 6.5.[1] Within this acidic to slightly acidic range, the complex remains stable and the iron is effectively sequestered.

Q2: What happens to the this compound complex at a pH above 6.5?

As the pH increases above 6.5, the stability of the Ferric-EDTA complex begins to decrease.[1] In alkaline conditions (pH above 8-9), ferric ions (Fe³⁺) are prone to hydrolysis, leading to the formation and precipitation of insoluble iron hydroxide (B78521) (Fe(OH)₃).[2] This precipitation effectively breaks down the chelate, reducing the concentration of soluble, chelated iron.[2]

Q3: Is this compound stable in highly acidic conditions?

The stability of the Ferric-EDTA complex also diminishes in strongly acidic environments. Under highly acidic conditions (pH < 4), the carboxyl groups of the EDTA molecule can become protonated by excess hydrogen ions (H⁺). This protonation weakens the coordination bonds between EDTA and the ferric ion, potentially leading to the release of the iron.[2]

Q4: How does temperature affect this compound chelation?

Temperature can influence the stability of the Ferric-EDTA complex. Optimal stability is generally observed at temperatures between 18-25°C.[1] Increased temperatures can enhance the dissociation of the complex.

Q5: Can light exposure impact the stability of the this compound complex?

Yes, exposure to light can induce the photo-reductive dissociation of the Ferric-EDTA chelate.[3] This process can lead to a decrease in the concentration of the stable chelated complex.

Troubleshooting Guide

Issue 1: Low Chelation Efficiency or Incomplete Complex Formation

  • Possible Cause: The pH of the solution is outside the optimal range of 4.0 to 6.5.

  • Solution: Carefully measure and adjust the pH of your solution using a calibrated pH meter. For acidic adjustments, a dilute solution of an acid like HCl can be used. For increasing the pH, a dilute solution of a base like NaOH can be used. It is crucial to add the acid or base dropwise while continuously monitoring the pH to avoid overshooting the target range.

Issue 2: Precipitation is Observed in the Solution

  • Possible Cause: The pH of the solution is too high (typically above 7.0-8.0), causing the precipitation of ferric hydroxide.[2]

  • Solution: Lower the pH of the solution to the optimal range (4.0-6.5) by slowly adding a dilute acid. This should redissolve the precipitate and favor the formation of the soluble Ferric-EDTA complex.

Issue 3: Inconsistent or Non-Reproducible Chelation Results

  • Possible Cause 1: Inaccurate pH measurements due to a poorly calibrated pH meter.

  • Solution 1: Ensure your pH meter is accurately calibrated using fresh, standard buffer solutions before each experiment.

  • Possible Cause 2: The final pH of the reaction mixture is not being maintained within the optimal range.

  • Solution 2: Consider using a suitable buffer system to maintain a stable pH throughout the experiment, especially for reactions that may produce or consume protons.

  • Possible Cause 3: Interference from other metal ions.

  • Solution 3: Be aware of other metal ions in your sample that can compete with iron for EDTA chelation. The stability of other metal-EDTA complexes is also pH-dependent.

Data Presentation

Table 1: pH-Dependent Stability of the Ferric-EDTA Complex

pH RangeStability of Ferric-EDTA ComplexObservations
< 4.0DecreasedProtonation of EDTA weakens the chelate.[2]
4.0 - 6.5Optimal High stability and maximum chelation efficiency.[1]
6.5 - 8.0Moderate to DecreasingStability begins to decline as pH increases.[1]
> 8.0LowSignificant risk of ferric hydroxide precipitation.[2]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Optimal pH for Ferric-EDTA Complex Formation

This protocol outlines a method to determine the optimal pH for Ferric-EDTA chelation by measuring the absorbance of the complex, which is indicative of its concentration.

Materials:

  • Ferric Ammonium Sulfate solution (or another Fe³⁺ salt solution) of known concentration.

  • EDTA solution of known concentration.

  • Buffer solutions covering a pH range of 3 to 9.

  • Spectrophotometer.

  • Calibrated pH meter.

  • Volumetric flasks and pipettes.

  • Dilute HCl and NaOH for pH adjustments.

Methodology:

  • Preparation of a Series of Buffered Solutions: Prepare a series of solutions with varying pH values (e.g., pH 3, 4, 5, 6, 7, 8, and 9) using appropriate buffer systems.

  • Complex Formation: In separate volumetric flasks for each pH value, add a fixed amount of the Ferric Ammonium Sulfate solution and the EDTA solution. Ensure a slight molar excess of EDTA.

  • pH Adjustment and Dilution: Adjust the pH of each solution to the desired value using the prepared buffer solutions and fine-tuning with dilute HCl or NaOH if necessary. Bring each flask to the final volume with deionized water.

  • Incubation: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the Fe-EDTA complex (around 258 nm).[4] Use a solution containing only the buffer and EDTA as a blank.

  • Data Analysis: Plot the absorbance values against the corresponding pH values. The pH at which the highest absorbance is recorded corresponds to the optimal pH for Ferric-EDTA chelation under the tested conditions.

Visualizations

Chelation_Efficiency_vs_pH cluster_pH_Scale pH Scale cluster_Process Chelation Process cluster_Outcome Outcome pH_Low < 4.0 (Highly Acidic) pH_Optimal 4.0 - 6.5 (Optimal Range) pH_High > 7.0 (Alkaline) Chelation This compound Chelation Low_Efficiency Low Chelation Efficiency (EDTA Protonation) Chelation->Low_Efficiency Highly Acidic Conditions Max_Efficiency Maximum Chelation Efficiency (Stable Complex) Chelation->Max_Efficiency Optimal pH Precipitation Precipitation of Fe(OH)₃ (Decreased Chelation) Chelation->Precipitation Alkaline Conditions

Caption: Logical relationship between pH and this compound chelation efficiency.

Troubleshooting_Workflow Start Experiment Start Check_pH Is Chelation Efficiency Low? Start->Check_pH Precipitate_Check Is Precipitate Present? Start->Precipitate_Check Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Measure_pH Measure Solution pH Check_pH->Measure_pH Yes Success Optimal Chelation Check_pH->Success No pH_Optimal Is pH in 4.0 - 6.5 Range? Measure_pH->pH_Optimal Adjust_pH Adjust pH to Optimal Range pH_Optimal->Adjust_pH No pH_Optimal->Success Yes Adjust_pH->Success Precipitate_Check->Check_pH No Lower_pH Lower pH to Dissolve Precipitate Precipitate_Check->Lower_pH Yes Lower_pH->Success Inconsistent_Results->Check_pH No Calibrate_pH_Meter Calibrate pH Meter Inconsistent_Results->Calibrate_pH_Meter Yes Use_Buffer Consider Using a Buffer Calibrate_pH_Meter->Use_Buffer Use_Buffer->Start

References

Validation & Comparative

A Head-to-Head Battle of Iron Chelates: Ferric Ammonium EDTA vs. Ferric Citrate for Optimal Plant Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparative analysis for researchers and agricultural scientists on the efficacy of two common iron chelates in plant iron delivery, supported by experimental data and detailed protocols.

In the realm of plant nutrition, the efficient delivery of iron, a crucial micronutrient for numerous physiological processes, remains a significant challenge, particularly in alkaline soils where its availability is limited. Chelated iron sources are widely employed to enhance iron uptake by plants. This guide provides a comprehensive comparative analysis of two such chelates: Ferric Ammonium EDTA and Ferric Citrate (B86180). We delve into their performance based on available experimental data, outline detailed experimental protocols for their evaluation, and visualize the underlying biological pathways.

Performance Comparison: A Data-Driven Assessment

The effectiveness of an iron chelate is determined by its ability to maintain iron in a soluble and plant-available form, facilitate its uptake by the roots, and promote its translocation to the shoots where it is needed for processes like chlorophyll (B73375) synthesis.

A study on Satsuma tangerine (Citrus unshiu Marc.) provides valuable insights into the foliar application of these two chelates. The results, summarized below, indicate a superior performance of Fe-EDTA in terms of increasing the total iron content in leaves.

ParameterFe-CitrateFe-EDTAControl
Total Iron in Leaves (ppm) 62.10132.84 -
Active Iron in Leaves (ppm) ---
Apoplastic Iron in Leaves (ppm) 4.6725.16 3.34
Total Iron in Stems (ppm) -119.34 65.46
Total Iron in Roots (ppm) 324.60 -90.00
Total Chlorophyll in Leaves (ppm) 0.28--
Data adapted from a study on Satsuma tangerine. Note that not all parameters were reported for both chelates in this particular study.

While Ferric Citrate led to a higher accumulation of total iron in the roots, Ferric EDTA was more effective at increasing the total iron concentration in the leaves and stems, suggesting better translocation of iron from the point of application. Furthermore, the apoplastic iron content in leaves, which represents iron that has been taken up by the leaf tissue but is not yet inside the cells, was significantly higher with Fe-EDTA treatment.

In aquatic systems, research on marine micro-algae has shown that while ferric citrate can lead to a faster initial uptake of iron, it is also depleted more rapidly from the growth medium. In contrast, ferric EDTA provides a more stable and sustained supply of iron over time.[1]

Experimental Protocols: Methodologies for Comparative Analysis

To conduct a rigorous comparative analysis of this compound and Ferric Citrate, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Hydroponic Culture for Iron Uptake Studies

A hydroponic system offers a controlled environment to study iron uptake from different chelates without the complexities of soil interactions.

1. Plant Material and Germination:

  • Select a suitable plant model, such as Arabidopsis thaliana or a crop species of interest.

  • Sterilize seeds and germinate them on a sterile, iron-free nutrient agar (B569324) medium.

2. Hydroponic Setup:

  • Transfer seedlings to a hydroponic system with a complete nutrient solution, initially containing an adequate iron supply (e.g., 50 µM Fe-EDTA).

  • The nutrient solution should be continuously aerated and the pH maintained between 5.5 and 6.0.

3. Iron Treatment:

  • After a period of acclimation, transfer plants to iron-free nutrient solution for a set duration to induce iron deficiency.

  • Subsequently, divide the plants into treatment groups, each receiving the nutrient solution supplemented with either this compound or Ferric Citrate at desired concentrations (e.g., 10 µM, 50 µM, 100 µM). A control group should receive an iron-free solution.

4. Data Collection:

  • Harvest plants after a defined treatment period.

  • Separate roots and shoots, and determine their fresh and dry weights to assess biomass accumulation.

  • Measure chlorophyll content in leaves using a spectrophotometer or a SPAD meter.

  • Analyze the iron concentration in root and shoot tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Measurement of Ferric Chelate Reductase (FCR) Activity

The reduction of Fe(III) to Fe(II) at the root surface is a critical step in iron uptake for most non-grass species (Strategy I plants). The activity of the enzyme responsible, ferric chelate reductase (FCR), can be quantified as an indicator of the plant's iron uptake capacity.

1. Assay Solution Preparation:

  • Prepare an assay solution containing a buffered nutrient solution (e.g., 0.5 mM CaSO4, 10 mM MES-KOH, pH 5.5), a Fe(III)-chelate substrate (either this compound or Ferric Citrate at a concentration of 0.1 mM), and a Fe(II)-chelating dye such as Ferrozine (0.3 mM) or Bathophenanthroline disulfonate (BPDS).

2. Root Incubation:

  • Excise roots from plants grown under different iron treatments.

  • Incubate a known weight of fresh roots in the assay solution in the dark for a specific period (e.g., 30-60 minutes).

3. Spectrophotometric Measurement:

  • The reduction of Fe(III) to Fe(II) by the root's FCR will lead to the formation of a colored complex between Fe(II) and the dye (e.g., a purple complex with Ferrozine).

  • Measure the absorbance of the solution at the appropriate wavelength (e.g., 562 nm for the Fe(II)-Ferrozine complex).

4. Calculation of FCR Activity:

  • Calculate the amount of Fe(II) produced using the molar extinction coefficient of the colored complex.

  • Express FCR activity as nmol Fe(II) g⁻¹ fresh weight h⁻¹.

Signaling Pathways and Experimental Workflows

The uptake and transport of iron in plants are tightly regulated by a complex network of signaling pathways. The primary mechanism in non-grass species involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at the root surface, followed by transport into the root cells.

Iron Uptake Signaling Pathway (Strategy I)

Iron_Uptake_Signaling_Pathway cluster_rhizosphere Rhizosphere cluster_root Root Cell Membrane Fe_Chelate Ferric Chelate (Fe³⁺-EDTA or Fe³⁺-Citrate) FRO2 FRO2 (Ferric Reductase) Fe_Chelate->FRO2 Reduction Rhizosphere Rhizosphere Root_Epidermis Root Epidermal Cell Xylem Xylem Root_Epidermis->Xylem Loading Fe2_plus Fe²⁺ FRO2->Fe2_plus IRT1 IRT1 (Iron Transporter) IRT1->Root_Epidermis Fe2_plus->IRT1 Transport Translocation Translocation to Shoot Xylem->Translocation

Caption: Strategy I iron uptake pathway in non-grass plants.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Start Start: Plant Seedlings Hydroponics Transfer to Hydroponics (Iron-Sufficient) Start->Hydroponics Fe_Deficiency Induce Iron Deficiency (Iron-Free Medium) Hydroponics->Fe_Deficiency Treatment Treatment Groups Fe_Deficiency->Treatment Control Control (-Fe) Treatment->Control Fe_EDTA This compound Treatment->Fe_EDTA Fe_Citrate Ferric Citrate Treatment->Fe_Citrate Harvest Harvest Plants Control->Harvest Fe_EDTA->Harvest Fe_Citrate->Harvest Analysis Data Analysis Harvest->Analysis Biomass Biomass Measurement Analysis->Biomass Chlorophyll Chlorophyll Assay Analysis->Chlorophyll Iron_Content Iron Content (ICP-MS) Analysis->Iron_Content FCR_Activity FCR Activity Assay Analysis->FCR_Activity Gene_Expression Gene Expression Analysis (FRO2, IRT1) Analysis->Gene_Expression Comparison Comparative Analysis Biomass->Comparison Chlorophyll->Comparison Iron_Content->Comparison FCR_Activity->Comparison Gene_Expression->Comparison

Caption: Workflow for comparing iron chelate effectiveness.

Conclusion

The choice between this compound and Ferric Citrate for iron delivery in plants is nuanced and can depend on the specific plant species, application method, and desired outcome. The available data suggests that while Ferric Citrate may be rapidly taken up by the roots, this compound appears to be more efficient in long-distance transport to the shoots, leading to higher iron concentrations in the leaves.

For researchers and professionals in drug development and agriculture, a thorough evaluation based on the experimental protocols outlined above is crucial for selecting the optimal iron chelate for a given application. Future research focusing on direct, comprehensive comparisons across a wider range of plant species and the underlying differential gene expression will further illuminate the distinct advantages of each chelate, paving the way for more targeted and effective iron fertilization strategies.

References

Validating the effectiveness of Ferric ammonium edta in preventing iron chlorosis in crops.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ferric Ammonium EDTA's performance in preventing iron chlorosis against other common alternatives. The information is supported by experimental data to aid in research and development decisions.

Iron (Fe) is a crucial micronutrient for plant growth and development, playing a vital role in chlorophyll (B73375) synthesis and various enzymatic processes. Iron deficiency, often manifesting as iron chlorosis (yellowing of leaves), is a significant issue in agriculture, particularly in calcareous and high-pH soils where iron availability is limited. This guide evaluates the effectiveness of this compound and compares it with other widely used iron supplements.

Comparative Analysis of Iron Supplements

The effectiveness of an iron supplement is largely dependent on the soil or growth medium's pH. Iron chelates are organic molecules that bind to iron, keeping it in a soluble and plant-available form over a wider pH range compared to inorganic iron salts. The most common iron chelates used in agriculture are EDTA, DTPA, and EDDHA.

  • This compound (Fe-EDTA): This is a widely used and cost-effective iron chelate. However, its stability and effectiveness are highly pH-dependent. It is most effective in acidic to slightly acidic conditions (pH below 6.5).[1] Above this pH, the iron can precipitate out of solution, becoming unavailable to plants.[1][2]

  • Ferric DTPA (Fe-DTPA): Diethylenetriaminepentaacetic acid (DTPA) is a more stable iron chelate than EDTA at higher pH levels, remaining effective up to a pH of 7.5.[1][3] This makes it a better choice for neutral to slightly alkaline soils.

  • Ferric EDDHA (Fe-EDDHA): Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) is the most stable of the common iron chelates, maintaining iron availability in a wide pH range, even up to pH 9.0 and beyond.[2][3][4] This makes it the most effective option for preventing iron chlorosis in alkaline and calcareous soils.

  • Ferrous Sulfate (B86663) (FeSO4): This is an inorganic iron salt and a common, inexpensive source of iron. However, it is highly susceptible to oxidation and precipitation in soils with a pH above 7.0, rendering the iron unavailable to plants.[5] It can be effective as a foliar spray where it is directly absorbed by the leaves.[5][6]

Data Presentation

The following tables summarize quantitative data from studies comparing the effectiveness of different iron supplements in preventing iron chlorosis.

Table 1: Comparison of Iron Chelate Effectiveness on Calibrachoa at Different Media pH Levels

Treatment (1 mg·L⁻¹ Fe)Media pH 6.0-6.5 (Chlorosis Rating)Media pH 7.0-7.2 (Chlorosis Rating)Media pH 7.6-7.8 (Chlorosis Rating*)
Fe-EDTANo visual differencesMore chloroticMost chlorotic
Fe-DTPANo visual differencesMore chloroticIntermediate chlorosis
Fe-EDDHANo visual differencesStatistically less chloroticLeast chlorotic

*Chlorosis rating based on visual assessment. Lower ratings indicate less chlorosis. Data adapted from a study on Calibrachoa and soybean.[3]

Table 2: Effect of Different Iron Chelates on the Dry Mass of Soybean Plants at Varying pH Levels

TreatmentpH 6.0-6.5 (Relative Dry Mass)pH 7.0-7.2 (Relative Dry Mass)pH 7.6-7.8 (Relative Dry Mass)
Fe-EDTALower than Fe-EDDHADecreasedSignificantly Decreased
Fe-DTPAIntermediateDecreasedIntermediate
Fe-EDDHAConsistently higherHighestHighest

Dry mass is an indicator of plant growth. Data adapted from a study on Calibrachoa and soybean.[3]

Table 3: Stability of Common Iron Chelates at Different pH Ranges

ChelateEffective pH Range
Fe-EDTA< 6.5
Fe-DTPA< 7.5
Fe-EDDHA< 9.0

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. Below are generalized protocols for key experiments cited in the comparison.

Experiment 1: Evaluating Iron Chelate Effectiveness in Soilless Media via Fertigation

Objective: To compare the effectiveness of Fe-EDTA, Fe-DTPA, and Fe-EDDHA in preventing iron chlorosis in a sensitive plant species grown in soilless media at different pH levels.

Methodology:

  • Plant Material: Use a plant species known to be sensitive to iron chlorosis, such as Calibrachoa or soybean.[3]

  • Growth Medium: Prepare a soilless potting mix with controlled pH levels. Create three distinct pH ranges: acidic (e.g., 6.0-6.5), neutral (e.g., 7.0-7.2), and alkaline (e.g., 7.6-7.8).[3]

  • Treatments: Prepare nutrient solutions containing 1 mg·L⁻¹ of iron from Fe-EDTA, Fe-DTPA, and Fe-EDDHA. A control group with no added iron should also be included.

  • Application: Apply the respective nutrient solutions to the plants through fertigation (fertilizer applied with irrigation water) regularly throughout the growing period.

  • Data Collection:

    • Visual Chlorosis Rating: At set intervals, visually assess the plants for symptoms of iron chlorosis using a standardized rating scale (e.g., 1-5, where 1 is no chlorosis and 5 is severe chlorosis).[7][8][9]

    • Chlorophyll Content: Measure the chlorophyll content of the leaves using a SPAD meter or through laboratory analysis.

    • Plant Dry Mass: At the end of the experiment, harvest the above-ground plant biomass, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry mass.[3]

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatments at each pH level.

Experiment 2: Assessing the Efficacy of Foliar-Applied Iron Supplements

Objective: To evaluate the effectiveness of foliar sprays of this compound, other iron chelates, and ferrous sulfate in correcting iron chlorosis.

Methodology:

  • Plant Material: Select plants exhibiting visible symptoms of iron chlorosis.

  • Treatments: Prepare foliar spray solutions of this compound, Fe-DTPA, Fe-EDDHA, and ferrous sulfate at recommended concentrations. Include a water-only spray as a control. A surfactant may be added to the solutions to improve leaf adhesion.[6]

  • Application: Apply the foliar sprays to the plant leaves until runoff, ensuring thorough coverage. Applications are typically done in the early morning or late evening to avoid leaf burn.[5]

  • Data Collection:

    • Visual Chlorosis Rating: Monitor the plants for changes in leaf color and assign chlorosis ratings at regular intervals after application.

    • Chlorophyll Content: Measure leaf chlorophyll content before and after treatment using a SPAD meter.

  • Evaluation: Compare the speed and extent of "regreening" among the different treatments. Note that the effects of foliar sprays can be temporary as the applied iron may have limited mobility within the plant.[10]

Mandatory Visualization

Experimental_Workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_data Data Collection & Analysis cluster_results Results Plant_Selection Select Iron-Chlorosis Sensitive Crop Media_Preparation Prepare Growth Media (3 pH levels) Plant_Selection->Media_Preparation Treatment_Preparation Prepare Iron Chelate Solutions (Fe-EDTA, Fe-DTPA, Fe-EDDHA) Media_Preparation->Treatment_Preparation Fertigation Apply Treatments via Fertigation Treatment_Preparation->Fertigation Chlorosis_Rating Visual Chlorosis Rating Fertigation->Chlorosis_Rating Chlorophyll_Measurement Chlorophyll Content (SPAD) Fertigation->Chlorophyll_Measurement Dry_Mass Plant Dry Mass Measurement Fertigation->Dry_Mass Analysis Statistical Analysis (ANOVA) Chlorosis_Rating->Analysis Chlorophyll_Measurement->Analysis Dry_Mass->Analysis Comparison Compare Effectiveness of Chelates Analysis->Comparison

Caption: Experimental workflow for evaluating iron chelate effectiveness.

Iron_Uptake_Pathway cluster_rhizosphere Rhizosphere (Soil) cluster_root Root Epidermal Cell Fe3_Chelate Fe(III)-Chelate (e.g., Fe-EDTA) FRO2 FRO2 (Ferric Chelate Reductase) Fe3_Chelate->FRO2 Chelate presents Fe(III) Fe3_Insoluble Insoluble Fe(III) Hydroxides Fe3_Insoluble->FRO2 Solubilized Fe(III) Proton_Pump H+-ATPase (AHA2) Proton Pump Proton_Pump->Fe3_Insoluble H+ (acidification) IRT1 IRT1 (Iron Transporter) FRO2->IRT1 Reduces Fe(III) to Fe(II) Fe2_Intracellular Fe(II) (Intracellular) IRT1->Fe2_Intracellular Transports Fe(II) into cell

Caption: Strategy I iron uptake pathway in non-grass plants.

References

A comparative study on the bioavailability of iron from Ferric ammonium edta and ferrous sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron deficiency remains a significant global health issue, necessitating the development of effective and well-tolerated iron supplementation strategies. This guide provides a comparative analysis of two iron compounds: Ferric Ammonium (B1175870) Ethylenediaminetetraacetic acid (EDTA) and Ferrous Sulfate. While Ferrous Sulfate is a commonly prescribed and cost-effective option, its bioavailability can be hampered by dietary factors, leading to gastrointestinal side effects. Ferric Ammonium EDTA, a chelated form of iron, is designed to overcome these challenges.

Due to a scarcity of direct clinical trials on this compound, this guide will draw upon data from the closely related and extensively studied compound, Sodium Ferric EDTA (NaFeEDTA), to represent chelated ferric iron. This comparison aims to provide an evidence-based overview of their respective bioavailability, efficacy in improving iron status, and tolerability.

Quantitative Comparison of Iron Bioavailability and Efficacy

The following tables summarize key quantitative data from various studies to facilitate a direct comparison between Ferrous Sulfate and chelated ferric iron (represented by NaFeEDTA).

Table 1: Comparative Iron Absorption

Iron CompoundStudy Population & DesignFood VehicleIron Absorption (%)Key Findings
Ferrous Sulfate Iron-deficient preschoolersMilk-based weaning food7.9%Significantly higher absorption compared to ferrous fumarate (B1241708) and reduced iron + Na₂EDTA in the same food matrix.[1]
Ferrous Sulfate Young womenInstant milk drink10.4% (Geometric Mean)Used as a water-soluble reference for comparison with other iron compounds.[2][3]
Sodium Ferric EDTA (NaFeEDTA) Iron-deficient populations (meta-analysis)Various-The mean iron absorption of Sodium Feredetate is considered to be approximately 3 times higher than that of ferrous sulfate.[4]
Ferrous Ammonium Phosphate (FAP) Young womenInstant milk drink7.4% (Geometric Mean)Absorption was lower than Ferrous Sulfate but significantly higher than Ferric Pyrophosphate.[2][3]
Ferrous Ammonium Phosphate (FAP) Iron-replete childrenReconstituted milk powder8.3% (Geometric Mean)No significant difference in absorption compared to Ferrous Sulfate in this population.[5]

Table 2: Impact on Hematological Parameters

Iron CompoundStudy Population & DesignDurationChange in Hemoglobin (Hb)Change in Serum Ferritin (SF)
Ferrous Sulfate Pregnant women with iron deficiency anemia2 monthsSignificant increase-
Sodium Ferric EDTA (NaFeEDTA) Pregnant women with iron deficiency anemia2 monthsSignificantly greater and more rapid rise in Hb compared to Ferrous Sulfate.[4]-
Sodium Ferric EDTA (NaFeEDTA) Iron-deficient populations (meta-analysis of 7 studies)VariedPooled weighted mean difference of +8.56 g/L compared to control.[6]Pooled difference of +1.58 µg/L compared to control.[6]
Ferric Ammonium Citrate Egyptian children with iron deficiency anemia8 weeksIncrease from 10.1 to 11.2 g/dLIncrease from 28.1 to 84.3 ng/mL
Ferric Citrate Patients with CKD and iron deficiency12 weeksNo significant difference compared to Ferrous Sulfate.[7][8][9]Greater increase (37 ng/mL) compared to Ferrous Sulfate.[7][8][9]

Table 3: Comparative Side Effect Profile

Side EffectFerrous SulfateThis compound / Sodium Ferric EDTA
Gastrointestinal Discomfort Common (nausea, vomiting, constipation, diarrhea).[10]Generally lower incidence of gastrointestinal side effects compared to Ferrous Sulfate.[4]
Stool Color Change Dark or black stools are a common and generally harmless side effect.Dark or black stools can also occur due to unabsorbed iron.[10]
Allergic Reactions Rare.Rare, but can include skin rashes, itching, and swelling.[10]
Mineral Depletion (with EDTA) Not applicable.Long-term use of EDTA could potentially lead to the depletion of essential minerals like calcium, magnesium, and zinc.
Kidney Damage (with EDTA) Not applicable.High doses of EDTA have been associated with kidney stress and damage.

Experimental Protocols

The assessment of iron bioavailability relies on robust experimental methodologies. Below are detailed protocols for key in vivo and in vitro experiments cited in the literature.

In Vivo: Stable Isotope Erythrocyte Incorporation Method

This method is considered the gold standard for measuring iron bioavailability in humans.

  • Subject Selection: Participants are screened for their iron status (e.g., serum ferritin, hemoglobin) to identify either iron-deficient or iron-replete individuals, depending on the study's objective. Anemic individuals may be excluded in some studies.

  • Isotope Administration: Subjects are given a specific dose of the iron compound (e.g., Ferrous Sulfate or this compound) labeled with a stable, non-radioactive iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe). This is typically administered with a standardized meal or in a fasted state.

  • Blood Sampling: A baseline blood sample is collected before the administration of the isotope. A second blood sample is taken approximately 14 days later.

  • Analysis: The enrichment of the stable isotope in the hemoglobin of red blood cells is measured using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation of Bioavailability: The amount of the isotope incorporated into red blood cells is used to calculate the percentage of iron absorbed from the administered dose. This method assesses not only absorption but also the utilization of iron for erythropoiesis.

In Vitro: Caco-2 Cell Culture Model

This model simulates the human intestinal barrier to assess iron uptake at the cellular level.

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable membranes until they differentiate into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.

  • In Vitro Digestion: The food or iron supplement is subjected to a simulated gastric and intestinal digestion using enzymes like pepsin and pancreatin (B1164899) under controlled pH conditions.

  • Cellular Uptake: The digested sample is then applied to the apical side of the Caco-2 cell monolayer.

  • Measurement of Iron Uptake: After a specific incubation period, the cells are harvested, and the amount of iron taken up is quantified. This is often done by measuring the formation of ferritin, an intracellular iron storage protein, using an enzyme-linked immunosorbent assay (ELISA). The ratio of ferritin to total cell protein (ng ferritin/mg protein) serves as an index of cellular iron uptake.

  • Relative Bioavailability: The iron bioavailability of a test substance can be expressed relative to a standard, such as Ferrous Sulfate.

Signaling Pathways and Experimental Workflow

The absorption of iron is a tightly regulated process involving various proteins and signaling molecules.

IronAbsorptionPathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dietary Iron Dietary Iron Fe3+ Fe3+ Dietary Iron->Fe3+ Heme Heme Dietary Iron->Heme DcytB DcytB (Reductase) Fe3+->DcytB Reduction Fe2+ Fe2+ DMT1 DMT1 Fe2+->DMT1 Transport Ferritin Ferritin (Storage) Fe2+->Ferritin Storage Ferroportin Ferroportin (Exporter) Fe2+->Ferroportin Export HCP1 HCP1 (Heme Carrier) Heme->HCP1 Transport This compound This compound This compound->Fe2+ Release of Fe2+ DcytB->Fe2+ DMT1->Fe2+ HO1 Heme Oxygenase-1 HCP1->HO1 HO1->Fe2+ Hephaestin Hephaestin (Oxidase) Ferroportin->Hephaestin Transferrin Transferrin-Fe3+ Hephaestin->Transferrin Oxidation & Binding

Caption: General pathway of dietary iron absorption in an intestinal enterocyte.

The chelation of ferric iron with EDTA is thought to enhance its bioavailability by keeping the iron soluble and protecting it from dietary inhibitors like phytates and polyphenols, which can bind to iron and prevent its absorption.

EDTA_Mechanism This compound This compound Soluble Fe-EDTA Complex Soluble Fe-EDTA Complex This compound->Soluble Fe-EDTA Complex Dietary Inhibitors Phytates, Polyphenols Insoluble Iron Complex Insoluble Iron Complex Dietary Inhibitors->Insoluble Iron Complex Precipitation Fe3+ Fe3+ Fe3+->Dietary Inhibitors Binding Enterocyte Absorption Enterocyte Absorption Insoluble Iron Complex->Enterocyte Absorption Inhibited Uptake Soluble Fe-EDTA Complex->Enterocyte Absorption Enhanced Uptake

Caption: Proposed mechanism of enhanced iron absorption with EDTA chelation.

ExperimentalWorkflow A Subject Screening (Iron Status Assessment) B Baseline Blood Sample (Day 0) A->B C Administration of Stable Isotope-Labeled Iron B->C D Follow-up Period (14 Days) C->D E Final Blood Sample (Day 14) D->E F Isotope Analysis in RBCs (ICP-MS) E->F G Calculation of Iron Bioavailability (%) F->G

Caption: Experimental workflow for an in vivo iron bioavailability study.

Conclusion

The available evidence suggests that chelated ferric iron, represented here by Sodium Ferric EDTA, offers several advantages over the more traditional Ferrous Sulfate. Its absorption appears to be less affected by dietary inhibitors, potentially leading to greater bioavailability, especially in the context of mixed diets. This can translate to a more rapid and significant improvement in hemoglobin levels in iron-deficient individuals. Furthermore, chelated iron formulations are often associated with better gastrointestinal tolerability, which can improve patient compliance.

While direct clinical data on this compound is limited, its chemical properties as a chelated ferric iron compound suggest it may share these beneficial characteristics. However, further research, including direct comparative clinical trials with Ferrous Sulfate, is necessary to definitively establish its efficacy and safety profile for human use. For drug development professionals, the exploration of chelated iron compounds like this compound represents a promising avenue for creating more effective and patient-friendly iron supplements.

References

Navigating Interference in Immunoassays: A Guide to Understanding the Impact of Ferric Ammonium EDTA and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunoassays, ensuring the accuracy and reliability of results is paramount. While various factors can influence assay performance, the presence of exogenous substances in samples represents a significant challenge. This guide provides a comprehensive overview of the potential interference effects of Ferring Ammonium EDTA and other iron-containing compounds in immunoassays. While direct immunological cross-reactivity of Ferric Ammonium EDTA is not documented in scientific literature, understanding its potential for chemical interference, alongside the impact of EDTA and iron supplements, is crucial for robust assay development and data interpretation.

Understanding Immunoassay Interference

Immunoassays rely on the specific binding of antibodies to their target analytes. Interference occurs when substances in the sample matrix disrupt this interaction, leading to inaccurate measurements. This can manifest as either falsely elevated or falsely low results.[1] Common sources of interference include endogenous antibodies (like heterophile antibodies), structurally similar molecules that cross-react with the assay antibodies, and components of blood collection tubes like anticoagulants.[1][2]

Cross-reactivity is a specific type of interference where a substance structurally similar to the analyte binds to the assay antibodies.[3] However, the available scientific literature does not indicate that this compound acts as a cross-reactant in typical immunoassays. Instead, its potential to affect assay results stems from the chemical properties of its components: iron and EDTA.

The Impact of EDTA on Immunoassays

Ethylenediaminetetraacetic acid (EDTA) is a common anticoagulant used in blood collection tubes. It functions by chelating calcium ions, which are essential for the coagulation cascade. However, this same chelating property can interfere with certain immunoassay formats.

A primary mechanism of EDTA interference is the chelation of metal ions that are crucial for the function of enzyme labels used in many immunoassays, such as alkaline phosphatase (ALP).[4] ALP requires zinc and magnesium ions as cofactors, and their sequestration by EDTA can inhibit enzyme activity, leading to a decreased signal and falsely low analyte concentrations.[1][4] This has been observed to affect the measurement of analytes like cortisol and thyroid hormones.[5] The concentration of EDTA in the sample is a critical factor; for instance, under-filling blood collection tubes can lead to a higher EDTA concentration and a greater potential for interference.[1][3]

The Influence of Iron Compounds on Immunoassay Results

Iron supplementation can also impact the results of certain laboratory tests. This interference is typically physiological, meaning the supplement alters the actual in vivo levels of the measured analyte. For example, iron supplements directly increase serum ferritin, hemoglobin, and transferrin saturation.[6] This can mask underlying conditions like anemia of chronic disease or create a false impression of adequate iron stores.[6]

In the context of immunoassays for iron and related parameters, EDTA contamination in a sample can cause interference by chelating iron, which may lead to turbidity in the sample and affect the accuracy of the measurement.[7][8]

Comparison of Potential Interferences

To provide a clear comparison, the following table summarizes the potential interference mechanisms of EDTA and iron-containing compounds in immunoassays.

Interfering SubstanceMechanism of InterferencePotential Impact on Immunoassay ResultsAffected Assays (Examples)Mitigation Strategies
EDTA (anticoagulant) Chelation of metal ion cofactors (e.g., Zn²⁺, Mg²⁺) for enzyme labels (e.g., Alkaline Phosphatase).[1][4]Falsely decreased signal, leading to underestimation of analyte concentration.[1]Immunoassays using ALP as a label (e.g., some cortisol and thyroid hormone assays).[5]- Use of alternative anticoagulants (e.g., heparin) where appropriate.- Ensuring proper fill volume of blood collection tubes to avoid excess EDTA concentration.[1][3]- Use of immunoassays with enzyme labels not dependent on metal ion cofactors.
Iron Supplements Physiological alteration of in vivo analyte levels.[6]Inaccurate reflection of the patient's true baseline status for iron-related biomarkers.[6]Ferritin, hemoglobin, and transferrin saturation assays.[6]- Discontinuation of iron supplements for a specified period before sample collection, as advised by a healthcare provider.[6]
EDTA Contamination in Serum Samples Chelation of iron, potentially causing sample turbidity.[7][8]Inaccurate measurement of iron and unsaturated iron-binding capacity.[7][8]Serum iron and unsaturated iron-binding capacity (UIBC) assays.[7][8]- Proper phlebotomy techniques to prevent cross-contamination from EDTA tubes.- Rejection of samples suspected of EDTA contamination based on other electrolyte abnormalities (e.g., high potassium, low calcium).[9]

Experimental Protocols for Assessing Interference

To evaluate the potential interference of a substance like this compound or any other compound in an immunoassay, a systematic experimental approach is necessary. The following are generalized protocols for key experiments.

Spike and Recovery Studies

Objective: To determine if the presence of the substance affects the measurement of a known amount of analyte.

Methodology:

  • Prepare samples with a known concentration of the analyte (spiked samples) in the appropriate matrix (e.g., serum, plasma).

  • Prepare a parallel set of spiked samples and add varying concentrations of the potential interfering substance (e.g., this compound).

  • Prepare a control set of samples with the interfering substance alone to assess its direct effect on the assay signal.

  • Analyze all samples using the immunoassay .

  • Calculate the percent recovery of the analyte in the presence of the interfering substance using the following formula: % Recovery = (Measured concentration in spiked sample with interferent / Expected concentration in spiked sample) x 100

  • A recovery outside of a predefined acceptable range (e.g., 80-120%) indicates interference.

Serial Dilution Linearity

Objective: To assess whether the interference effect is concentration-dependent and if it can be mitigated by diluting the sample.

Methodology:

  • Take a sample containing a high concentration of the analyte and the suspected interfering substance.

  • Perform a series of dilutions of the sample with an appropriate diluent.

  • Measure the analyte concentration in each dilution.

  • Multiply the measured concentrations by their respective dilution factors to obtain the corrected concentrations.

  • If the corrected concentrations are consistent across the dilution series, it suggests that the interference can be overcome by dilution.[10] A lack of linearity indicates a more complex interference mechanism.

Visualizing Interference Pathways

The following diagrams illustrate the conceptual workflows for identifying and characterizing potential immunoassay interference.

Interference_Identification_Workflow Workflow for Identifying Immunoassay Interference start Suspected Interference in Immunoassay Result check_preanalytical Review Pre-analytical Factors (e.g., sample collection, handling) start->check_preanalytical perform_dilution Perform Serial Dilution Linearity Test check_preanalytical->perform_dilution No obvious pre-analytical errors investigate_further Investigate Mitigation Strategies (e.g., alternative assay, sample treatment) check_preanalytical->investigate_further Pre-analytical errors identified result_linear Results are Linear? perform_dilution->result_linear perform_spike Conduct Spike and Recovery Experiment result_recovery Recovery within Acceptable Range? perform_spike->result_recovery result_linear->perform_spike Yes interference_confirmed Interference Confirmed result_linear->interference_confirmed No no_interference No Significant Interference Detected result_recovery->no_interference Yes result_recovery->interference_confirmed No interference_confirmed->investigate_further

Caption: A logical workflow for the systematic investigation of suspected immunoassay interference.

EDTA_Interference_Mechanism Mechanism of EDTA Interference in ALP-based Immunoassays cluster_assay Immunoassay Well ALP Alkaline Phosphatase (ALP) -Enzyme Label- Substrate Substrate Cofactors Zn²⁺ / Mg²⁺ Cofactors Cofactors->ALP Required for Activity Chelation Chelation Cofactors->Chelation Signal Measurable Signal Substrate->Signal Enzymatic Conversion EDTA EDTA in Sample EDTA->Chelation Inactive_ALP Inactive ALP Chelation->Inactive_ALP Cofactors Sequestered Reduced_Signal Reduced Signal (False Low Result) Inactive_ALP->Reduced_Signal Inhibited Conversion

References

Performance evaluation of Ferric ammonium edta against other micronutrient fertilizers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Agricultural Scientists

In the critical pursuit of optimizing plant nutrition and crop yields, the effective delivery of essential micronutrients like iron is paramount. Iron deficiency, often manifesting as chlorosis, can severely hamper plant growth and productivity, particularly in alkaline and calcareous soils where iron availability is limited[1]. This guide provides a comprehensive performance evaluation of Ferric Ammonium (B1175870) EDTA against other common iron micronutrient fertilizers, including other chelated forms like Fe-DTPA and Fe-EDDHA, as well as inorganic iron salts such as ferrous sulfate. The comparisons are supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Executive Summary of Comparative Performance

Ferric Ammonium EDTA, a derivative of Ethylenediaminetetraacetic Acid (EDTA), is a widely used chelated iron fertilizer valued for its high water solubility and efficacy in preventing and correcting iron chlorosis[2][3]. Its performance, like other EDTA-based chelates, is significantly influenced by the pH of the growing medium. The following tables summarize the key performance characteristics of this compound in comparison to other iron fertilizers.

Data Presentation: Quantitative Comparison of Iron Fertilizers

The effectiveness of chelated iron fertilizers is intrinsically linked to their stability across different pH ranges. This stability dictates the availability of iron to the plant roots.

Table 1: pH Stability of Common Iron Chelates

Iron ChelateOptimal pH Range for StabilityPerformance in Alkaline Soils (pH > 7.5)
This compound (as Fe-EDTA) 4.0 - 6.5[4]Low[4]
Fe-DTPA up to 7.5[5]Moderate[5]
Fe-EDDHA up to 9.0+[5]High[5]
Ferrous Sulfate (FeSO₄) Acidic soilsVery Low (rapidly precipitates)

Table 2: Comparative Efficacy of Iron Fertilizers in Hydroponic Tomato Growth (at neutral pH)

A study on tomatoes grown in a hydroponic system at a neutral pH revealed significant differences in vegetative growth when supplied with various iron sources.

Iron FertilizerImpact on Vegetative Growth (Plant Height, Fresh & Dry Weight)
Fe-EDTA (representative of this compound) Highest significant positive effect [6]
Fe-EDDHA Significant positive effect[6]
Fe-DTPA Positive effect
FeSO₄ (Foliar Application) Lowest positive effect[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Evaluation of Iron Chelate Efficacy in Hydroponics

This protocol outlines the methodology used to compare the performance of different iron fertilizers on plant growth in a controlled hydroponic environment.

Objective: To assess the impact of this compound, Fe-DTPA, Fe-EDDHA, and Ferrous Sulfate on the vegetative growth of a model plant (e.g., tomato, Solanum lycopersicum).

Materials:

  • Hydroponic system (e.g., deep water culture, nutrient film technique)

  • Nutrient solution formulated for the specific plant, prepared without iron.

  • The iron fertilizers to be tested: this compound, Fe-DTPA, Fe-EDDHA, and FeSO₄.

  • pH meter and pH adjusting solutions (e.g., nitric acid, potassium hydroxide).

  • Seeds of the model plant.

  • Growth chamber or greenhouse with controlled light, temperature, and humidity.

Procedure:

  • Germination: Germinate seeds in an inert medium (e.g., rockwool) until they develop a sufficient root system.

  • Transplantation: Transfer the seedlings to the hydroponic system.

  • Nutrient Solution Preparation: Prepare the base nutrient solution and divide it into separate reservoirs for each treatment group.

  • Treatment Application:

    • For soil-applied chelates, add the respective iron fertilizer to each reservoir to achieve a final iron concentration of 2 ppm (or as per experimental design).

    • For the foliar spray group (FeSO₄), the base nutrient solution will contain no iron. A 0.5% (w/v) solution of FeSO₄ with a surfactant is sprayed onto the leaves of the plants in this group twice a week.

    • Maintain a control group with no iron supplementation.

  • pH and EC Monitoring: Monitor and maintain the pH of the nutrient solutions within a neutral range (e.g., 6.8-7.2) daily. Monitor the electrical conductivity (EC) to ensure nutrient levels remain consistent.

  • Growth Period: Grow the plants for a predetermined period (e.g., 6-8 weeks).

  • Data Collection: At the end of the experimental period, measure the following parameters for each plant:

    • Plant height (from the base to the apical meristem).

    • Fresh weight of the shoot and root.

    • Dry weight of the shoot and root (after drying in an oven at 70°C until a constant weight is achieved).

    • Chlorophyll content using a SPAD meter.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.

Ferric Chelate Reductase (FCR) Activity Assay

This assay measures the ability of plant roots to reduce Fe(III) to Fe(II), a crucial step in iron uptake for dicotyledonous plants (Strategy I).

Objective: To quantify the FCR activity in the roots of plants grown with different iron fertilizers.

Materials:

  • Plant roots from the different treatment groups.

  • Assay solution: 0.1 mM Fe(III)-EDTA and 0.3 mM Ferrozine in a suitable buffer (e.g., MES-KOH, pH 6.0).

  • Spectrophotometer.

  • Microcentrifuge tubes.

Procedure:

  • Root Excision: Carefully excise a known fresh weight of roots (e.g., 100-200 mg) from the plants.

  • Incubation: Place the roots in a microcentrifuge tube containing the assay solution.

  • Dark Incubation: Incubate the tubes in the dark at room temperature for a specified time (e.g., 30-60 minutes). During this time, the FCR enzyme on the root surface will reduce Fe(III)-EDTA to Fe(II).

  • Color Development: The Fe(II) produced will react with Ferrozine to form a magenta-colored complex.

  • Measurement: After incubation, centrifuge the tubes and measure the absorbance of the supernatant at 562 nm using a spectrophotometer.

  • Calculation: Calculate the FCR activity based on the absorbance values and the fresh weight of the roots, expressed as µmol Fe(II) g⁻¹ FW h⁻¹.

Plant Tissue Iron Content Analysis

This protocol describes the determination of iron concentration in plant tissues using atomic absorption spectrophotometry.

Objective: To measure the total iron content in the leaves of plants from different treatment groups.

Materials:

  • Dried and ground plant leaf samples.

  • Digestion solution (e.g., a mixture of nitric acid and perchloric acid).

  • Atomic Absorption Spectrophotometer (AAS).

  • Iron standard solutions.

Procedure:

  • Digestion: Accurately weigh a known amount of the dried plant material and place it in a digestion tube. Add the digestion solution and heat the mixture until the organic matter is destroyed and the solution becomes clear.

  • Dilution: After cooling, dilute the digested sample to a known volume with deionized water.

  • AAS Analysis: Analyze the diluted samples for iron concentration using an AAS.

  • Calibration: Create a calibration curve using the iron standard solutions to determine the iron concentration in the plant samples.

  • Calculation: Express the iron concentration as mg of iron per kg of dry plant tissue.

Mandatory Visualization

Iron Uptake Pathway in Dicotyledonous Plants (Strategy I)

The following diagram illustrates the key steps involved in the uptake of iron from the soil by the roots of dicot plants, which is the primary mechanism for utilizing chelated iron fertilizers like this compound.

Strategy_I_Iron_Uptake cluster_soil Rhizosphere (Soil) cluster_root Root Epidermal Cell Fe_III_Chelate Fe(III)-Chelate (e.g., this compound) FRO2 FRO2 (Ferric Chelate Reductase) Fe_III_Chelate->FRO2 Fe(III) H_ATPase H+-ATPase H_ATPase->Fe_III_Chelate H+ secretion (acidification) Fe_II Fe(II) FRO2->Fe_II Reduction IRT1 IRT1 (Iron Transporter) Fe_storage_transport Storage (Ferritin) & Long-distance Transport IRT1->Fe_storage_transport Fe_II->IRT1 Uptake

Caption: Strategy I iron uptake mechanism in dicot plants.

Experimental Workflow for Fertilizer Comparison

The logical flow of the experimental process to compare the performance of different iron fertilizers is depicted below.

Experimental_Workflow cluster_data Measurements start Start: Define Research Question setup Experimental Setup (Hydroponics/Soil Pots) start->setup treatments Application of Fertilizers (this compound, Fe-DTPA, etc.) setup->treatments growth Plant Growth Period (Controlled Environment) treatments->growth data_collection Data Collection growth->data_collection growth_params Growth Parameters (Height, Weight) data_collection->growth_params fcr_assay FCR Activity Assay data_collection->fcr_assay tissue_analysis Tissue Iron Content (AAS) data_collection->tissue_analysis analysis Statistical Analysis conclusion Conclusion & Publication analysis->conclusion growth_params->analysis fcr_assay->analysis tissue_analysis->analysis

Caption: Workflow for evaluating micronutrient fertilizer performance.

Conclusion

The selection of an appropriate iron micronutrient fertilizer is a critical decision that depends on various factors, most notably the pH of the soil or growing medium. This compound is an effective and economical choice for acidic to neutral conditions. However, for alkaline soils, Fe-EDDHA demonstrates superior performance due to its higher stability at elevated pH levels. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to conduct their own evaluations and select the optimal iron fertilization strategy to enhance crop productivity and ensure food security.

References

Comparison of the toxicological profiles of Ferric ammonium edta and other iron supplements.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of various iron supplements, with a focus on Ferric Ammonium EDTA against other widely used alternatives such as Ferrous Sulfate (B86663), Ferrous Fumarate (B1241708), Ferrous Gluconate, and Iron Dextran. The information is supported by experimental data and methodologies to assist in research and development.

Overview of Iron Supplement Toxicity

Iron, while essential for numerous biological processes like oxygen transport and DNA synthesis, is toxic in excess.[1][2][3] The primary mechanism of iron toxicity stems from its ability to catalyze the formation of highly reactive free radicals through the Fenton and Haber-Weiss reactions, leading to oxidative stress.[4][5][6][7][8] This can cause significant damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cell death and organ damage.[1][8][9] The liver is a primary target for iron-induced toxicity due to its central role in iron metabolism and storage.[10][11][12]

Quantitative Toxicological Data Comparison

The following table summarizes key quantitative toxicological data for this compound and other common iron supplements. The data, primarily from rodent studies, provides a comparative measure of acute toxicity.

CompoundFormLD50 (Oral, Rat)Elemental Iron ContentKey Toxicological Notes
This compound Organic ChelateLow acute oral toxicity. Dissociates in the GI tract. Toxicity profile is related to EDTA.[13][14]~13%Not directly genotoxic or carcinogenic. High doses of EDTA can affect mineral absorption.[13][14]
Ferrous Sulfate Inorganic Salt132-881 mg Fe/kg[15] (300 - 2,000 mg/kg of compound)[16]~20% (Heptahydrate)Leading cause of pediatric poisonings.[10] Causes significant gastrointestinal irritation and necrosis.[10][15]
Ferrous Fumarate Organic Salt3850 mg/kg[17]~33%Can cause severe gastrointestinal distress, including nausea, vomiting, and cramps.[18][19]
Ferrous Gluconate Organic Salt2237 mg/kg[20][21]~12%Considered to have less gastrointestinal irritation than ferrous sulfate.[20] Overdose can still lead to severe systemic toxicity.[22]
Iron Dextran ComplexN/A (Parenteral use)VariesAdministered via injection. Carries a risk of anaphylactic reactions, which can be fatal.[23][24][25] Listed as "reasonably anticipated to be a human carcinogen" based on animal studies showing injection-site sarcomas.[26]

Note: LD50 values can vary between studies and testing conditions.

Key Toxicological Mechanisms and Signaling Pathways

The primary toxicological concern with iron supplementation is acute iron poisoning from overdose, which progresses through several clinical stages, starting with gastrointestinal distress and potentially leading to metabolic acidosis, shock, and liver failure.[10][12]

Iron-Induced Oxidative Stress: The Fenton Reaction

At the cellular level, excess free iron, particularly the ferrous form (Fe²⁺), participates in the Fenton reaction. This reaction with hydrogen peroxide (H₂O₂) generates the highly damaging hydroxyl radical (•OH).[4][6][7]

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻[6]

This cascade of reactive oxygen species (ROS) production overwhelms the cell's antioxidant defenses, leading to oxidative damage to vital cellular components.[3]

Fenton_Reaction cluster_0 Cellular Environment cluster_1 Oxidative Damage Fe2 Excess Free Iron (Fe²⁺) Fe3 Ferric Iron (Fe³⁺) Fe2->Fe3 Oxidation OH_radical Hydroxyl Radical (•OH) Fe2->OH_radical Fenton Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->OH_radical Lipids Lipid Peroxidation OH_radical->Lipids Proteins Protein Oxidation OH_radical->Proteins DNA DNA Damage OH_radical->DNA

Caption: The Fenton reaction pathway, illustrating the generation of hydroxyl radicals from excess ferrous iron.

Cellular Iron Metabolism

Understanding the normal pathway of iron metabolism is crucial for comprehending its toxicology. Iron is absorbed in the duodenum and transported in the blood bound to transferrin. This complex binds to transferrin receptors on cells, initiating uptake. Inside the cell, iron is released and enters a labile iron pool, from which it can be utilized, stored in ferritin, or exported. Hepcidin is the master regulatory hormone that controls iron absorption and release. Disruption of this tightly regulated process leads to iron overload.[1][2][11]

Iron_Metabolism cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream DMT1 DMT1 Transporter Fe2_cell Fe²⁺ (Labile Pool) DMT1->Fe2_cell Uptake FPN Ferroportin (FPN) Fe3_Tf Fe³⁺-Transferrin FPN->Fe3_Tf Oxidation & Binding Fe2_cell->FPN Export Ferritin Ferritin (Storage) Fe2_cell->Ferritin Target Cells Target Cells Fe3_Tf->Target Cells Delivery Hepcidin Hepcidin Hepcidin->FPN Blocks Export Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_result Analysis Substance Test Substance Mix1 Mix: Substance + Bacteria (No S9) Substance->Mix1 Mix2 Mix: Substance + Bacteria (+ S9) Substance->Mix2 Bacteria Histidine-dependent S. typhimurium Bacteria->Mix1 Bacteria->Mix2 S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Mix2 Plate1 Plate on Histidine-free Medium Mix1->Plate1 Plate2 Plate on Histidine-free Medium Mix2->Plate2 Incubate1 Incubate 48-72h Plate1->Incubate1 Incubate2 Incubate 48-72h Plate2->Incubate2 Count1 Count Revertant Colonies Incubate1->Count1 Count2 Count Revertant Colonies Incubate2->Count2 Result Compare to Control (Assess Mutagenicity) Count1->Result Count2->Result

References

Assessing the stability of Ferric ammonium edta in comparison to other metal-EDTA complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of metal chelates is a critical parameter influencing outcomes in areas ranging from nutrient delivery in cell culture to the efficacy of chelation therapy. Ferric Ammonium EDTA, a widely used iron chelate, is often chosen for its ability to keep iron soluble and bioavailable. This guide provides a comprehensive comparison of the stability of this compound with other common metal-EDTA complexes, supported by experimental data and detailed protocols.

The stability of a metal-EDTA complex is a measure of the strength of the bond between the metal ion and the EDTA ligand. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex. However, thermodynamic stability is not the sole factor to consider. The kinetic lability, or the rate at which the metal ion is exchanged, and the susceptibility to environmental factors like light, are also crucial for practical applications.

Thermodynamic Stability: A Comparative Analysis

The stability of metal-EDTA complexes largely depends on the charge and size of the metal ion. Generally, trivalent metal ions form more stable complexes with EDTA than divalent metal ions. Ferric iron (Fe³⁺), being a trivalent cation, forms one of the most stable EDTA complexes.

Below is a compilation of stability constants (log K) for various metal-EDTA complexes, providing a clear comparison of their thermodynamic stabilities.

Metal IonComplexLog K ValueReference Conditions
Fe³⁺ [Fe(EDTA)]⁻ 25.1 20 °C, 0.1 M KCl
Co³⁺[Co(EDTA)]⁻41.420 °C, 0.1 M KCl
Cr³⁺[Cr(EDTA)]⁻23.420 °C, 0.1 M KNO₃
Ni²⁺[Ni(EDTA)]²⁻18.420 °C, 0.1 M KCl
Cu²⁺[Cu(EDTA)]²⁻18.7820 °C, 0.1 M KCl
Pb²⁺[Pb(EDTA)]²⁻18.020 °C, 0.1 M KCl
Zn²⁺[Zn(EDTA)]²⁻16.520 °C, 0.1 M KCl
Cd²⁺[Cd(EDTA)]²⁻16.520 °C, 0.1 M KCl
Co²⁺[Co(EDTA)]²⁻16.4520 °C, 0.1 M KCl
Al³⁺[Al(EDTA)]⁻16.420 °C, 0.1 M KCl
Fe²⁺[Fe(EDTA)]²⁻14.3020 °C, 0.1 M KCl
Mn²⁺[Mn(EDTA)]²⁻13.8920 °C, 0.1 M KCl
Ca²⁺[Ca(EDTA)]²⁻10.6520 °C, 0.1 M KCl
Mg²⁺[Mg(EDTA)]²⁻8.7920 °C, 0.1 M KCl

Note: The stability constant for this compound is primarily determined by the Fe(III)-EDTA complex.

As the data indicates, the Fe(III)-EDTA complex exhibits a very high stability constant, surpassed among common metals only by the Co(III)-EDTA complex. This high stability ensures that iron remains chelated over a wide range of pH values, preventing its precipitation as ferric hydroxide.

Beyond Thermodynamics: Kinetic Lability and Photodegradation

While thermodynamically stable, the kinetic lability of a complex determines how readily it will exchange its metal ion with other available ions. The Fe(III)-EDTA complex is considered kinetically inert, meaning it exchanges its iron ion slowly. This property is advantageous in applications where sustained iron delivery is required.

A significant factor affecting the stability of this compound is its susceptibility to photodegradation. When exposed to light, particularly UV and blue light, the Fe(III)-EDTA complex can undergo a photochemical reaction. This process involves the reduction of Fe(III) to Fe(II) and the oxidative degradation of the EDTA ligand.[1] This can lead to the loss of soluble iron and the formation of precipitates.[1]

The following diagram illustrates the photodegradation pathway of the Fe(III)-EDTA complex.

Photodegradation_Pathway cluster_initial Initial Complex cluster_photoreduction Photoreduction cluster_degradation Oxidative Degradation Fe(III)-EDTA Fe(III)-EDTA Fe(II)-EDTA Fe(II)-EDTA Fe(III)-EDTA->Fe(II)-EDTA Light (hν) (e- transfer) EDTA_radical EDTA Radical Cation Fe(III)-EDTA->EDTA_radical Fe(II)-EDTA->Fe(III)-EDTA O2 (re-oxidation) Degradation_Products Glyoxylic acid, Formaldehyde, CO2, Amine residues EDTA_radical->Degradation_Products Oxidation Experimental_Workflow cluster_prep 1. Solution Preparation cluster_method 2. Measurement Technique cluster_data 3. Data Acquisition cluster_analysis 4. Data Analysis A Prepare standardized solutions of: - Metal salt - EDTA - Acid/Base for pH adjustment - Inert electrolyte B Choose appropriate method: - Potentiometric Titration - Spectrophotometry - ESI-MS A->B C Perform titrations or measurements at constant temperature and ionic strength. Record pH, absorbance, or mass spectra. B->C D Calculate free metal and ligand concentrations. Use appropriate software to fit data and determine stability constants (log K). C->D

References

Unveiling the Flow: A Comparative Guide to Hydrological Tracers with a Focus on Ferric Ammonium EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in hydrological studies, the selection of an appropriate tracer is paramount to accurately delineate water flow paths, determine residence times, and understand contaminant transport. This guide provides a comprehensive comparison of Ferric Ammonium EDTA as a potential hydrological tracer against established alternatives, supported by available experimental data and detailed methodologies.

This document critically evaluates the suitability of this compound for hydrological investigations by comparing its known chemical characteristics with the proven field performance of commonly used tracers: Rhodamine WT, Sodium Chloride, and Stable Isotopes of water. While direct, quantitative field data on the performance of this compound as a hydrological tracer is limited in the reviewed literature, this guide extrapolates its potential based on the well-understood properties of EDTA and its metal complexes.

Performance Comparison of Hydrological Tracers

The ideal hydrological tracer should be highly detectable at low concentrations, chemically and biologically stable in the aquatic environment, exhibit minimal interaction with solid matrices (low sorption), have low toxicity, and be cost-effective. The following table summarizes the key performance characteristics of this compound and its alternatives.

PropertyThis compoundRhodamine WTSodium Chloride (as Cl⁻)Stable Isotopes (δ²H, δ¹⁸O)
Tracer Type Chelated Metal ComplexFluorescent DyeIonic SaltNatural (Isotopic Composition of Water)
Detectability Potentially high; requires laboratory analysis (e.g., HPLC, ICP-MS).[1]Very high; field-deployable fluorometers available.Moderate; requires conductivity meters or ion chromatography.[2]High; requires mass spectrometry.
Stability Fe(III)EDTA is photolytically degradable, especially in sunlight.[1][3] Stability is pH-dependent.[1]Susceptible to photolytic decay and can be microbially degraded.[4]Highly stable and conservative in most groundwater and surface water environments.[5]Inherently stable as they are part of the water molecule itself.
Sorption Low to moderate; EDTA complexes can adsorb to mineral surfaces, particularly iron oxides.Moderate to high, especially in soils with high organic matter or clay content, which can lead to significant tracer loss.[4][6]Very low; generally considered a conservative tracer with minimal sorption.[5]No sorption; moves with the water.
Environmental Impact EDTA is persistent and not readily biodegradable.[3][7] It can mobilize heavy metals from sediments.[3][7]Generally considered to have low to moderate toxicity at typical concentrations used in tracer studies.High concentrations can impact freshwater ecosystems and may be a concern in sensitive environments.None, as they are naturally occurring components of water.
Cost Moderate; requires laboratory analysis which can be costly.Moderate; the dye itself is relatively inexpensive, but fluorometers can be a significant investment.Low; both the salt and conductivity meters are relatively inexpensive.High; analysis requires expensive and specialized laboratory equipment.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the successful application of hydrological tracers. Below are generalized methodologies for the key experiments involving the discussed tracers.

Protocol 1: General Tracer Injection and Sampling

This protocol outlines the fundamental steps for a tracer study, applicable to all tracer types with specific modifications as noted.

Objective: To determine water flow paths, velocity, and dispersion characteristics.

Materials:

  • Selected tracer (this compound, Rhodamine WT, Sodium Chloride)

  • Injection system (e.g., peristaltic pump for constant injection, or manual slug injection)

  • Sampling bottles (amber glass for Rhodamine WT to prevent photodegradation)

  • Field measurement instruments (fluorometer, conductivity meter)

  • GPS for recording injection and sampling locations

  • Data logger

Procedure:

  • Pre-injection Sampling: Collect background water samples from all planned sampling locations to determine baseline concentrations of the tracer or interfering substances.

  • Tracer Injection:

    • Slug Injection: A known mass of the tracer is introduced into the water body at a single point in a short period. This method is simpler but can be more difficult to model accurately.

    • Constant Rate Injection: A solution of the tracer is injected at a constant rate over a specified period. This allows for the establishment of a tracer plateau and can provide more robust data for quantitative analysis.[2]

  • Sample Collection:

    • Begin sampling at downstream locations before the expected arrival of the tracer.

    • Increase sampling frequency as the tracer front is expected to arrive.

    • Continue sampling through the peak concentration and until the tracer concentration returns to background levels.

    • For Rhodamine WT and Sodium Chloride, in-situ measurements can be taken using a fluorometer or conductivity meter, respectively.[2] For this compound and stable isotopes, discrete water samples must be collected for laboratory analysis.

  • Sample Preservation and Analysis:

    • Samples for Rhodamine WT analysis should be stored in the dark and refrigerated.

    • Samples for this compound analysis should be filtered and preserved according to the analytical laboratory's instructions.

    • Stable isotope samples should be collected in airtight bottles to prevent evaporation.

    • Analyze samples using the appropriate analytical technique (fluorometry, ion chromatography, HPLC, mass spectrometry).

Protocol 2: Laboratory Analysis of this compound

Objective: To determine the concentration of this compound in water samples.

Method: High-Performance Liquid Chromatography (HPLC) is a common method for the determination of EDTA and its metal complexes.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Analytical column suitable for organic acid analysis

Procedure:

  • Sample Preparation: Filter water samples through a 0.45 µm filter to remove suspended solids.

  • Chromatographic Conditions:

    • The mobile phase and column specifications will depend on the specific HPLC method being used.

    • Detection is typically performed in the UV range, as the Fe(III)EDTA complex has a strong absorbance.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.

  • Analysis: Inject the prepared samples and standards into the HPLC system and record the peak areas.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of a hydrological tracer study and the environmental fate of this compound.

Tracer_Study_Workflow cluster_planning Planning Phase cluster_fieldwork Field Implementation cluster_analysis Data Analysis and Interpretation A Define Study Objectives B Select Appropriate Tracer A->B C Design Injection and Sampling Strategy B->C D Pre-injection Background Sampling C->D E Tracer Injection D->E F Downstream Sample Collection E->F G Laboratory Analysis of Samples F->G H Generate Breakthrough Curves G->H I Model Tracer Transport H->I J Interpret Hydrological Parameters I->J

Figure 1: Generalized workflow for a hydrological tracer study.

Ferric_Ammonium_EDTA_Fate cluster_input Introduction into Aquatic System cluster_processes Environmental Processes cluster_fate Potential Fates A This compound (Tracer Injection) B Advection and Dispersion (Transport with water flow) A->B C Photodegradation (Sunlight exposure) A->C D Sorption (Interaction with sediments/minerals) A->D E Biodegradation (Slow) A->E F Detection at Downstream Monitoring Point B->F I Persistence in Water Column B->I G Degradation Products C->G H Accumulation in Sediments D->H E->G

Figure 2: Potential environmental fate of this compound.

Conclusion

The selection of a hydrological tracer requires a careful consideration of the specific objectives of the study and the characteristics of the study site.

  • Sodium Chloride remains a reliable and cost-effective choice for many applications due to its conservative nature and ease of detection.

  • Rhodamine WT offers excellent detectability for surface water studies, but its propensity for sorption and degradation must be accounted for in quantitative analyses.

  • Stable Isotopes provide the most accurate and non-invasive method for tracing water movement, though the high analytical cost can be a limiting factor.

This compound presents a potential, albeit unvalidated, alternative. Its primary advantage lies in the stability of the EDTA chelate, which could minimize interactions between the iron ion and the surrounding environment. However, the known persistence and potential for metal mobilization by EDTA, coupled with its susceptibility to photodegradation, are significant drawbacks.[1][3][7] Crucially, the lack of dedicated studies and quantitative performance data for this compound as a hydrological tracer means that its use would be experimental. Further research, including laboratory column studies and controlled field trials, is necessary to validate its performance and establish it as a viable tool for the hydrological research community. Until such data becomes available, researchers should rely on the well-established and characterized tracers for which extensive performance data and standardized protocols exist.

References

Safety Operating Guide

Navigating the Disposal of Ferric Ammonium EDTA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of chemical waste are paramount in research and development settings to ensure personnel safety and environmental protection. Ferric ammonium (B1175870) EDTA, while not always classified as a hazardous substance, requires careful handling due to its potential for skin, eye, and respiratory irritation.[1][2] Adherence to established disposal protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

This guide provides a step-by-step procedure for the proper disposal of ferric ammonium EDTA, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any process that will generate this compound waste, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear compatible, chemical-resistant gloves to prevent skin exposure.[1][3]

  • Eye Protection: Use chemical safety goggles or eyeglasses with side shields as described by OSHA.[1]

  • Lab Coat: A standard lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1]

  • Respiratory Protection: If working with the powder form or in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal environmental regulations.[4] The following steps provide a general framework for compliant disposal.

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Collect all this compound waste, including solutions and contaminated materials (e.g., paper towels, pipette tips), in a dedicated and clearly labeled waste container.[1]

  • Container Compatibility: The container must be chemically compatible with the waste, free from damage, and have a secure, leak-proof closure.[5][6] For example, while some acids require glass containers, a high-density polyethylene (B3416737) (HDPE) container is generally suitable for aqueous solutions of this compound.

  • Avoid Mixing Waste: Do not mix this compound waste with other incompatible chemical waste streams. Separation of incompatible chemicals is a key guideline from the National Research Council.[5]

Step 2: Proper Labeling

  • Hazardous Waste Labeling: Every container used for chemical waste must be clearly labeled with the words "Hazardous Waste".[7]

  • Content Identification: The label must accurately identify the contents. For this specific waste, it should be labeled as "this compound Waste" and include the approximate concentration and volume.

  • Hazard Warnings: The label should also include appropriate hazard warnings. While this compound is often not classified as hazardous for transport, it is prudent to include pictograms for skin and eye irritation.[1][4][8]

Step 3: Storage of Waste

  • Point of Generation: Accumulate waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7]

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated secondary containment bin or tray to prevent spills from spreading.[5]

  • Time and Volume Limits: Be aware of regulatory limits on the amount of waste that can be stored in an SAA (typically up to 55 gallons) and the time limits for removal (often six to twelve months for academic labs).[7][9]

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Prohibition of Drain Disposal: Do not dispose of this compound down the drain.[1][4] While some assessments indicate a low risk to the environment, regulations prohibit the sewer disposal of most laboratory chemicals.[5][10][11] The substance is not readily biodegradable, and its entry into aquatic systems should be avoided.[3][12]

Quantitative Safety and Environmental Data

While specific toxicological data for this compound is limited, data for the closely related compound, Ferric Sodium EDTA, provides valuable insight into its potential effects.

ParameterValueSpecies/TestSource Compound
Acute Oral Toxicity LD50: >2000 mg/kgRatFerric Sodium EDTA[4][12]
Acute Dermal Toxicity LD50: >2000 mg/kgRatFerric Sodium EDTA[4][12]
Acute Fish Toxicity LC50: >100 mg/L (96h)FishFerric Sodium EDTA[12]
Acute Daphnia Toxicity EC50: 100.9 mg/L (48h)DaphniaFerric Sodium EDTA[12]

Disposal Workflow Visualization

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory setting.

FerricAmmoniumEDTA_Disposal_Workflow cluster_0 Waste Generation and Collection cluster_1 Labeling and Storage cluster_2 Final Disposal cluster_3 Critical Prohibitions A This compound Waste Generation B Select Chemically Compatible Waste Container A->B C Collect Waste in Container B->C D Label Container: 'Hazardous Waste' Contents & Hazards C->D E Store Sealed Container in Designated Satellite Area (with Secondary Containment) D->E F Contact EHS or Licensed Waste Contractor for Pickup E->F G Waste Transported to Certified Disposal Facility F->G H DO NOT Pour Down Drain I DO NOT Mix with Incompatible Waste

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Ferric ammonium edta

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling Ferric ammonium (B1175870) EDTA, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling Ferric ammonium EDTA, it is crucial to use appropriate personal protective equipment to prevent exposure. The following PPE is recommended:

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[1]
Hand Protection Compatible chemical-resistant gloves.[1]
Body Protection Wear a lab coat, and in cases of potential significant exposure, chemical-resistant clothing to prevent skin contact.[1][2]
Respiratory Protection In case of inadequate ventilation or dust formation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]

Procedural, Step-by-Step Guidance

1. Pre-Handling Preparations:

  • Ventilation: Ensure the work area is well-ventilated.[4][5] Use a fume hood if available, especially when dealing with the powder form to avoid dust formation.[4]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[1]

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

2. Handling this compound:

  • Avoid Dust Formation: Handle the solid form of this compound carefully to prevent the generation of dust.[2][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][4]

  • Weighing: If weighing the powder, do so in a designated area with minimal air currents or within a ventilated enclosure.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[3][5]

  • Cleaning: Clean the work area and any equipment used.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[6]

  • Waste Containers: Place waste material in suitable, closed containers for disposal.[4][7]

  • Environmental Precautions: Do not let the product enter drains or waterways.[4][5]

Immediate First Aid Measures

In case of exposure, follow these first aid procedures immediately:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[4][5] Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water.[4][5] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.[3]
Ingestion Rinse mouth with water.[4][5] Never give anything by mouth to an unconscious person.[4][8] Call a physician or poison control center immediately.[3]
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[3] If not breathing, provide artificial respiration.[1][3] Seek medical attention.[1]

Experimental Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.